1-(2-Aminothiophen-3-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminothiophen-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCARDMQPIMTVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008721 | |
| Record name | 1-(2-Aminothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892127-08-1 | |
| Record name | 1-(2-Aminothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminothiophen-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2-Aminothiophen-3-yl)ethanone synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(2-Aminothiophen-3-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable heterocyclic building block. The 2-aminothiophene scaffold is a prominent structural motif in a multitude of pharmaceuticals and functional materials, making its efficient synthesis a topic of significant interest.[1][2][3] This document will focus on the well-established Gewald reaction, including its mechanistic underpinnings and a detailed, field-proven protocol for the synthesis of the title compound. The content herein is curated to provide researchers and drug development professionals with the necessary technical details and insights to successfully synthesize and characterize this compound.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties with a distinct reactivity and metabolic profile.[4] This characteristic has rendered it an invaluable scaffold in medicinal chemistry. Substituted 2-aminothiophenes, in particular, are key intermediates in the synthesis of a wide array of dyes, agrochemicals, and pharmacologically active compounds.[5] Molecules incorporating the 2-aminothiophene moiety have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibiting properties.[6][7] The tranquillizer Brotizolam and the anti-inflammatory drug Tinoridine are notable examples of pharmaceuticals derived from this versatile heterocyclic system.[1][5] Consequently, robust and efficient synthetic routes to access functionalized 2-aminothiophenes, such as this compound, are of paramount importance to the scientific community.
The Gewald Reaction: A Cornerstone in 2-Aminothiophene Synthesis
The Gewald reaction, first reported by Karl Gewald in 1966, is a multi-component reaction that provides a straightforward and convergent route to polysubstituted 2-aminothiophenes.[8] The classical approach involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[8][9] This one-pot synthesis is highly versatile due to the ready availability of starting materials and the generally mild reaction conditions.[10]
Mechanistic Insights into the Gewald Reaction
The mechanism of the Gewald reaction has been a subject of study for many years, with the initial steps being well-understood and the role of sulfur being more complex.[8][11] The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[8][11] This is followed by the addition of elemental sulfur, cyclization, and subsequent tautomerization to yield the aromatic 2-aminothiophene. Recent computational studies using density functional theory (DFT) have provided a more detailed picture of the sulfur insertion and cyclization steps, suggesting the formation and interconversion of polysulfide intermediates.[11][12]
Below is a generalized mechanistic pathway for the Gewald reaction:
Caption: Generalized Mechanism of the Gewald Reaction.
Synthesis Pathway for this compound via a Modified Gewald Reaction
While the classical Gewald reaction is highly effective, the direct synthesis of 3-acetyl-2-aminothiophenes requires a modified approach. A successful strategy employs cyanoacetone (3-oxobutanenitrile) and a 1,4-dithiane-2,5-diol as the key starting materials.[1][4][13] This method provides a reliable pathway to the target molecule, this compound.
The overall synthetic workflow can be visualized as follows:
Caption: Experimental Workflow for the Synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound based on a reported protocol.[1]
| Parameter | Value |
| Starting Material 1 | Cyanoacetone (crude) |
| Starting Material 2 | 1,4-Dithiane-2,5-diol |
| Base | Triethylamine |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 60 °C |
| Reaction Time | 3 hours |
| Reported Yield | ~41% (for a related derivative) |
Detailed Experimental Protocol
This protocol is adapted from the literature for the synthesis of 3-acetyl-2-aminothiophenes.[1][14]
Preparation of Starting Materials
-
Cyanoacetone (3-Oxobutanenitrile): This reagent can be unstable and is often prepared immediately before use from its sodium salt. To a solution of cyanoacetone sodium salt in water, add dichloromethane. While stirring vigorously, adjust the pH to 1 with concentrated HCl. Separate the organic layer, and extract the aqueous layer again with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate. The solvent can then be removed under reduced pressure to yield crude cyanoacetone as an oil.[4]
Synthesis of this compound
-
To a solution of crude cyanoacetone (approximately 43 mmol) and 1,4-dithiane-2,5-diol (22 mmol) in 10 mL of DMF, add triethylamine (1 g, 10 mmol) with stirring. A slight increase in temperature may be observed.
-
After 15 minutes of stirring at room temperature, heat the reaction mixture to 60 °C for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.
-
To the resulting oily residue, add 50 mL of water and 50 mL of diethyl ether.
-
Add glacial acetic acid dropwise (approximately 1-3 mL) until the organic layer becomes clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., cyclohexane-CH₂Cl₂) to afford this compound as a crystalline solid.[1]
Characterization of this compound
Confirmation of the synthesized product's identity and purity is crucial. Standard spectroscopic techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For 2-aminothiophene derivatives, the amino protons typically appear as a broad singlet between δ 4.0 - 6.5 ppm in the ¹H NMR spectrum. The thiophene ring protons will have characteristic chemical shifts and coupling constants.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic vibrational modes for 2-aminothiophene derivatives include N-H stretching (typically two bands in the 3200 - 3500 cm⁻¹ region), C=C stretching of the thiophene ring (1550 - 1620 cm⁻¹), and the C=O stretch of the acetyl group.[15]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The molecular formula for this compound is C₆H₇NOS, with a molecular weight of 141.19 g/mol .[16]
Conclusion
This technical guide has detailed a robust and reproducible pathway for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. By leveraging a modified Gewald reaction, researchers can efficiently access this valuable building block. The provided mechanistic insights and detailed experimental protocol serve as a comprehensive resource for scientists in the field. Adherence to the described procedures and careful characterization of the final product will ensure the successful synthesis of high-purity this compound for downstream applications.
References
- Organic Chemistry Portal. Gewald Reaction. [Link]
- Wikipedia. Gewald reaction. [Link]
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
- Eller, G. A., & Holzer, W. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. PubMed. [Link]
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- ResearchGate. Synthesis of 2-aminothiophenes via Scheme 2. [Link]
- ResearchGate. 2‐Aminothiophenes by Gewald reaction. [Link]
- Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Pharmaffiliates. This compound (BSC). [Link]
- PubChem. 1-(Thiophen-3-yl)ethanone. [Link]
- International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design.
- Puterová, Z., Krutošíková, A., & Végh, D. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]
- Organic Chemistry Portal.
- Narender, T., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical and Scientific Research.
- PubChem. 3'-Aminoacetophenone. [Link]
- 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (2021).
- NIST. 3-Aminoacetophenone. [Link]
- NIST. Ethanone, 1-(2-thienyl)-. [Link]
Sources
- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. ijpscr.info [ijpscr.info]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to 1-(2-Aminothiophen-3-yl)ethanone: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Aminothiophen-3-yl)ethanone is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. As a substituted 2-aminothiophene, it belongs to a class of compounds renowned for their diverse biological activities and utility as precursors in the synthesis of complex fused heterocyclic systems.[1] The strategic placement of an amino group and an acetyl moiety on the thiophene ring imparts a unique reactivity profile, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.
Physicochemical and Structural Properties
The structural and physical characteristics of this compound are fundamental to its handling, reactivity, and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇NOS | [2] |
| Molecular Weight | 141.19 g/mol | [2] |
| Appearance | Yellowish to brownish crystals | [3] |
| Melting Point | Not explicitly reported for the pure compound. A related isomer, 1-(3-aminothiophen-2-yl)ethanone, has a melting point of 84-88 °C. | [4] |
| Boiling Point | Not available. A related isomer, 1-(3-aminothiophen-2-yl)ethanone, has a boiling point of 120-125 °C at 0.8 mmHg. | [5] |
| Solubility | Insoluble in water. | [4] |
| CAS Number | 892127-08-1 | [2] |
Structural Elucidation and Spectroscopic Data
The definitive structure of this compound has been elucidated through comprehensive spectroscopic analysis.[1]
The ¹H-NMR spectrum provides characteristic signals for the protons in the molecule. In CDCl₃, the aromatic protons on the thiophene ring appear as doublets at approximately δ 6.21 and 7.21 ppm. The protons of the amino group typically resonate as a broad singlet around δ 6.5 ppm, and the methyl protons of the acetyl group appear as a sharp singlet at approximately δ 2.41 ppm.[1]
The ¹³C-NMR spectrum in CDCl₃ shows distinct signals for each carbon environment. The carbonyl carbon of the acetyl group is observed downfield at around δ 191.7 ppm. The carbons of the thiophene ring resonate in the aromatic region, with C2 appearing at approximately δ 162.9 ppm, C3 at δ 117.4 ppm, C4 at δ 127.8 ppm, and C5 at δ 110.1 ppm. The methyl carbon of the acetyl group gives a signal at around δ 30.1 ppm.[1]
The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band around 1637 cm⁻¹ corresponds to the C=O stretching of the ketone. The N-H stretching vibrations of the primary amino group are observed as distinct bands in the region of 3300-3500 cm⁻¹.[1]
Mass spectrometric analysis confirms the molecular weight of the compound. The electron impact mass spectrum (EI-MS) shows a molecular ion peak [M]⁺ at m/z = 141, corresponding to the molecular formula C₆H₇NOS.[1]
Tautomerism and Crystal Structure
A significant feature of 2-amino-3-acylthiophenes is the potential for tautomerism and the formation of a strong intramolecular hydrogen bond between the amino group and the carbonyl oxygen. This interaction creates a stable six-membered ring-like structure, which influences the molecule's conformation and reactivity.[6] While the specific crystal structure of this compound is not publicly available, studies on analogous 2-amino-3-aroylthiophenes have confirmed this intramolecular hydrogen bonding, leading to a planar arrangement of the thiophene ring and the N-H···O=C system.[6] This structural feature is crucial for its biological activity in certain contexts, such as allosteric modulation of receptors.
Synthesis of this compound
The most prominent and efficient method for the synthesis of this compound is a variation of the Gewald reaction .[1][2][3] This multicomponent reaction is a cornerstone in thiophene chemistry, valued for its operational simplicity and the ability to construct the polysubstituted 2-aminothiophene scaffold in a single step.
Gewald Reaction Protocol
The synthesis involves the reaction of cyanoacetone, an α-mercaptoaldehyde or its equivalent, and a base. A modified Gewald protocol for preparing this compound utilizes 1,4-dithiane-2,5-diol as a stable precursor for the required α-mercaptoacetaldehyde.[1][3]
Step-by-Step Methodology: [1][3]
-
Preparation of Cyanoacetone: Cyanoacetone is typically generated in situ from its more stable sodium salt.
-
Reaction Mixture: The freshly prepared cyanoacetone is dissolved in a suitable solvent, commonly N,N-dimethylformamide (DMF).
-
Addition of Dithiane: 1,4-dithiane-2,5-diol is added to the solution.
-
Base Catalysis: A base, such as triethylamine, is added dropwise to the stirred reaction mixture. The base facilitates the key condensation and cyclization steps.
-
Heating: The reaction mixture is heated, typically to around 60°C, for several hours to drive the reaction to completion.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated. The crude product can be further purified by recrystallization.
Chemical Reactivity and Applications in Drug Discovery
The dual functionality of this compound makes it a versatile intermediate for the synthesis of a wide array of heterocyclic compounds, particularly those with therapeutic potential.
Reactions at the Amino Group
The primary amino group at the C2 position is nucleophilic and can readily undergo various transformations.
-
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride yields N-(3-acetylthiophen-2-yl)acetamide.[3][7] This transformation is often employed to protect the amino group or to introduce specific functionalities.
-
Alkylation: Alkylation of the amino group can be achieved using alkyl halides, though careful control of reaction conditions is necessary to avoid over-alkylation.
Reactions involving the Acetyl Group
The ketone functionality of the acetyl group at the C3 position is a handle for further molecular elaboration.
-
Condensation Reactions: The methyl group of the acetyl moiety is sufficiently acidic to participate in condensation reactions with various electrophiles, such as aldehydes and orthoformates.
Synthesis of Fused Heterocycles: Thieno[2,3-d]pyrimidines
One of the most significant applications of this compound and its derivatives is in the synthesis of thieno[2,3-d]pyrimidines .[8][9][10] This fused heterocyclic system is a bioisostere of purine and is a core scaffold in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[8]
General Synthetic Protocol for Thieno[2,3-d]pyrimidin-4(3H)-ones:
A common strategy involves the cyclization of a 2-acylaminothiophene-3-carboxamide derivative.[9] The synthesis of these key intermediates can start from 2-aminothiophene precursors. For instance, a 2-aminothiophene-3-carboxylate can be acylated and then converted to the corresponding carboxamide, which upon treatment with a base, undergoes cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of biologically relevant heterocyclic scaffolds. Its efficient synthesis via the Gewald reaction, coupled with the differential reactivity of its amino and acetyl functional groups, provides medicinal chemists with a powerful tool for the design and development of novel drug candidates. The continued exploration of the chemistry of this and related 2-aminothiophenes will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.
References
- Al-Mansouri, A. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules, 26(24), 7586. [Link]
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
- Hirota, T., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473. [Link]
- Abdel-Rahman, A. A.-H. (2015). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Saudi Chemical Society, 19(5), 539-555. [Link]
- Masurier, N., & Giraud, F. (2022). Thienopyrimidine. MDPI Encyclopedia. [Link]
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Eller, G. A., & Holzer, W. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules, 11(5), 371–376. [Link]
- Edokun, A. O., et al. (2015). SYNTHESIS AND SPECTROSCOPIC STUDIES OF SOME 2-AMINOTHIOPHENE DYE PRECURSORS. UNN.
- Pharmaffiliates. (n.d.). This compound (BSC). Pharmaffiliates.
- Abdelwahab, I. A., et al. (2016). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent.
- PubChem. (n.d.). 1-[2-Amino-3-(diethylamino)phenyl]ethanone. PubChem.
- Jelsch, C., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals, 2(3), 1058-1068. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-Acetyl-3-aminothiophene, 97% | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Gewald Synthesis of 1-(2-Aminothiophen-3-yl)ethanone: An In-depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the Gewald synthesis, with a specific focus on the preparation of 1-(2-Aminothiophen-3-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also insights into the reaction's mechanistic underpinnings, practical considerations, and the strategic importance of its products.
Strategic Importance and Applications
Polysubstituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered significant attention due to their versatile applications.[1][2] The thiophene ring is often considered a bioisostere of a phenyl group, making it a key component in many biologically active molecules.[3] The 2-aminothiophene scaffold, readily accessible through the Gewald reaction, is a cornerstone for the synthesis of a wide array of derivatives with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.[4][5] The title compound, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, including thieno[2,3-d]pyrimidines and other fused heterocyclic systems that are of interest in drug discovery programs.[6][7]
The Gewald Reaction: Mechanistic Insights
The Gewald reaction is a multi-component reaction that efficiently constructs the 2-aminothiophene ring system from simple starting materials.[1][3] The reaction typically involves the condensation of a ketone or aldehyde with an α-activated nitrile in the presence of elemental sulfur and a basic catalyst.[2][3]
The generally accepted mechanism for the Gewald synthesis of this compound proceeds through the following key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation. In the context of synthesizing our target molecule, this would typically involve the reaction of a suitable ketone with cyanoacetone. The base, often a secondary amine like morpholine or piperidine, deprotonates the α-carbon of cyanoacetone, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.[3]
-
Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack by the enolate of the Knoevenagel product. This step introduces the sulfur atom required for the thiophene ring.[3]
-
Intramolecular Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.[3]
Experimental Protocols for the Synthesis of this compound
There are several variations of the Gewald reaction. For the synthesis of this compound, a key starting material is cyanoacetone. Due to the lability of cyanoacetone, a modified procedure utilizing a more stable precursor is often employed.[8] However, the classic one-pot, three-component approach is also feasible with careful handling of the reagents.
Protocol 1: Modified Gewald Reaction using a Dithiane Precursor
This method, adapted from Eller and Holzer (2006), utilizes a 1,4-dithiane-2,5-diol as a stable precursor for the required α-mercaptoaldehyde.[8]
Step-by-Step Methodology:
-
Preparation of Cyanoacetone: To a solution of cyanoacetone sodium salt (1.0 eq) in water, add dichloromethane. While stirring vigorously, adjust the pH to 1 with concentrated HCl. Separate the organic layer, and extract the aqueous layer once more with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate. Carefully remove the solvent under reduced pressure, ensuring the bath temperature remains below 30°C. The resulting unstable oil is cyanoacetone and should be used immediately in the next step.
-
Gewald Reaction: To a solution of the freshly prepared cyanoacetone (approx. 2.0 eq) and the appropriate 1,4-dithiane-2,5-diol (1.0 eq) in dimethylformamide (DMF), add triethylamine (approx. 0.5 eq) with stirring. An initial exotherm may be observed.
-
Reaction Progression: Heat the reaction mixture to 60°C for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, remove the DMF under reduced pressure. To the oily residue, add water and diethyl ether. Add glacial acetic acid dropwise until the organic layer becomes clear.
-
Purification: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of cyclohexane and dichloromethane.[8]
Protocol 2: One-Pot Three-Component Gewald Reaction
This protocol is a more direct approach but requires careful control of reaction conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine a suitable ketone (e.g., acetone, 1.0 eq), cyanoacetone (1.1 eq), and elemental sulfur (1.5 eq) in a suitable solvent such as ethanol or DMF.[4][9]
-
Addition of Base: Slowly add a basic catalyst, such as morpholine or triethylamine (0.1-0.2 eq), to the reaction mixture.[4]
-
Reaction Progression: Heat the mixture to a moderate temperature (typically 50-60°C) and stir for several hours. Monitor the reaction's progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is subjected to purification.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[10]
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed by a suite of analytical techniques. Below is a summary of expected and reported spectroscopic data.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data | Reference |
| ¹H-NMR | δ (ppm): 2.34 (s, 3H, CH₃), 6.13 (d, 1H, J=5.7 Hz, H-4), 7.15 (d, 1H, J=5.7 Hz, H-5), 7.3 (br s, 2H, NH₂) | [8] |
| ¹³C-NMR | δ (ppm): 28.9 (CH₃), 110.5 (C-4), 122.3 (C-5), 124.5 (C-3), 160.8 (C-2), 191.7 (C=O) | [8] |
| IR (KBr) | ν (cm⁻¹): 3420, 3320 (NH₂), 1620 (C=O), 1540, 1420 | [8] |
| MS (EI, 70 eV) | m/z (%): 141 (M⁺, 100), 126 (M⁺-CH₃, 80), 98, 84 | [8] |
Troubleshooting and Practical Considerations
While the Gewald reaction is robust, certain challenges can arise, particularly when using sensitive reagents like cyanoacetone.
-
Instability of Cyanoacetone: Cyanoacetone is prone to self-condensation and polymerization. It is best prepared fresh from its sodium salt and used immediately.[8] Storage, even at low temperatures, is not recommended.
-
Low Yields: Low yields can result from incomplete reaction or the formation of side products.
-
Knoevenagel Condensation: Ensure the base used is sufficiently strong to deprotonate the active methylene compound but not so strong as to promote side reactions. The removal of water formed during this step can drive the equilibrium towards the product.
-
Dimerization: The α,β-unsaturated nitrile intermediate can undergo dimerization, a common side reaction.[7] Careful control of temperature and reagent addition rates can minimize this. In some cases, a two-step procedure where the Knoevenagel adduct is first isolated can improve the overall yield.[3]
-
-
Purification Challenges: The crude product may contain unreacted starting materials, sulfur, and polymeric byproducts.
-
Sulfur Removal: Excess elemental sulfur can often be removed by washing the crude product with a solvent in which sulfur is soluble but the product is not, such as carbon disulfide (with extreme caution due to its toxicity and flammability) or by hot filtration of a solution of the crude product.
-
Recrystallization: Selecting an appropriate solvent system for recrystallization is crucial. A single solvent or a two-solvent system can be employed.[11][12] For this compound, a mixture of a non-polar solvent like cyclohexane and a more polar solvent like dichloromethane has been reported to be effective.[8]
-
Conclusion and Future Directions
The Gewald synthesis remains a highly efficient and versatile method for the preparation of polysubstituted 2-aminothiophenes. The synthesis of this compound, a key synthetic intermediate, can be achieved through both modified and one-pot procedures, with careful consideration of reagent stability and reaction conditions. The 2-amino and 3-acetyl functionalities of the target molecule provide orthogonal handles for further chemical modification, making it an attractive starting point for the development of novel compounds in the pharmaceutical and materials science fields. Future research may focus on the development of more sustainable and catalytic versions of the Gewald reaction, as well as the exploration of the synthetic utility of this compound in the construction of complex molecular architectures.
References
- Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte1966, 99(1), 94-100. [Link]
- Sabnis, R. W. Sulfur Reports1994, 16(1), 1-17. [Link]
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by l-Proline. Organic Chemistry Portal. [Link]
- Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
- (PDF) Applications substituted 2-aminothiophenes in drug design.
- Puterová, Z.; Krutošíková, A.; Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC2010, (i), 209-246. [Link]
- Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed. [Link]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- A facile and practical one-pot synthesis of multisubstituted 2-aminothiophenes via imidazole-catalyzed Gewald reaction. Semantic Scholar. [Link]
- Eller, G. A.; Holzer, W. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules2006, 11(5), 371-376. [Link]
- Two-Solvent Recrystalliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. ijpbs.com [ijpbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. ocw.mit.edu [ocw.mit.edu]
A Spectroscopic Guide to 1-(2-Aminothiophen-3-yl)ethanone: Unveiling the Molecular Architecture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Aminothiophen-3-yl)ethanone is a substituted aminothiophene, a class of heterocyclic compounds that form the structural core of numerous biologically active molecules and pharmaceutical agents. The precise arrangement of the amino, acetyl, and thiophene moieties dictates the compound's chemical reactivity, potential for hydrogen bonding, and overall three-dimensional shape, which are critical determinants of its interaction with biological targets. Accurate and unambiguous structural confirmation is therefore a foundational requirement for any research or development endeavor involving this molecule.
This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unequivocal identification and characterization of this compound. As a Senior Application Scientist, the following sections are structured not merely as a data repository, but as an interpretive guide, explaining the causal relationships between the molecular structure and the resulting spectral features.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure with atom numbering, which will be referenced throughout the spectroscopic analysis.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information on the placement and connectivity of the atoms.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The spectrum for this compound was recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃).[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.15 | d | 5.7 | 1H | H-5 (Thiophene) |
| 6.65 | d | 5.7 | 1H | H-4 (Thiophene) |
| 6.15 (broad) | s | - | 2H | -NH₂ |
| 2.41 | s | - | 3H | -COCH₃ |
Expert Interpretation:
-
Thiophene Protons (H-4 and H-5): The two doublets at 7.15 and 6.65 ppm are characteristic of vicinal protons on a thiophene ring. The coupling constant of 5.7 Hz confirms their adjacent positions. The downfield shift of H-5 compared to H-4 is expected due to the deshielding effect of the lone pair of electrons on the sulfur atom.
-
Amine Protons (-NH₂): The broad singlet at 6.15 ppm, integrating to two protons, is characteristic of a primary amine. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Acetyl Protons (-COCH₃): The sharp singlet at 2.41 ppm, integrating to three protons, is indicative of a methyl group attached to a carbonyl carbon. Its singlet nature confirms the absence of adjacent protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The data was acquired at 75.43 MHz in CDCl₃.[1]
| Chemical Shift (δ, ppm) | Assignment |
| 192.1 | C=O (C6) |
| 156.4 | C2 |
| 129.8 | C5 |
| 119.5 | C4 |
| 116.6 | C3 |
| 28.5 | -CH₃ (C7) |
Expert Interpretation:
-
Carbonyl Carbon (C6): The signal at 192.1 ppm is in the characteristic downfield region for a ketone carbonyl carbon.
-
Thiophene Carbons (C2, C3, C4, C5): The four signals between 116.6 and 156.4 ppm correspond to the carbons of the thiophene ring. C2, being attached to the electron-donating amino group, is the most deshielded at 156.4 ppm. C3, attached to the acetyl group, appears at 116.6 ppm.
-
Methyl Carbon (C7): The upfield signal at 28.5 ppm is typical for a methyl carbon of an acetyl group.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. The IR spectrum of this compound was recorded as a KBr pellet.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3425, 3318 | Strong | N-H stretching (amine) |
| 1611 | Strong | C=O stretching (ketone) |
| 1541 | Strong | N-H bending (amine) |
| 1431 | Medium | C=C stretching (thiophene) |
| 732 | Strong | C-S stretching (thiophene) |
Expert Interpretation:
-
N-H Stretching: The two sharp bands at 3425 and 3318 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂) group.
-
C=O Stretching: The strong absorption at 1611 cm⁻¹ is indicative of a conjugated ketone. The frequency is lower than that of a simple aliphatic ketone due to the electron-donating effect of the aminothiophene ring, which reduces the double bond character of the carbonyl group.
-
N-H Bending: The band at 1541 cm⁻¹ corresponds to the scissoring vibration of the primary amine.
-
C=C and C-S Stretching: The absorptions at 1431 cm⁻¹ and 732 cm⁻¹ are consistent with the aromatic C=C and C-S stretching vibrations of the thiophene ring, respectively.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound was obtained using electron ionization (EI) at 70 eV.[1]
| m/z | Relative Intensity (%) | Assignment |
| 141 | 100 | [M]⁺ (Molecular Ion) |
| 126 | 75 | [M - CH₃]⁺ |
| 98 | 45 | [M - COCH₃]⁺ |
Expert Interpretation:
-
Molecular Ion Peak: The peak at m/z 141 corresponds to the molecular weight of the compound (C₆H₇NOS), confirming its elemental composition. Its high relative intensity (100%) suggests a relatively stable molecular ion.
-
Fragmentation Pattern: The major fragmentation pathway involves the loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion at m/z 126. Another significant fragment at m/z 98 results from the cleavage of the bond between the thiophene ring and the acetyl group, leading to the loss of an acetyl radical (•COCH₃).
The following diagram illustrates the proposed primary fragmentation pathway in EI-MS.
Caption: Proposed EI-MS fragmentation of this compound.
IV. Experimental Protocols
The following are detailed, self-validating protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy Protocol
This protocol is designed for a standard 300 MHz or higher NMR spectrometer.
Caption: Workflow for NMR data acquisition and processing.
Trustworthiness: The use of a deuterated solvent with a known residual peak for calibration ensures the accuracy of the chemical shifts. Shimming the magnetic field to achieve sharp, symmetrical peaks is crucial for resolving coupling patterns and accurate integration.
IR Spectroscopy Protocol (KBr Pellet Method)
This is a standard method for obtaining IR spectra of solid samples.
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.
Trustworthiness: The transparency of the KBr pellet is a key indicator of proper sample preparation; an opaque pellet will scatter the IR beam, leading to a poor-quality spectrum. Running a background scan negates atmospheric (e.g., CO₂, H₂O) absorptions.
Mass Spectrometry Protocol (EI-MS)
This protocol is suitable for a standard GC-MS or a direct insertion probe MS with an electron ionization source.
-
Sample Introduction: Introduce a small amount of the sample (typically in a suitable volatile solvent like dichloromethane or methanol for GC-MS, or directly on a probe for solid analysis) into the instrument.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-300, to detect the molecular ion and key fragments.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion peak.
Trustworthiness: The use of a standard ionization energy (70 eV) allows for comparison of the obtained fragmentation pattern with established mass spectral libraries, aiding in structural confirmation. Calibration of the mass analyzer with a known standard ensures the accuracy of the measured m/z values.
V. Conclusion
The combination of NMR, IR, and MS provides a detailed and complementary spectroscopic profile of this compound. Each technique offers unique insights into the molecular structure, from the carbon-hydrogen framework and functional groups to the molecular weight and fragmentation behavior. The data and protocols presented in this guide serve as an authoritative reference for the unambiguous identification and characterization of this important heterocyclic building block, ensuring the scientific integrity of research and development activities.
References
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
- SpectraBase. 1-(2-AMINO-4-METHYL-3-THIENYL)-ETHANONE. [Link]
- Eller, G. A., & Holzer, W. (2006). Data from: First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
Sources
Physical and chemical properties of 1-(2-Aminothiophen-3-yl)ethanone.
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Aminothiophen-3-yl)ethanone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering in-depth analysis of its structural features, reactivity, and spectroscopic characterization. The synthesis of this compound via the Gewald reaction is detailed, and a thorough examination of its spectroscopic data is presented, drawing comparisons with closely related analogues. This guide is intended to serve as a valuable resource for researchers utilizing this versatile building block in the design and synthesis of novel molecular entities.
Introduction: The Significance of the 2-Aminothiophen-3-yl Acetyl Scaffold
The 2-aminothiophene moiety is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds.[1][2] The introduction of an acetyl group at the 3-position, as seen in this compound, provides a key synthetic handle for further molecular elaboration. This arrangement of functional groups—a nucleophilic amine, an aromatic thiophene ring, and an electrophilic acetyl group—offers a rich platform for the construction of complex heterocyclic systems.[3] Understanding the interplay of these functionalities is paramount for its effective use in synthetic campaigns.
Molecular and Physical Properties
This compound, with the CAS number 892127-08-1, is a molecule of significant synthetic utility.[4] While specific experimental data for its physical properties are not extensively reported in the literature, we can infer and compare its characteristics with closely related isomers and analogues.
| Property | Value/Information | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 1-(2-amino-3-thienyl)ethanone, Ethanone, 1-(2-amino-3-thienyl)- | [4] |
| CAS Number | 892127-08-1 | [4] |
| Molecular Formula | C₆H₇NOS | [4] |
| Molecular Weight | 141.19 g/mol | [4] |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Data not available. For comparison, the isomer 1-(3-aminothiophen-2-yl)ethanone has a melting point of 84-88 °C. | [2] |
| Boiling Point | Data not available. The isomer 1-(3-aminothiophen-2-yl)ethanone has a boiling point of 120-125 °C at 0.8 mmHg. | [2] |
| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like ethanol, DMF, and DMSO. The isomer 1-(3-aminothiophen-2-yl)ethanone is reported to be insoluble in water. | Inferred,[2] |
Synthesis of this compound: The Gewald Reaction
The most prominent and efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction.[3][5] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. A specific synthesis for this compound has been reported, utilizing a modified Gewald approach.[5][6]
Reaction Scheme
Caption: Modified Gewald synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from the synthesis of 1-(2-Amino-3-thienyl)ethanone (4a) as described by Al-Mourabit and Thoret (2011).[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve crude 1,4-dithian-2,5-diol (22 mmol) and cyanoacetone (43 mmol) in dimethylformamide (DMF, 10 mL).
-
Base Addition: To the stirred solution, add triethylamine (10 mmol). An initial slight increase in temperature may be observed.
-
Heating: After 15 minutes of stirring at room temperature, heat the reaction mixture to 60 °C for 3 hours.
-
Work-up:
-
Remove the DMF under reduced pressure.
-
To the resulting oily residue, add water (50 mL) and diethyl ether (50 mL).
-
Acidify the mixture with glacial acetic acid (approximately 1–3 mL) until the organic layer becomes clear.
-
-
Extraction and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel.
-
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the electronic properties of its constituent functional groups. The electron-donating amino group activates the thiophene ring towards electrophilic substitution, while also serving as a potent nucleophile. The acetyl group, being electron-withdrawing, deactivates the ring to some extent and provides an electrophilic center for nucleophilic addition.
Reactivity of the 2-Amino Group
The amino group can readily undergo acylation, alkylation, and diazotization reactions. It can also participate in condensation reactions with carbonyl compounds to form Schiff bases, which are valuable intermediates for the synthesis of more complex heterocyclic systems.[2]
Electrophilic Aromatic Substitution
The thiophene ring is susceptible to electrophilic attack, with the position of substitution influenced by the directing effects of the amino and acetyl groups. The electron-donating amino group directs electrophiles to the ortho and para positions (C3 and C5), while the electron-withdrawing acetyl group directs to the meta position (C4). The overall outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions.
Reactions of the Acetyl Group
The carbonyl group of the acetyl moiety can undergo a variety of classical ketone reactions, including reduction to the corresponding alcohol, oxidation, and condensation reactions at the alpha-carbon.
Spectroscopic Characterization
¹H NMR Spectroscopy
In the ¹H NMR spectrum, one would expect to see distinct signals for the methyl protons of the acetyl group, the protons of the amino group, and the aromatic protons on the thiophene ring. The chemical shifts will be influenced by the electronic environment. For instance, the methyl protons of the acetyl group in 1-(2-Amino-5-nitro-3-thienyl)ethanone appear as a singlet at δ 2.40 ppm.[5] The amino protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The thiophene ring protons will appear in the aromatic region, with their coupling constants providing information about their relative positions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the acetyl group (typically in the range of δ 190-200 ppm), the methyl carbon of the acetyl group (around δ 25-30 ppm), and the carbons of the thiophene ring. The chemical shifts of the thiophene carbons will be influenced by the substituents. In 1-(2-Amino-5-nitro-3-thienyl)ethanone, the carbonyl carbon appears at δ 194.2 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups. Key expected absorptions include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the conjugated ketone.
-
C=C stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the thiophene ring.
Mass Spectrometry
Mass spectrometry will provide the molecular weight of the compound. The fragmentation pattern can offer valuable structural information. For 1-(2-Amino-5-nitro-3-thienyl)ethanone, the molecular ion peak (M⁺) is observed at m/z 186.[5]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from related aminothiophene derivatives suggests the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of chemical research:
-
Medicinal Chemistry: It serves as a precursor for the synthesis of various fused heterocyclic systems, such as thienopyrimidines and thienopyridines, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
-
Materials Science: Thiophene-based compounds are of great interest in the development of organic electronic materials, including conducting polymers and dyes. The functional groups on this compound allow for its incorporation into larger conjugated systems.
Conclusion
This compound is a versatile and valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, synthesis, and spectroscopic characterization. By understanding the nuances of its reactivity and handling, researchers can effectively utilize this building block to advance the development of novel and functional molecules.
References
- Al-Mourabit, A., & Thoret, S. (2011). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 16(5), 371-378. [Link]
- PubChem. (n.d.). 1-(Thiophen-3-yl)ethanone. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). This compound (BSC).
- Al-Mourabit, A., & Thoret, S. (2011). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate.
- PubChem. (n.d.). 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. National Center for Biotechnology Information.
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- PubChem. (n.d.). 2'-Aminoacetophenone. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-[2-Amino-3-(diethylamino)phenyl]ethanone. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone. National Center for Biotechnology Information.
- Prasad, K. C., et al. (2014). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 4(3), 1-7. [Link]
- ResearchGate. (n.d.). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from....
- The Good Scents Company. (n.d.). 3-acetyl thiophene.
- National Center for Biotechnology Information. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. PubMed Central.
- MDPI. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules.
- ResearchGate. (n.d.). Synthesis and spectroscopic characterization of some lanthanide(III) nitrate complexes of 3-[3-carboxyethyl-4,5-dimethylthiophene-2-yl)azo]pent-2,4-dione.
- Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph).
- ResearchGate. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system.
Sources
Strategic Selection of Starting Materials for the Synthesis of 1-(2-Aminothiophen-3-yl)ethanone
An In-depth Technical Guide:
Authored by a Senior Application Scientist
Introduction: The Significance of the 2-Aminothiophene Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks are recognized for their remarkable versatility and frequent appearance in biologically active compounds. These are often referred to as "privileged scaffolds." The 2-aminothiophene core is a quintessential example of such a scaffold, forming the structural basis for a wide array of pharmaceuticals and drug candidates.[1][2] Its utility stems from its role as a bioisostere of the benzene ring, offering similar physicochemical properties but with a distinct electronic profile that can be fine-tuned for optimal drug-receptor interactions.[3][4]
The specific derivative, 1-(2-aminothiophen-3-yl)ethanone, is a particularly valuable building block. It serves as a crucial intermediate in the synthesis of complex heterocyclic systems, most notably thieno[3,2-c]pyridines, which are the core of several potent antiplatelet agents that antagonize the P2Y12 receptor.[3] The presence of three distinct functional handles—the primary amine, the ketone, and the thiophene ring itself—provides chemists with multiple avenues for structural elaboration and the development of novel therapeutic agents targeting a spectrum of diseases.[2][5]
This guide provides an in-depth analysis of the primary synthetic route to this compound, focusing on the rationale behind the selection of starting materials and the mechanistic principles that ensure a successful and efficient synthesis.
Part 1: The Gewald Reaction - A Foundational Approach to 2-Aminothiophenes
The most robust and widely adopted method for constructing the 2-aminothiophene ring is the Gewald aminothiophene synthesis, first reported by Karl Gewald in the 1960s.[1][6] This powerful one-pot, multicomponent reaction brings together three fundamental starting materials:
-
An α-methylene carbonyl compound (a ketone or aldehyde).
-
An activated nitrile (e.g., malononitrile or an α-cyanoester).
-
Elemental sulfur .
The reaction is typically facilitated by a base catalyst, such as an amine (e.g., morpholine or diethylamine).[7][8]
The generally accepted mechanism proceeds through several key stages.[6][9] It begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile to form a stable α,β-unsaturated nitrile intermediate.[9][10] The subsequent steps, involving the addition of sulfur, are complex and have been the subject of detailed computational studies.[9] The process involves the formation of a sulfur-adduct, followed by an intramolecular attack of the sulfur anion onto the nitrile group. A final cyclization and tautomerization (aromatization) yields the stable 2-aminothiophene product.[6][10]
Part 2: A Modified Gewald Strategy for 3-Acetyl-2-aminothiophenes
A direct synthesis of this compound using the classical Gewald reaction is not feasible. The nature of the activated nitrile (e.g., malononitrile or ethyl cyanoacetate) dictates that the substituent at the 3-position will be a cyano (-CN) or ester (-COOR) group, respectively.[11][12] To introduce an acetyl (-COCH₃) group at this position, a modified approach is required, centered on a strategic choice of starting materials that deviates from the classical trio.
A novel and efficient synthesis has been developed that prepares 3-acetyl-2-aminothiophenes by reacting cyanoacetone with 1,4-dithiane-2,5-diols in the presence of a base.[13][14] This method cleverly circumvents the limitations of the original reaction.
Core Starting Materials and Their Rationale
-
Cyanoacetone (3-Oxobutanenitrile): This is the cornerstone of the modified synthesis. Its selection is a prime example of synthetic efficiency, as it serves a dual purpose. It possesses the requisite activated methylene group (alpha to the nitrile) to initiate the condensation, and it carries the acetyl moiety that will become the C3-substituent in the final product.[3][12]
-
1,4-Dithiane-2,5-diols: These compounds function as stable, odorless, and easy-to-handle synthetic equivalents of α-mercaptoaldehydes or α-mercaptoketones.[13] These mercapto-carbonyl compounds are the true intermediates in the Gewald cyclization, but they are often unstable and difficult to isolate. The dithiane effectively serves as a masked precursor that releases the necessary reactive species in situ under basic conditions. The choice of substituents on the dithiane determines the final substituents at the C4 and C5 positions of the thiophene ring.[13][14]
-
Base Catalyst (Triethylamine): A non-nucleophilic organic base like triethylamine is ideal. Its role is to facilitate the deprotonation of the activated methylene group in cyanoacetone, initiating the reaction cascade without competing as a nucleophile.[13]
The logical flow for this modified synthesis is visualized below.
Part 3: Experimental Protocols and Representative Data
Adherence to validated protocols is paramount for reproducibility and safety. The following methodologies are based on established literature procedures.
Protocol 1: Preparation of Cyanoacetone (3-Oxobutanenitrile)[3]
Caution: Cyanoacetone is labile and should be prepared fresh and used promptly.
-
Dissolve cyanoacetone sodium salt (5.25 g, 50 mmol) in deionized water (150 mL) in a separatory funnel.
-
Add dichloromethane (100 mL) to the funnel.
-
While stirring the biphasic mixture vigorously, carefully adjust the pH of the aqueous layer to ~1 by the dropwise addition of concentrated HCl.
-
Separate the organic (bottom) layer. Extract the aqueous layer with a fresh portion of dichloromethane (100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and carefully concentrate the filtrate under reduced pressure without heating to yield crude cyanoacetone as an oil. Proceed immediately to the next step.
Protocol 2: Synthesis of this compound[12][13]
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve crude cyanoacetone (e.g., 3.60 g, ~43 mmol) and 1,4-dithiane-2,5-diol (3.35 g, 22 mmol) in dimethylformamide (DMF, 10 mL).
-
With stirring, add triethylamine (1 g, 10 mmol). An initial exotherm may be observed.
-
Heat the reaction mixture to 60 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the DMF under reduced pressure.
-
To the resulting oily residue, add water (50 mL) and diethyl ether (50 mL).
-
Add glacial acetic acid dropwise until the organic layer becomes clear and the product precipitates or partitions cleanly.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from cyclohexane-CH₂Cl₂) or column chromatography to afford the title compound.
Data Summary: Synthesis of Substituted 3-Acetyl-2-aminothiophenes
The versatility of this method allows for the synthesis of various derivatives by using substituted 1,4-dithiane-2,5-diols.
| Entry | R⁴ Substituent | R⁵ Substituent | Yield (%) | Reference |
| 1 | H | H | ~40-50% | [13] |
| 2 | CH₃ | H | 41% | [3][13] |
| 3 | Ph | H | N/A | [13] |
| 4 | -(CH₂)₄- | N/A | ~40-50% | [13] |
Table 1: Representative yields for the synthesis of 3-acetyl-2-aminothiophenes using the modified Gewald reaction with different 1,4-dithiane-2,5-diol precursors.
Conclusion
The synthesis of this compound is a testament to the ingenuity of modern organic chemistry, requiring a thoughtful deviation from a classic named reaction. The successful preparation of this high-value building block hinges on the strategic selection of cyanoacetone as a bifunctional starting material and a 1,4-dithiane-2,5-diol as a stable precursor to the reactive sulfur-containing species. This modified Gewald approach is robust, efficient, and provides a clear path to a key scaffold in contemporary drug discovery. Understanding the causality behind these experimental choices not only ensures the successful synthesis of the target molecule but also empowers researchers to adapt and innovate in the synthesis of other complex heterocyclic systems.
References
- Organic Chemistry Portal. Gewald Reaction. [Link]
- Wikipedia. Gewald reaction. [Link]
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.The Journal of Organic Chemistry.
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.The Journal of Organic Chemistry. [Link]
- semanticscholar.org.
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.Molecules. [Link]
- Eller, G. A., & Holzer, W. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction.PubMed. [Link]
- semanticscholar.org. Methods for the synthesis of 2-aminothiophenes and their reactions (review). [Link]
- Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.PubMed Central. [Link]
- arkat-usa.org. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- ResearchGate. Synthesis of 2-aminothiophenes via Scheme 2. [Link]
- ResearchGate. (PDF) First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
- Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.ACS Omega. [Link]
- Méndez, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene.PubMed Central. [Link]
- ijpbs.com.
- ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design. [Link]
- National Institutes of Health (NIH). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. [Link]
- National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
- National Institutes of Health (NIH). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Versatility of the 2-Aminothiophene Scaffold
An In-Depth Technical Guide to the Biological Activity of 2-Aminothiophene Derivatives
The 2-aminothiophene framework is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Thiophene itself is a recognized bioisostere of the phenyl group, allowing it to modulate physicochemical properties while maintaining or enhancing biological interactions.[1] The addition of an amino group at the C-2 position imparts a unique electronic and structural character, transforming the scaffold into a versatile synthon for creating a vast library of biologically active molecules.[3][5] These derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a subject of intense investigation.[2][3][6]
The synthetic accessibility of 2-aminothiophenes, primarily through the robust and highly adaptable Gewald multicomponent reaction, has significantly contributed to their prominence.[7][8] This reaction allows for the straightforward, one-pot synthesis of highly functionalized thiophenes from simple starting materials, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[7] This guide provides a detailed exploration of the synthesis, key biological activities, and therapeutic potential of 2-aminothiophene derivatives for researchers and drug development professionals.
Core Synthesis: The Gewald Reaction
The Gewald reaction, first reported in 1961, remains the most efficient and widely utilized method for synthesizing substituted 2-aminothiophenes.[3][7] It is a multicomponent reaction that typically involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a basic catalyst.[7][8] The reaction's versatility allows for the introduction of diverse substituents at the 3, 4, and 5-positions of the thiophene ring, making it invaluable for generating chemical libraries for biological screening.[7][9]
Experimental Protocol: General Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a classic Gewald synthesis, a method frequently cited for its efficiency.[10][11]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as morpholine or diethylamine (approx. 0.2 eq), to the mixture.[12] An exothermic reaction may occur, requiring cooling in an ice bath to maintain control.[10]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.
-
Work-up: Upon completion, evaporate the solvent under reduced pressure.
-
Extraction & Purification: Extract the residue with a suitable organic solvent like diethyl ether.[10] Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from a solvent such as ethanol to yield the final crystalline product.
Anticancer Activity
2-Aminothiophene derivatives have emerged as a promising class of anticancer agents, demonstrating significant antiproliferative activity against a range of human cancer cell lines, including cervical (HeLa), pancreatic (PANC-1), and non-small cell lung cancer (A549).[13][14][15] Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.
Mechanism of Action
The anticancer effects of these derivatives are frequently attributed to their ability to interfere with cell cycle progression and induce apoptosis.[13][15] Key mechanisms include:
-
Inhibition of Tubulin Polymerization: Certain derivatives, such as 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the microtubule network essential for cell division.[15] This disruption leads to cell cycle arrest, typically at the G2/M phase.[15]
-
Kinase Inhibition: Many signaling pathways that drive cancer proliferation are dependent on protein kinases. Thiophene-based compounds have been identified as potent inhibitors of various kinases, including atypical Protein Kinase C (aPKC) and WEE1 kinase, thereby blocking downstream growth signals.[15][16]
-
Induction of Apoptosis: By causing significant cellular stress through cell cycle arrest and pathway inhibition, these compounds can trigger programmed cell death (apoptosis), often indicated by the enhanced expression of caspases 3 and 9.[15]
-
Cytostatic Effects: Some derivatives exhibit a cytostatic effect, meaning they inhibit cell growth and multiplication without necessarily causing widespread cell death, which can be a valuable therapeutic profile.[13]
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
| Derivative Class | IC₅₀ / Activity | Target / Assay | Reference |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | IC₅₀ = 121.47 µM | Neutrophil Respiratory Burst | [10][17] |
| 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | IC₅₀ = 0.31–1.40 µM | Selective COX-2 Inhibition | [18] |
| Tetrahydrobenzo[b]thiophene derivatives | NRF2 activation, reverses elevated pro-inflammatory cytokines | NQO1/HO-1 expression, LPS-stimulated macrophages | [19] |
Conclusion and Future Perspectives
The 2-aminothiophene scaffold is undeniably a "privileged" structure in medicinal chemistry. Its synthetic tractability, primarily via the Gewald reaction, combined with its capacity to engage with a wide array of biological targets, ensures its continued relevance in drug discovery. The extensive research into its anticancer, antimicrobial, and anti-inflammatory properties has yielded numerous potent lead compounds.
Future research should focus on several key areas:
-
Mechanism Deconvolution: Elucidating the precise molecular targets and mechanisms of action for the most active derivatives to enable rational, target-based drug design.
-
Selectivity and Safety: Optimizing structures to enhance selectivity for pathological targets (e.g., cancer cells, microbial enzymes) over host cells to improve therapeutic indices and reduce potential toxicity.
-
Advanced Drug Delivery: Exploring novel formulations, such as nanoparticle delivery systems, to improve the solubility, stability, and bioavailability of promising but poorly soluble thiophene derivatives. [15]4. Exploration of New Therapeutic Areas: Leveraging the scaffold's versatility to explore other biological activities, such as antiviral, antileishmanial, and neuroprotective applications, which have already shown initial promise. [1][20] The 2-aminothiophene core will undoubtedly continue to be a fruitful starting point for the development of the next generation of therapeutic agents.
References
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. ijpscr.info [ijpscr.info]
- 9. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 12. ijpbs.com [ijpbs.com]
- 13. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
1-(2-Aminothiophen-3-yl)ethanone molecular weight and formula.
An In-Depth Technical Guide to 1-(2-Aminothiophen-3-yl)ethanone: Synthesis, Properties, and Applications
Introduction: The Versatile Heterocyclic Scaffold
This compound is a heterocyclic compound featuring a thiophene ring substituted with both an amino group at the C2 position and an acetyl group at the C3 position. This specific arrangement of functional groups makes it an exceptionally valuable and versatile building block in synthetic organic chemistry. The 2-aminothiophene core is a "privileged structure" frequently found in a multitude of biologically active compounds, serving as a bioisosteric replacement for a phenyl ring in many drug candidates.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, spectroscopic characterization, and critical role as a precursor in the development of novel therapeutic agents and functional materials.
Physicochemical and Structural Properties
The identity and purity of a chemical compound are established through its unique physicochemical properties. For this compound, these foundational data points are critical for its handling, characterization, and application in further synthetic endeavors.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NOS | [2] |
| Molecular Weight | 141.19 g/mol | [2] |
| CAS Number | 892127-08-1 | [2][3] |
| IUPAC Name | This compound | N/A |
| Common Synonyms | 1-(2-Amino-3-thienyl)ethanone; Ethanone, 1-(2-amino-3-thienyl)- | [2] |
| Appearance | Typically a solid powder, ranging from yellowish to brownish | [4] |
The molecule's stability is generally good under standard laboratory conditions, though like many amines, it may be sensitive to oxidation and light over extended periods. Storage in a cool, dark, and inert atmosphere is recommended to maintain its integrity.[2]
Core Synthesis: The Gewald Reaction
The most prominent and efficient method for synthesizing 2-aminothiophenes, including this compound, is the Gewald reaction.[1] This one-pot, three-component reaction is valued for its operational simplicity, use of readily available starting materials, and ability to produce highly functionalized thiophenes in good yields.[5]
The synthesis of this compound via a modified Gewald reaction involves the condensation of cyanoacetone, elemental sulfur, and a base catalyst.[4][6] The causality behind this choice of reactants is clear: cyanoacetone provides the activated methylene group and the eventual acetyl and nitrile-derived amino groups, while elemental sulfur is the source of the heteroatom for the thiophene ring.
Reaction Mechanism Workflow
The reaction proceeds through two key stages:
-
Knoevenagel Condensation: The base (e.g., triethylamine, morpholine) deprotonates the α-carbon of cyanoacetone, creating a nucleophile that attacks elemental sulfur (S₈).
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization, followed by tautomerization to form the stable aromatic 2-aminothiophene ring.
Caption: Workflow for the Gewald synthesis of this compound.
Experimental Protocol: Gewald Synthesis
This protocol is a representative example based on established methodologies for synthesizing 3-acetyl-2-aminothiophenes.[4][6]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyanoacetone (1.0 eq) and elemental sulfur (1.1 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Catalyst Addition: To the stirred solution, add a basic catalyst such as triethylamine or morpholine (0.5 - 1.0 eq) dropwise. An initial exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain for 2-5 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the mixture to room temperature. If using a volatile solvent like ethanol, it may be removed under reduced pressure. The residue is then typically poured into ice-water or treated with a dilute acid to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. For higher purity, the crude product should be recrystallized from a suitable solvent system, such as an ethanol/water or cyclohexane/dichloromethane mixture.[4]
-
Validation: The structure and purity of the final compound must be confirmed using spectroscopic methods (NMR, IR, MS) and melting point analysis. This step is critical for validating the success of the synthesis.
Spectroscopic Profile and Characterization
Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. The key features for this compound are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum serves as a quick diagnostic tool for the presence of key functional groups. Characteristic absorption bands include N-H stretching vibrations for the primary amine (typically two bands in the 3200-3500 cm⁻¹ region), a strong C=O stretch for the ketone (around 1630-1680 cm⁻¹), and C=C stretching from the thiophene ring (1550-1620 cm⁻¹).[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (CH₃), a broad singlet for the amine protons (NH₂), and two doublets corresponding to the two coupled protons on the thiophene ring.
-
¹³C-NMR: The carbon NMR would reveal distinct signals for the carbonyl carbon of the ketone, the methyl carbon, and the four unique carbons of the substituted thiophene ring. The C2 carbon bearing the amino group would appear significantly upfield compared to the other ring carbons.[4][8]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) spectrum will show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 141.19 Da.
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its potential as a versatile synthetic intermediate. Its two distinct functional groups—the nucleophilic C2-amino group and the electrophilic C3-acetyl group—can be selectively modified to build a vast library of more complex molecules.
Highly substituted 2-aminothiophenes are foundational to many compounds with significant biological activity, including antimicrobial, anti-inflammatory, antioxidant, and cytostatic properties.[1][9][10]
Synthetic Utility and Logical Derivatization
The strategic placement of the amine and acetyl groups allows for a wide range of subsequent chemical transformations:
-
Reactions at the Amino Group: The C2-amino group can readily undergo acylation, alkylation, diazotization, or condensation with aldehydes and ketones to form Schiff bases, opening pathways to fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are known for their diverse pharmacological activities.[9]
-
Reactions at the Acetyl Group: The C3-acetyl group's carbonyl carbon is electrophilic and its α-protons are acidic. It can participate in aldol condensations, Knoevenagel reactions, or be converted into other functional groups, allowing for the extension of the molecule's carbon skeleton.
Caption: Synthetic utility of this compound as a precursor.
This dual reactivity makes it a cornerstone intermediate for generating molecular diversity in drug discovery programs, particularly in the search for new kinase inhibitors, anti-leishmaniasis agents, and selective cytostatic agents.[10][11]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for chemical innovation. Its straightforward synthesis via the robust Gewald reaction, combined with the orthogonal reactivity of its functional groups, provides chemists with a reliable and powerful platform for the design and synthesis of novel, high-value molecules. Its continued application in medicinal chemistry and materials science underscores the enduring importance of well-designed heterocyclic building blocks in advancing scientific research.
References
- Title: First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction Source: MDPI URL:[Link]
- Title: 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 Source: PubChem URL:[Link]
- Title: First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction Source: ResearchG
- Title: SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY Source: International Journal of Pharmacy and Biological Sciences URL:[Link]
- Title: this compound (BSC)
- Title: 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone Source: PubChem URL:[Link]
- Title: Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases Source: Journal of the Serbian Chemical Society URL:[Link]
- Title: 1-[2-Amino-3-(diethylamino)phenyl]ethanone | C12H18N2O Source: PubChem URL:[Link]
- Title: Applications substituted 2-aminothiophenes in drug design Source: ResearchG
- Title: SYNTHESIS AND SPECTROSCOPIC STUDIES OF SOME 2-AMINOTHIOPHENE DYE PRECURSORS Source: University of Nigeria URL:[Link]
- Title: An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline Source: Organic Chemistry Portal URL:[Link]
- Title: Ethanone, 1-(2-thienyl)- Source: NIST WebBook URL:[Link]
- Title: APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN Source: Semantic Scholar URL:[Link]
- Title: 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity Source: MDPI URL:[Link]
- Title: 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 892127-08-1 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. unn.edu.ng [unn.edu.ng]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Genesis of a Privileged Scaffold: An In-Depth Technical Guide to the Discovery and History of 2-Aminothiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene core is a cornerstone of modern medicinal chemistry, its presence gracing a multitude of approved drugs and clinical candidates. This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to this privileged scaffold, offering field-proven insights into the causality behind experimental choices and detailed, validated protocols for its synthesis.
A Historical Perspective: From Thiophene's Discovery to the Dawn of Aminothiophene Synthesis
The story of 2-aminothiophenes is intrinsically linked to the discovery of their parent heterocycle, thiophene. In 1882, Victor Meyer, while demonstrating the indophenin reaction, serendipitously identified a sulfur-containing contaminant in benzene derived from coal tar that was responsible for the characteristic blue color. This discovery of thiophene opened a new chapter in heterocyclic chemistry. Early synthetic methods for the thiophene ring, such as the Paal-Knorr synthesis reported in 1884, involved the reaction of 1,4-dicarbonyl compounds with a sulfur source and laid the groundwork for more sophisticated approaches.[1]
The journey towards specifically synthesizing 2-aminothiophenes, a class of compounds with immense potential in dye chemistry and later, in pharmaceuticals, saw several key developments. Early methods were often multi-step and lacked general applicability. However, the mid-20th century witnessed the emergence of elegant and highly efficient one-pot syntheses that revolutionized the field.
The Gewald Reaction: A Paradigm Shift in 2-Aminothiophene Synthesis
The most pivotal moment in the history of 2-aminothiophene synthesis arrived in the 1960s with the work of German chemist Karl Gewald.[2] The eponymous Gewald reaction is a multicomponent condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to afford polysubstituted 2-aminothiophenes.[2][3] This one-pot procedure's simplicity, use of readily available starting materials, and broad substrate scope solidified its status as the preeminent method for accessing this critical scaffold.[4][5]
The Mechanism of the Gewald Reaction: A Stepwise Exploration
The elegance of the Gewald reaction lies in its sequential bond-forming cascade. The generally accepted mechanism proceeds through three key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester. This step forms a stable α,β-unsaturated nitrile intermediate.[2]
-
Sulfur Addition: Elemental sulfur then adds to the enolate of the Knoevenagel adduct. The precise mechanism of this step is complex and can involve the formation of polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile carbon. Subsequent tautomerization of the resulting imine affords the aromatic 2-aminothiophene.[2]
Caption: The Gewald reaction mechanism workflow.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a reliable method for the synthesis of a common 2-aminothiophene derivative.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (0.1 mol, 9.8 g), ethyl cyanoacetate (0.1 mol, 11.3 g), and ethanol (50 mL).
-
Stir the mixture to ensure homogeneity.
-
Add elemental sulfur (0.1 mol, 3.2 g) to the mixture.
-
Carefully add morpholine (0.1 mol, 8.7 g) dropwise to the reaction mixture while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TCM).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Dry the purified product in a vacuum oven.
The Fiesselmann Synthesis: An Alternative Route to Thiophenes
Developed by Hans Fiesselmann in the 1950s, the Fiesselmann synthesis provides a valuable alternative for the preparation of substituted thiophenes, particularly 3-hydroxythiophene-2-carboxylic acid derivatives.[6] The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[6] A key variation of this reaction, when a nitrile is used instead of an ester group, can lead to the formation of 3-aminothiophenes.[6]
The Mechanism of the Fiesselmann Synthesis
The Fiesselmann synthesis proceeds through the following key steps:
-
Michael Addition: The base deprotonates the thioglycolic acid ester, which then undergoes a Michael addition to the α,β-acetylenic ester.
-
Second Addition: A second molecule of the deprotonated thioglycolic acid ester adds to the resulting α,β-unsaturated intermediate.
-
Cyclization and Elimination: Intramolecular cyclization occurs, followed by the elimination of an alcohol and a molecule of the thioglycolic acid ester to yield the thiophene ring.
-
Tautomerization: The resulting enol tautomerizes to the more stable 3-hydroxythiophene derivative.[6]
Caption: The Fiesselmann synthesis mechanism workflow.
Experimental Protocol: Fiesselmann Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Materials:
-
Ethyl phenylpropiolate
-
Ethyl thioglycolate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Apparatus for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert gas.
-
Under an inert atmosphere, dissolve sodium ethoxide (0.11 mol, 7.5 g) in anhydrous ethanol (100 mL) in the flask and cool the solution in an ice bath.
-
In the dropping funnel, prepare a mixture of ethyl phenylpropiolate (0.1 mol, 17.6 g) and ethyl thioglycolate (0.1 mol, 12.0 g).
-
Add the mixture from the dropping funnel to the cooled sodium ethoxide solution dropwise over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into a mixture of ice (200 g) and concentrated hydrochloric acid (10 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Other Foundational Syntheses in Thiophene Chemistry
While the Gewald and Fiesselmann reactions are central to the synthesis of functionalized thiophenes, other classical methods have also played a significant role in the historical development of this field.
Paal-Knorr Thiophene Synthesis
First reported in 1884, the Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a substituted thiophene.[1][7] The mechanism is believed to involve the conversion of the dicarbonyl to a bis-thioketone, which then undergoes cyclization and dehydration.[8]
Hinsberg Thiophene Synthesis
The Hinsberg synthesis, discovered in 1910, is the reaction of an α-diketone with a dialkyl thiodiacetate in the presence of a strong base to yield a thiophene-2,5-dicarboxylate.[9][10] The reaction proceeds through a Stobbe-type condensation mechanism.[11]
Thorpe-Ziegler Synthesis
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, where a dinitrile is treated with a strong base to form a cyclic enaminonitrile.[12][13] This method can be adapted to synthesize 2-aminothiophenes from appropriately substituted dinitrile precursors.[14]
Comparative Overview of Key 2-Aminothiophene Syntheses
| Synthesis | Inventors/Developers | Year | Starting Materials | Key Features | Advantages | Limitations |
| Gewald Reaction | Karl Gewald | 1960s | Ketone/aldehyde, α-cyanoester, elemental sulfur | Multicomponent, one-pot reaction | High efficiency, broad substrate scope, readily available starting materials | Can be exothermic, mechanism of sulfur addition is complex |
| Fiesselmann Synthesis | Hans Fiesselmann | 1950s | α,β-Acetylenic ester, thioglycolic acid ester | Condensation reaction | Good for 3-hydroxythiophene derivatives, can be adapted for 3-aminothiophenes | Requires acetylenic esters which may not be readily available |
| Paal-Knorr Synthesis | Carl Paal, Ludwig Knorr | 1884 | 1,4-Dicarbonyl compound, sulfurizing agent | Classical method for thiophene ring formation | Versatile for various thiophene derivatives | Requires 1,4-dicarbonyl precursors, harsh reagents (P₄S₁₀) |
| Hinsberg Synthesis | O. Hinsberg | 1910 | α-Diketone, dialkyl thiodiacetate | Forms thiophene-2,5-dicarboxylates | Specific for dicarboxylate products | Limited to α-diketones |
| Thorpe-Ziegler Synthesis | Jocelyn Thorpe, Karl Ziegler | 1904/1933 | Dinitrile | Intramolecular cyclization | Useful for cyclic systems | Requires specific dinitrile precursors |
Applications in Drug Discovery and Development
The 2-aminothiophene scaffold is a prominent feature in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The synthetic methodologies described above have been instrumental in the discovery and development of numerous drugs.
The Gewald reaction, in particular, has been a workhorse in medicinal chemistry. For instance, it is a key step in the synthesis of the anti-inflammatory drug Tinoridine .[15] Furthermore, derivatives of 2-aminothiophenes prepared via the Gewald reaction have shown promise as kinase inhibitors for the treatment of cancer and p38 MAP kinase inhibitors for inflammatory diseases.[16] The Fiesselmann synthesis has also found applications in the synthesis of kinase inhibitors.[6]
Conclusion
The journey of 2-aminothiophene synthesis, from the initial discovery of thiophene to the development of powerful one-pot methodologies like the Gewald reaction, showcases the elegance and utility of organic chemistry. For researchers and drug development professionals, a deep understanding of these historical and mechanistic foundations is not merely academic; it is a practical tool for the rational design and efficient synthesis of novel therapeutics. The continued refinement of these classical reactions and the development of new, greener alternatives ensure that the 2-aminothiophene scaffold will remain a vital component in the quest for new medicines.
References
- Fiesselmann thiophene synthesis. In: Wikipedia. [Link]
- Synthesis of Furan and Thiophene. [No Source Found]
- The Gewald multicomponent reaction. Mol Divers. 2011 Feb;15(1):3-33. [Link]
- Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
- Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]
- Hinsberg synthesis.
- Hinsberg synthesis of thiophenes.
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-C
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
- Fiesselmann thiophene synthesis. Semantic Scholar. [Link]
- Gewald reaction. In: Wikipedia. [Link]
- The Gewald Multicomponent Reaction.
- Hinsberg synthesis of thiophenes. Semantic Scholar. [Link]
- Hinsberg synthesis of thiophene derivatives.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Paal–Knorr synthesis. In: Wikipedia. [Link]
- Gewald Reaction. Organic Chemistry Portal. [Link]
- Paal–Knorr synthesis of thiophene. Química Organica.org. [Link]
- Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]
- A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [No Source Found]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [No Source Found]
- Fiesselmann thiophene synthesis.
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
- Gewald reaction and apply in drug synthesis.
- Methods for the synthesis of 2-aminothiophenes and their reactions (review). Semantic Scholar. [Link]
- Thorpe-Ziegler Reaction. SynArchive. [Link]
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
- Thorpe reaction. In: Wikipedia. [Link]
- Thorpe-Ziegler reaction. Buchler GmbH. [Link]
- Fiesselmann thiophene synthesis.
- Thorpe-Ziegler reaction. Semantic Scholar. [Link]
- Thiophene and Furan Synthesis Methods. Scribd. [Link]
- Hinsberg synthesis of thiophene derivatives.
- Fiesselmann Thiophene Synthesis Mechanism. YouTube. [Link]
- Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method...
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Thiophene synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. The Gewald multicomponent reaction - ProQuest [proquest.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Tautomerism in 3-acetyl-2-aminothiophenes
An In-Depth Technical Guide to Tautomerism in 3-Acetyl-2-aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Specifically, 3-acetyl-2-aminothiophenes, readily synthesized via the Gewald reaction, present a fascinating case of prototropic tautomerism.[5][6][7] This phenomenon, the equilibrium between the canonical 2-amino form and its 2-imino tautomer, profoundly influences the molecule's physicochemical properties, reactivity, and interaction with biological targets. Understanding and characterizing this tautomeric equilibrium is therefore not merely an academic exercise but a critical step in the rational design and development of novel therapeutics. This guide provides a comprehensive exploration of the synthesis, structural elucidation, and dynamic nature of tautomerism in 3-acetyl-2-aminothiophenes, offering field-proven insights and detailed experimental protocols for their study.
The Foundational Synthesis: A Modified Gewald Approach
The primary route to polysubstituted 2-aminothiophenes is the versatile Gewald reaction, a multi-component condensation that assembles the thiophene ring in a single pot.[5][8][9] The synthesis of the 3-acetyl subclass, however, requires a modification of the classical approach, primarily through the use of cyanoacetone as the active nitrile component. This has been a more recent extension to the reaction's scope.[10][11]
Causality of Component Selection
The reaction mechanism, elucidated decades after its discovery, begins with a Knoevenagel condensation between a carbonyl compound and the active nitrile.[1][5] In our case, cyanoacetone provides the acetyl substituent at the C3 position and the nitrogen for the C2 amino group. The subsequent steps involve the addition of elemental sulfur, cyclization, and a final tautomerization to yield the aromatic 2-aminothiophene product.[5] The α-mercaptoaldehyde or ketone component is often generated in situ from precursors like 1,4-dithianyl-2,5-diols.[7][10]
Experimental Protocol: Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone
This protocol is adapted from a validated procedure for synthesizing a representative 3-acetyl-2-aminothiophene.[10][12]
Materials:
-
Cyanoacetone sodium salt
-
1,4-Dithiane-2,5-diol (dimer of α-mercaptoacetaldehyde)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Cyclohexane
Step-by-Step Methodology:
-
Preparation of Cyanoacetone (3-Oxobutanenitrile):
-
Dissolve cyanoacetone sodium salt (5.25 g, 50 mmol) in 150 mL of water in a separatory funnel.
-
Add 100 mL of dichloromethane.
-
While stirring vigorously, carefully adjust the mixture to pH 1 using concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with an additional 100 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Note: Crude cyanoacetone is labile and typically used immediately in the next step without purification.
-
-
Gewald Reaction:
-
To a solution of the crude cyanoacetone (approx. 2.08 g, 25 mmol) and 1,4-dithiane-2,5-diol (2.25 g, 12.5 mmol) in 10 mL of DMF, add triethylamine (1 g, 10 mmol) with stirring.
-
Heat the reaction mixture to 60 °C for 5 hours.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting semi-solid residue is recrystallized from a cyclohexane-dichloromethane solvent system to yield the product, 1-(2-amino-4-methyl-3-thienyl)ethanone, as yellowish-brown crystals.[10]
-
Visualization of the Reaction Pathway
The following diagram illustrates the key steps in the modified Gewald synthesis.
Caption: Modified Gewald reaction pathway for 3-acetyl-2-aminothiophene synthesis.
The Core Concept: Amino-Imino Tautomeric Equilibrium
3-Acetyl-2-aminothiophenes exist as an equilibrium mixture of at least two tautomeric forms: the 2-amino-thiophene (enol-amine) form and the 2-imino-2,5-dihydrothiophene (keto-imine) form. The position of this equilibrium is not static; it is dynamically influenced by the molecular environment.
Caption: Prototropic tautomerism in 3-acetyl-2-aminothiophenes.
Factors Influencing Tautomeric Preference
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[13][14] Polar protic solvents can stabilize the more polar imino tautomer through hydrogen bonding, shifting the equilibrium. Conversely, non-polar solvents may favor the less polar amino form. This solvent-dependent equilibrium is a key consideration in both reaction chemistry and biological assays.[15][16]
-
Solid vs. Solution State: The tautomer that crystallizes is the one that forms the most stable crystal lattice, which may not be the most stable tautomer in solution.[17] Intermolecular interactions, such as hydrogen bonding in the solid state, can lock the molecule into a specific tautomeric form. Therefore, extrapolating solid-state structures to solution behavior must be done with caution.
-
Electronic Effects: Substituents on the thiophene ring can electronically favor one form over the other by influencing the acidity/basicity of the nitrogen atoms and the stability of the conjugated system.
A Multi-Faceted Approach to Characterization
No single technique can fully describe the tautomeric state. A combination of spectroscopic, structural, and computational methods is required for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[18][19] The rate of interconversion between tautomers determines the appearance of the spectrum.
-
Slow Exchange: If the interconversion is slow on the NMR timescale, separate signals will be observed for each tautomer, allowing for direct quantification of their relative populations.
-
Fast Exchange: If the interconversion is fast, a single set of population-averaged signals will be observed. The chemical shifts in this case will be a weighted average of the shifts of the individual tautomers.[18]
Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Prepare solutions of the compound (e.g., 5-10 mg) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄). The use of DMSO-d₆ is often effective for observing exchangeable N-H protons.[20]
-
¹H NMR Acquisition: Acquire standard ¹H NMR spectra for each sample. Pay close attention to the aromatic region, the acetyl methyl protons, and the broad signals corresponding to N-H protons. The amino (NH₂) protons of the major tautomer in DMSO-d₆ often appear as a broad singlet, while the imino (NH) proton would be expected at a different chemical shift.[10]
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra. The chemical shifts of the carbonyl carbon (C=O) and the carbons attached to the nitrogen (C2 and C3) are particularly diagnostic.
-
Variable-Temperature (VT) NMR: For systems exhibiting fast exchange, VT-NMR can be employed.[13][14] Lowering the temperature may slow the interconversion sufficiently to resolve separate signals for each tautomer (decoalescence).
-
Data Analysis: Compare the chemical shifts across different solvents. A significant solvent-dependent shift in key signals is strong evidence of a shifting tautomeric equilibrium.
Table 1: Representative NMR Data for 3-Acetyl-2-aminothiophenes (Amino Form)
| Nucleus | Functional Group | Typical Chemical Shift (ppm) in DMSO-d₆ | Notes |
| ¹H | NH₂ | ~9.1 (broad s, 2H) | Exchangeable with D₂O. Position is solvent and concentration dependent. |
| ¹H | Thiophene H4 | ~8.3 (s, 1H) | Shift depends on C5 substituent. |
| ¹H | Acetyl CH₃ | ~2.4 (s, 3H) | Generally a sharp singlet. |
| ¹³C | C=O | ~194 | Diagnostic for the acetyl carbonyl group. |
| ¹³C | C2 (C-NH₂) | ~168 | Shift is highly sensitive to tautomeric form. |
| ¹³C | C3 (C-C=O) | ~115 | Shift is highly sensitive to tautomeric form. |
| ¹³C | Acetyl CH₃ | ~28 | |
| Data derived from literature values for analogous structures.[10] |
Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state.[21] By precisely locating atomic positions, it can differentiate between the C=N double bond of the imino form and the C-N single bond of the amino form.
Workflow: X-ray Crystallography Analysis
Caption: Workflow for determining tautomeric form via X-ray crystallography.
Computational Modeling
Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative thermodynamic stabilities of tautomers.[22][23] By modeling the compounds in the gas phase and with continuum solvent models (like PCM), one can rationalize experimental observations and predict trends.[24]
Table 2: Typical Computational Workflow Output
| Tautomer | Phase/Solvent Model | Relative Energy (ΔE) | Relative Gibbs Free Energy (ΔG) | Conclusion |
| Amino | Gas Phase | 0.00 kcal/mol (ref) | 0.00 kcal/mol (ref) | More stable in gas phase |
| Imino | Gas Phase | +2.5 kcal/mol | +2.1 kcal/mol | Less stable |
| Amino | Water (PCM) | 0.00 kcal/mol (ref) | 0.00 kcal/mol (ref) | Less stable in polar solvent |
| Imino | Water (PCM) | -1.5 kcal/mol | -1.8 kcal/mol | Stabilized by polar solvent |
| Note: Values are hypothetical and for illustrative purposes only. |
Implications for Drug Discovery and Development
The tautomeric state of a molecule is not a trivial detail; it is a critical determinant of its drug-like properties.[17]
-
Pharmacodynamics: Tautomers are distinct chemical entities with different shapes, hydrogen bond donor/acceptor patterns, and electrostatic potentials. Consequently, one tautomer may bind to a target receptor with high affinity while the other is inactive. A drug that exists as a mixture of tautomers in vivo may have a complex pharmacological profile.
-
Pharmacokinetics (ADME): Tautomerism directly impacts key ADME properties. For instance, the aqueous solubility of two tautomeric polymorphs can differ significantly.[17] Lipophilicity (LogP), a key predictor of membrane permeability, is also tautomer-dependent.
-
Intellectual Property: A deep understanding of a lead compound's tautomeric forms is essential for securing robust patent protection, as different tautomers can sometimes be claimed as separate inventions.
Conclusion
The tautomerism of 3-acetyl-2-aminothiophenes represents a pivotal intersection of synthetic chemistry, physical organic chemistry, and medicinal chemistry. The accessible synthesis via a modified Gewald reaction provides a platform for creating diverse analogs. However, the true chemical and biological nature of these molecules can only be understood through a rigorous investigation of their amino-imino tautomeric equilibrium. By employing a synergistic combination of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling, researchers can fully characterize this dynamic behavior. For professionals in drug development, this detailed understanding is indispensable for optimizing lead compounds, predicting their in vivo behavior, and building a strong intellectual property portfolio.
References
- Gewald, K.; Schinke, E.; Böttcher, H. Ber. 1966, 99, 94-100.
- Eller, G. A.; Holzer, W. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link][7][10][11]
- Sabnis, R. W. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link][6][9]
- Eller, G. A.; Holzer, W. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. PubMed. [Link]
- Der Pharma Chemica. A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link][8]
- Arkat USA, Inc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
- Abu-Sbeih, K. et al. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link][1]
- Eller, G. A.; Holzer, W. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Request PDF. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry.
- Journal of Pharmaceutical Negative Results. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.
- ResearchGate. Selected biologically active 2-aminothiophenes.
- ResearchGate. Some typical biologically active compounds containing 2-aminothiophene scaffold.
- A. A. A. Said et al. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. [Link][4]
- Al-Majid, A. M. et al. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central. [Link][13][14]
- Raczyńska, E. D. et al. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PubMed Central. [Link][15]
- Raczyńska, E. D. et al. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link][24]
- Raczyńska, E. D. et al. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine–Adenine Tautomers. PubMed Central. [Link][16]
- K. A. Al-Hourani et al. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link][21]
- T. C. M. Tielker et al. Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link][17]
- Hansen, P. E. Tautomerism Detected by NMR. Encyclopedia.pub. [Link][18]
- Reddit. Tautomerization effect on NMR spectrum. Reddit. [Link][20]
- A. A. El-Emam et al. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry. [Link][22]
- Claramunt, R. M. et al. The Use of NMR Spectroscopy to Study Tautomerism.
- da Silva, L. L. et al. Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. SciELO. [Link][26]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 23. comporgchem.com [comporgchem.com]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 1-(2-Aminothiophen-3-yl)ethanone in Organic Solvents
Abstract
1-(2-Aminothiophen-3-yl)ethanone is a key heterocyclic building block in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthetic transformations, purification protocols, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While extensive quantitative data for this specific molecule is not widely published, this paper establishes a predictive solubility profile based on first principles of physical organic chemistry. Furthermore, it presents a detailed, field-proven experimental protocol for researchers to generate precise solubility data in their specific solvent systems.
Introduction and the Critical Role of Solubility
This compound, a substituted aminothiophene, is a valuable intermediate in the synthesis of pharmaceuticals and functional organic materials. The strategic placement of an amino group and an acetyl group on the thiophene ring provides multiple reactive sites for further chemical modification. The success of these synthetic endeavors, as well as the efficiency of subsequent purification and formulation, is fundamentally linked to the compound's solubility.[1][2]
Understanding solubility allows researchers to:
-
Select appropriate reaction media: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics.
-
Design efficient crystallization and purification processes: Controlled precipitation from a solvent system is a primary method for isolating and purifying solid compounds.
-
Develop stable formulations: For applications in drug development, solubility impacts bioavailability and the choice of delivery vehicle.[1]
This guide will first explore the theoretical underpinnings of solubility, then apply these principles to predict the behavior of this compound, and finally provide a robust experimental methodology for its quantitative determination.
Theoretical Framework: "Like Dissolves Like"
The principle that "like dissolves like" is the cornerstone of solubility prediction.[3][4] This means that substances with similar intermolecular forces and polarity will tend to be miscible.[3][5] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and replacing them with new, energetically favorable solute-solvent interactions.[5]
The key intermolecular forces at play are:
-
Hydrogen Bonding: Occurs between a hydrogen atom bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. This is a very strong type of dipole-dipole interaction.
-
Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.
-
Van der Waals Forces (London Dispersion Forces): Weak, temporary attractive forces that arise from the movement of electrons in atoms and molecules. They are present in all molecules but are the primary force in nonpolar compounds.
A solvent's ability to dissolve a solute depends on its capacity to form interactions with the solute that are comparable in strength to the interactions the solute molecules have with each other in their solid-state (crystal lattice energy) and the solvent molecules have with each other.[6]
Physicochemical Profile of this compound
To predict the solubility of this compound, we must first analyze its molecular structure.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Step-by-Step Methodology
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker or incubator
-
Calibrated pipettes and volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) [7] Protocol:
-
Preparation of Supersaturated Solution:
-
Causality: An excess of the solid solute must be added to ensure that the solvent becomes fully saturated and that a solid phase remains in equilibrium with the liquid phase. [8] * Add an amount of this compound that is visibly in excess of what is expected to dissolve to a vial containing a precisely known volume (e.g., 5.0 mL) of the solvent.
-
Seal the vial tightly to prevent solvent evaporation during equilibration.
-
-
Equilibration:
-
Causality: Reaching thermodynamic equilibrium is critical for an accurate solubility measurement. The time required can vary depending on the compound and solvent, so a time-course study is often performed initially (e.g., sampling at 24, 48, and 72 hours) to find the point where the concentration no longer increases.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the mixture at a constant speed for a sufficient period (typically 24 to 72 hours). [8]
-
-
Sample Collection and Preparation:
-
Causality: It is crucial to avoid transferring any undissolved solid particles into the analytical sample, as this would artificially inflate the measured concentration.
-
Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (pre-rinsed with the solution) into a clean vial.
-
Perform a precise serial dilution of the filtered saturated solution with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.
-
-
Quantification via HPLC:
-
Causality: HPLC provides a highly sensitive and specific method for quantifying the concentration of the analyte in the complex matrix of the solvent. [9][10] * Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by injecting the standards and plotting the peak area against concentration. The curve must demonstrate good linearity (R² > 0.999).
-
Inject the diluted sample and determine its concentration from the peak area using the calibration curve. [10]
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution by multiplying the concentration measured by HPLC by the dilution factor.
-
The solubility should be reported in standard units such as g/L, mg/mL, or mol/L, and the temperature of the measurement must be specified.
-
Conclusion
The solubility of this compound is dictated by its polar amine and ketone functional groups. It is predicted to be highly soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF), with decreasing solubility in less polar and nonpolar media. For researchers requiring precise data for process development, synthesis optimization, or formulation, the detailed isothermal shake-flask method provided in this guide offers a robust and reliable path to generating high-quality, quantitative solubility values.
References
- Title: Solubility of Organic Compounds Source: Chemistry Steps URL:[Link]
- Title: Solubility of organic compounds (video) Source: Khan Academy URL:[Link]
- Title: Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews URL:[Link]
- Title: Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models Source: PubMed Central URL:[Link]
- Title: How To Predict Solubility Of Organic Compounds? Source: Chemistry For Everyone - YouTube URL:[Link]
- Title: Comparison of the polarity of organic solvents Source: Linqu Organic URL:[Link]
- Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics Source: AIChE Journal URL:[Link]
- Title: Polarity of Solvents Source: Covalent Logic URL:[Link]
- Title: Polar Protic and Aprotic Solvents Source: Chemistry LibreTexts URL:[Link]
- Title: 3.
- Title: Solubility Source: Wikipedia URL:[Link]
- Title: Solvents and Polarity Source: University of Rochester, Department of Chemistry URL:[Link]
- Title: High Performance Liquid Chromatography (HPLC) Source: Cambridge Polymer Group URL:[Link]
- Title: Universal HPLC Detector for Hydrophilic Organic Compounds by Means of Total Organic Carbon Detection Source: ACS Public
- Title: Determination of Contaminants: HPLC vs. GC Source: Tentamus Group URL:[Link]
- Title: Polarities of Solvents Source: Shodex HPLC Columns and Standards URL:[Link]
- Title: OECD GUIDELINES FOR THE TESTING OF CHEMICALS Source: OECD URL:[Link]
- Title: PARTITION COEFFICIENT 1. METHOD Source: European Commission URL:[Link]
- Title: Solubility of Organic Compounds Source: University of Toronto URL:[Link]
- Title: High Performance Liquid Chromatography (HPLC) Source: Chemistry LibreTexts URL:[Link]
- Title: High-accuracy water solubility determination using logK Source: KRE
- Title: Test No.
- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL:[Link]
- Title: 1-(Thiophen-3-yl)ethanone Source: PubChem URL:[Link]
- Title: this compound (BSC)
- Title: Solubility of C60 in a Variety of Solvents Source: ACS Public
- Title: Solubilities of Amino Acids in Different Mixed Solvents Source: Indian Journal of Chemistry URL:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. Solubility - Wikipedia [en.wikipedia.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cambridge Polymer Group :: HPLC [campoly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
The Gewald Reaction: A Robust and Versatile Method for the Synthesis of 2-Aminothiophenes
< APPLICATION NOTE & PROTOCOLS
Abstract
The Gewald reaction, a multicomponent condensation, stands as a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] First reported by Karl Gewald in 1961, this one-pot synthesis combines a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base.[4][5] Its enduring popularity in both academic and industrial settings, particularly in drug discovery and materials science, is due to its operational simplicity, use of readily available starting materials, and the high structural diversity of the products.[6][7] This guide provides an in-depth overview of the reaction mechanism, key experimental parameters, detailed operational protocols, and troubleshooting strategies to enable researchers to effectively utilize this powerful transformation.
Reaction Overview and Mechanism
The Gewald reaction is a three-component reaction (G-3CR) that proceeds through a sequence of condensation, addition, and cyclization steps to form the thiophene ring.[6] While the exact mechanism of sulfur addition is still a subject of investigation, the generally accepted pathway is outlined below.[1][8]
General Reaction Scheme:
The process involves three key stages:
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (ketone or aldehyde) and the α-activated nitrile (e.g., ethyl cyanoacetate or malononitrile).[1][4] This step forms a stable α,β-unsaturated nitrile intermediate. The removal of water produced in this step can be crucial for driving the reaction forward.[9]
-
Michael Addition of Sulfur: The base activates elemental sulfur, which then adds to the electron-deficient β-carbon of the unsaturated intermediate via a Michael-type addition. This forms a thiolate intermediate.
-
Ring Closure and Tautomerization: The thiolate anion attacks the nitrile carbon, leading to intramolecular cyclization. A subsequent tautomerization of the resulting imine yields the final, stable 2-aminothiophene product.[1]
Caption: The accepted mechanistic pathway of the Gewald reaction.
Key Experimental Parameters and Optimization
The success of the Gewald reaction is highly dependent on the careful selection of reactants and conditions.
| Parameter | Key Considerations | Common Choices & Rationale |
| Carbonyl Compound | Reactivity is influenced by sterics and electronics. Aldehydes are generally more reactive than ketones. | Cyclic ketones (cyclohexanone, cyclopentanone) and β-ketoesters (ethyl acetoacetate) are excellent substrates.[10] Acyclic ketones like 3-pentanone also work well. Sterically hindered ketones may require harsher conditions or a two-step procedure.[9] |
| Activated Nitrile | The activating group (e.g., -COOEt, -CN) must be sufficient to facilitate the initial Knoevenagel condensation. | Ethyl cyanoacetate and malononitrile are the most common and effective choices, balancing reactivity and stability.[7] |
| Base Catalyst | The base promotes both the Knoevenagel condensation and the addition of sulfur. Its choice can significantly impact reaction rate and yield.[9] | Secondary amines like morpholine or piperidine are highly effective. Tertiary amines such as triethylamine are also widely used.[4][9] The pKa of the base is critical; it must be strong enough to deprotonate the nitrile but not so strong as to cause side reactions. |
| Solvent | The solvent must solubilize the reactants, particularly the elemental sulfur, to a sufficient degree. | Polar protic solvents like ethanol or methanol are most common, as they facilitate the reaction steps and often allow the product to crystallize upon cooling.[4][9] DMF can also be used, especially for less reactive substrates.[7] |
| Temperature | The reaction is typically exothermic but may require gentle heating to initiate and ensure completion. | Reaction temperatures are generally mild, ranging from 40-65 °C .[9][11] Higher temperatures can lead to the formation of side products and decomposition. Monitoring by TLC is crucial to avoid overheating or prolonged reaction times. |
| Sulfur | Finely powdered elemental sulfur (S₈) is recommended for better dispersion and reactivity.[7] | Use of high-purity, finely milled sulfur powder is standard. Ensure it is dry before use. |
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol describes a classic and reliable Gewald synthesis using 2-butanone (methylethyl ketone) and ethyl cyanoacetate.[12]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Butanone | C₄H₈O | 72.11 | 3.61 g (4.5 mL) | 0.05 |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 5.66 g (5.4 mL) | 0.05 |
| Sulfur (powder) | S | 32.06 | 1.60 g | 0.05 |
| Morpholine | C₄H₉NO | 87.12 | 4.36 g (4.4 mL) | 0.05 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ~40 mL | - |
Safety Precautions:
-
Hydrogen Sulfide (H₂S) Risk: The Gewald reaction can produce small quantities of hydrogen sulfide, a highly toxic and flammable gas with a "rotten egg" smell.[13][14] At high concentrations, H₂S can paralyze the olfactory nerve, making odor an unreliable indicator of danger.[13][14] This procedure must be performed in a well-ventilated fume hood.
-
Flammability: Ethanol and 2-butanone are flammable. Keep away from ignition sources.[15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
Experimental Workflow Diagram
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpbs.com [ijpbs.com]
- 12. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. science.cleapss.org.uk [science.cleapss.org.uk]
- 14. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: 1-(2-Aminothiophen-3-yl)ethanone as a Cornerstone for Heterocyclic Synthesis
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount. 1-(2-Aminothiophen-3-yl)ethanone is a quintessential example of a high-value building block, offering a unique convergence of three reactive centers within a compact heterocyclic framework: a nucleophilic primary amine at the C2 position, an electrophilic acetyl group at the C3 position, and the thiophene ring itself, which provides a stable scaffold. This trifunctional nature allows for a diverse array of chemical transformations, making it a powerful precursor for the synthesis of complex fused heterocyclic systems.
The 2-aminothiophene moiety is a well-established pharmacophore found in a multitude of biologically active compounds, exhibiting properties ranging from antimicrobial and anti-inflammatory to potent kinase inhibition for anticancer applications[1][2][3]. The presence of the ortho-aminoacetyl substitution pattern in this compound makes it particularly adept for cyclocondensation reactions, providing direct access to privileged scaffolds like thieno[2,3-d]pyrimidines, which are structural analogs of purines and are central to many drug discovery programs[4][5].
This guide provides an in-depth exploration of the synthesis and application of this compound, presenting validated protocols and the chemical logic that underpins its utility for researchers in organic synthesis and drug development.
Part 1: Synthesis of the Core Building Block
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction[6]. This one-pot, three-component reaction provides a convergent and atom-economical route to the title compound.
The Gewald Reaction: Mechanism and Rationale
The reaction proceeds via a cascade of well-understood steps. The process is initiated by a base-catalyzed Knoevenagel condensation between a ketone (or in this specific case, a precursor that generates an α-mercaptoketone) and an activated nitrile[6]. The resulting α,β-unsaturated nitrile intermediate then undergoes a Michael addition with elemental sulfur. The final step is an intramolecular cyclization followed by tautomerization to yield the aromatic 2-aminothiophene ring[6][7]. The choice of base, typically a tertiary amine like triethylamine or a secondary amine like morpholine, is crucial for facilitating the initial condensation without promoting unwanted side reactions[8][9].
Caption: A workflow illustrating the key stages of the Gewald reaction.
Protocol 1: Synthesis of this compound
This protocol is an adaptation of the Gewald synthesis specifically for 3-acetyl-2-aminothiophenes[8][10]. It utilizes a dithiane derivative as a stable precursor to the required α-mercaptoketone.
Materials:
-
1,4-Dithiane-2,5-diol
-
Cyanoacetone (handle with care, unstable) or its sodium salt
-
Triethylamine
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Glacial acetic acid
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve crude 1,4-dithiane-2,5-diol (1.0 eq) and cyanoacetone (2.0 eq) in anhydrous DMF (approx. 3-4 mL per gram of dithiane).
-
With stirring, carefully add triethylamine (0.5 eq) to the solution. An exotherm may be observed.
-
After the initial reaction subsides (approx. 15 minutes), heat the reaction mixture to 60°C.
-
Maintain the temperature and stirring for 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.
-
To the resulting oily residue, add deionized water (25 mL) and diethyl ether (25 mL).
-
Carefully add glacial acetic acid dropwise while stirring until the organic layer becomes clear and the aqueous layer reaches a pH of ~5-6. This step neutralizes the excess base and aids in partitioning.
-
Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from a cyclohexane/dichloromethane mixture) or by column chromatography on silica gel to afford this compound as a yellowish solid[8].
Part 2: Core Application in Fused Heterocycle Synthesis
The true synthetic power of this compound is realized in its role as a precursor to fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
Thieno[2,3-d]pyrimidines are of immense interest in medicinal chemistry, with numerous derivatives reported as potent inhibitors of protein kinases, making them attractive anticancer agents[5]. The synthesis of the core thieno[2,3-d]pyrimidin-4(3H)-one scaffold is remarkably straightforward from this compound, typically involving a cyclocondensation reaction with a one-carbon synthon.
Caption: Synthetic pathway from the building block to diverse thienopyrimidines.
Protocol 2: Synthesis of 2-Methyl-5,6,7,8-tetrahydro-3H-benzo[2][7]thieno[2,3-d]pyrimidin-4-one
This protocol demonstrates a typical cyclization using formamide, starting from the analogous 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile which would be prepared via a Gewald reaction with cyclohexanone, but the principle of pyrimidine ring formation is identical for this compound derivatives[11].
Materials:
-
This compound derivative (e.g., from Protocol 1)
-
Formamide
Procedure:
-
Place the this compound derivative (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide (at least 10-20 eq). Formamide acts as both the reagent and the solvent.
-
Heat the reaction mixture to reflux (approx. 180-210°C) for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Pour the mixture into cold water to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid[11].
Building Diversity: Further Functionalization
A common and powerful strategy in medicinal chemistry is to convert the 4-oxo group of the thienopyrimidinone into a 4-chloro group. This chlorinated intermediate is an excellent electrophile, enabling the introduction of a wide variety of nucleophiles (especially amines) to generate a library of analogs for structure-activity relationship (SAR) studies[11][12].
Protocol 3: Chlorination and Subsequent Amination
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one derivative (from Protocol 2)
-
Phosphorus oxychloride (POCl₃)
-
Desired primary or secondary amine
-
Ethanol or Isopropanol
-
Triethylamine or DIPEA (diisopropylethylamine)
Procedure:
Part A: Chlorination [12]
-
In a flask protected from moisture, suspend the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process. Perform in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is ~7-8.
-
The 4-chloro product will precipitate as a solid. Collect it by filtration, wash with water, and dry thoroughly. This intermediate is often used directly in the next step.
Part B: Amination [11]
-
Dissolve the 4-chloro-thieno[2,3-d]pyrimidine intermediate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq).
-
Heat the mixture to reflux for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product.
-
Purify the final compound by column chromatography or recrystallization.
Data Summary: Representative Transformations
The versatility of this compound and its derivatives is highlighted by the range of fused heterocycles that can be synthesized.
| Starting Material | Reagent(s) | Product Core Structure | Application/Significance | Yield (%) | Reference(s) |
| This compound | Formamide | Thieno[2,3-d]pyrimidine | Core for kinase inhibitors | Good-Excellent | [11] |
| This compound | Triethyl Orthoformate, Hydrazine | Pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidine | Bioactive heterocyclic systems | Moderate-Good | [13][14] |
| This compound | Chloroacetyl chloride, Amines | Thieno[2,3-d]pyrimidinone | Intermediates for Dimroth rearrangement | Good | [14] |
| This compound | Phenyl isothiocyanate | Thieno[2,3-d]pyrimidine-2-thione | Precursors for further derivatization | Good | [15] |
Conclusion
This compound is a robust and highly adaptable building block in organic synthesis. Its preparation via the reliable Gewald reaction and its subsequent utility in cyclocondensation reactions provide a direct and efficient entry into the thieno[2,3-d]pyrimidine scaffold, a privileged structure in modern drug discovery. The protocols and strategies outlined herein demonstrate the logical and efficient pathways from this simple starting material to complex, functionally diverse molecules with significant therapeutic potential. For researchers and scientists, mastering the chemistry of this building block opens a gateway to vast areas of heterocyclic chemistry and the development of novel bioactive compounds.
References
- Saboun, M. M. A., & Al-Sheikh, M. A. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-377. [Link][8][10]
- Various Authors. (n.d.). Some typical biologically active compounds containing 2-aminothiophene scaffold.
- de Oliveira, C. B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(17), 5489. [Link]
- Prasad, K. C., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(2), 1-6. [Link]
- Masurier, N., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100721. [Link]
- Saboun, M. M. A., & Al-Sheikh, M. A. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. Asian Journal of Research in Chemistry, 14(2), 113-116. [Link]
- Abdel-Aziz, A. A.-M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules, 26(24), 7481. [Link]
- Zaki, R. M., et al. (2015). Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d] pyrimidines and related heterocycles.
- Ukita, T., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-73. [Link]
- Ghorab, M. M., et al. (2011). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of the Chinese Chemical Society, 58(5), 652-663. [Link]
- Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI. [Link]
- Zaki, R. M., et al. (2015).
- Amr, A.-G. E., & Abdulla, M. M. (2015). Synthesis of thieno[2,3-d]pyrimidines 2 and 3.
- Zaki, R. M., et al. (2015). Efficient synthesis, reactions and spectral characterization of pyrazolo (4',3':4,5) thieno (3,2- d) pyrimidines and related heterocycles. Pure and Applied Chemistry, 87(4), 389-400. [Link]
- Zeng, B.-B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
- Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
- Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
- Barreiro, E. J., et al. (2002). Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents. Bioorganic & Medicinal Chemistry Letters, 12(1), 9-12. [Link]
- Rybakov, V., et al. (2022). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 27(24), 8963. [Link]
- Ghorab, M. M., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 26-37. [Link]
- Pharmaffiliates. (n.d.). This compound (BSC).
- Edokun, A. O., et al. (n.d.). SYNTHESIS AND SPECTROSCOPIC STUDIES OF SOME 2-AMINOTHIOPHENE DYE PRECURSORS. University of Nigeria, Nsukka. [Link]
- Mosslemin, M. H., et al. (2007). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry, 4(4), 549-555. [Link]
- Hernández-Vázquez, E., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2289. [Link]
- PubChem. (n.d.). 1-[2-Amino-3-(diethylamino)phenyl]ethanone. PubChem. [Link]
- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-836. [Link]
- Various Authors. (2024).
- Obushak, M. D., et al. (2021). Three component reaction for the synthesis of 3‐aminothiophenes.
- Various Authors. (2019). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. OSTI.GOV. [Link]
- Various Authors. (2023). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 28(18), 6524. [Link]
- Ghorab, M. M., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Various Authors. (2023).
Sources
- 1. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]
- 2. ijpbs.com [ijpbs.com]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Scientist's Guide to the One-Pot Synthesis of Substituted 2-Aminothiophenes
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene ring is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activity and material properties.[1] In the pharmaceutical industry, this moiety is a cornerstone in the design of drugs ranging from anti-inflammatory agents to antipsychotics and kinase inhibitors.[2][3][4][5] Its utility stems from the thiophene ring acting as a bioisosteric replacement for a phenyl group, often enhancing potency and modulating pharmacokinetic properties.[6] Beyond medicine, these compounds are crucial intermediates in the synthesis of dyes and materials for optoelectronics.[7]
The most prominent and efficient method for constructing this valuable scaffold is the Gewald three-component reaction (G-3CR) . First reported by Karl Gewald in 1961, this one-pot synthesis involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base.[7][8][9] The reaction's enduring appeal lies in its operational simplicity, use of readily available starting materials, mild conditions, and inherent atom economy, making it a staple in both academic and industrial research settings.[7][10]
This guide provides an in-depth exploration of the Gewald reaction, from its underlying mechanism to detailed, field-tested protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
Pillar 1: The Reaction Mechanism - A Cascade of Controlled Events
Understanding the mechanism of the Gewald reaction is critical for optimizing conditions and troubleshooting unforeseen outcomes. The reaction proceeds through a well-elucidated, base-catalyzed sequence of three key steps.[1][8]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (1 ) and the active methylene nitrile (2 ). The base (e.g., a secondary amine like morpholine or piperidine) abstracts a proton from the α-carbon of the nitrile, creating a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon, leading to an intermediate that subsequently dehydrates to form a stable α,β-unsaturated nitrile, also known as a Knoevenagel adduct (3 ).[3][8][11]
-
Michael Addition of Sulfur: The α,β-unsaturated nitrile (3 ) then undergoes a Michael-type addition. A sulfur-based nucleophile, formed from elemental sulfur and the base, attacks the β-carbon of the double bond. The exact nature of the sulfurating agent is complex, but this step results in the formation of a key sulfurated intermediate (4 ).[8][12]
-
Intramolecular Cyclization & Tautomerization: The final, irreversible step is the intramolecular cyclization. The terminal sulfur atom, now a nucleophilic thiolate, attacks the electrophilic carbon of the nitrile group to form a five-membered imine intermediate (5 ). This intermediate rapidly undergoes tautomerization to achieve aromatic stability, yielding the final polysubstituted 2-aminothiophene product (6 ).[1][8] The formation of the stable aromatic ring is the primary thermodynamic driving force for the entire cascade.[12]
Caption: The mechanistic pathway of the one-pot Gewald reaction.
Pillar 2: General Protocol, Scope, and Key Parameters
The versatility of the Gewald reaction allows for the synthesis of a diverse library of 2-aminothiophenes by varying the three core components.
Core Reagents & Rationale
-
Carbonyl Source (Ketone/Aldehyde): Both ketones and aldehydes are viable substrates. Ketones, particularly cyclic ketones like cyclohexanone, are generally more stable and less prone to self-condensation, often resulting in higher yields and cleaner reactions.[9]
-
Active Methylene Nitrile: The choice of nitrile determines the substituent at the C3 position. Common choices include malononitrile (R³ = CN), ethyl cyanoacetate (R³ = COOEt), and cyanoacetamide (R³ = CONH₂). Malononitrile is typically the most reactive due to the high acidity of its methylene protons.[13][14]
-
Sulfur: Elemental sulfur (S₈) is used, typically as a fine powder to ensure better dispersion and reactivity in the reaction mixture.[9]
-
Base Catalyst: A secondary amine such as morpholine, piperidine, or pyrrolidine is traditionally used in stoichiometric or catalytic amounts.[4][9] Its primary role is to facilitate the initial Knoevenagel condensation. Recent advancements have introduced more eco-friendly catalysts like L-proline or piperidinium borate, which can be used in truly catalytic amounts.[3][14]
-
Solvent: Protic solvents like ethanol or methanol are standard choices as they effectively dissolve the starting materials and facilitate the reaction progress.[7][15] Dimethylformamide (DMF) is also commonly used.[13] For greener approaches, water or deep eutectic solvents have been successfully employed.[1][16]
General Reaction Workflow
The one-pot nature of the synthesis simplifies the experimental procedure into a straightforward workflow.
Caption: A streamlined workflow for the one-pot Gewald synthesis.
Substrate Scope and Representative Yields
The table below summarizes the typical scope of the Gewald reaction, illustrating the variety of substitutions possible.
| Carbonyl (R¹/R²) | Active Nitrile (R³) | Base/Solvent | Typical Yield (%) |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine/Ethanol | 85-95 |
| Cyclopentanone | Malononitrile | Pyrrolidine/DMF | 80-90 |
| Acetone | Malononitrile | Triethylamine/Methanol | 65-75 |
| Acetophenone | Ethyl Cyanoacetate | L-Proline/DMF | 70-85[14] |
| 4-Methoxyacetophenone | Malononitrile | Piperidine/Ethanol | 75-88 |
| Butyraldehyde | Methyl Cyanoacetate | Pyrrolidine/DMF (MW) | ~92[4] |
Pillar 3: A Validated Step-by-Step Protocol
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol details a robust and high-yielding synthesis, a classic example of the Gewald reaction frequently used as a benchmark.
Materials & Equipment:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq), finely powdered
-
Morpholine (1.5 eq)
-
Ethanol (Reagent Grade)
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (25 mL).
-
Component Addition: Sequentially add cyclohexanone (1.0 eq., e.g., 10 mmol, 0.98 g), followed by ethyl cyanoacetate (1.0 eq., 10 mmol, 1.13 g), and finely powdered elemental sulfur (1.1 eq., 11 mmol, 0.35 g).
-
Rationale: Adding the solids to the solvent first ensures good initial dispersion before the catalyst is introduced.
-
-
Initiation: While stirring the mixture at room temperature, slowly add morpholine (1.5 eq., 15 mmol, 1.31 g) dropwise.
-
Rationale: The addition of the base catalyst initiates the Knoevenagel condensation, which can be mildly exothermic. A slow addition helps maintain temperature control.
-
-
Reaction: Attach a condenser to the flask and heat the mixture to a gentle reflux (approximately 50-60°C) with continuous stirring. The reaction is typically complete within 1-3 hours.
-
Rationale: Moderate heating accelerates the rate of both the sulfur addition and the final cyclization step. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. Subsequently, place the flask in an ice bath for 30 minutes. The product will precipitate as a pale yellow solid.
-
Rationale: The product has lower solubility in cold ethanol, allowing for efficient isolation via crystallization directly from the reaction mixture.
-
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any residual morpholine and unreacted starting materials.
-
Rationale: Washing with cold solvent minimizes loss of the desired product while effectively removing impurities.
-
-
Drying & Characterization: Dry the collected solid under vacuum. The resulting product is typically of high purity (>95%). Further recrystallization from ethanol can be performed if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Troubleshooting & Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Ineffective Knoevenagel condensation; impure reagents; insufficient reaction time. | Ensure the base is active and used in the correct amount. Use purified starting materials. Monitor the reaction by TLC to confirm completion before work-up.[17] |
| Dark Brown or Tarry Mixture | Polymerization of starting materials or intermediates; formation of polysulfides. | This is often caused by excessive heat.[17] Maintain the reaction temperature carefully (e.g., ≤ 60°C). Ensure the purity of the carbonyl compound, as impurities can catalyze polymerization. |
| Major Dimer Byproduct | The Knoevenagel adduct dimerizes before sulfur addition and cyclization. | This competing reaction is temperature-sensitive.[17] Try running the reaction at a lower temperature. Alternatively, add the base or carbonyl compound slowly to keep the concentration of the intermediate low, favoring the intramolecular cyclization. |
| Reaction Fails with Hindered Ketones | Steric hindrance prevents the initial condensation or subsequent cyclization. | For challenging substrates, a two-step procedure is often more effective.[7][17] First, perform and isolate the product of the Knoevenagel condensation. Then, react the purified α,β-unsaturated nitrile with sulfur and base in a separate step. Microwave-assisted synthesis can also overcome steric barriers.[4] |
Applications in Drug Discovery
The Gewald reaction is not merely an academic curiosity; it is a powerful tool for constructing the core of marketed pharmaceuticals. The 2-aminothiophene products serve as versatile intermediates for more complex molecular architectures.
-
Tinoridine: This non-steroidal anti-inflammatory drug (NSAID) is synthesized via a Gewald reaction between N-benzyl-4-piperidone, an active methylene nitrile, and sulfur.[18]
-
Olanzapine: While not a direct product, the synthesis of this widely used antipsychotic drug relies on a thieno[b]diazepine core, which is constructed from a 2-aminothiophene precursor prepared via the Gewald reaction.[3][5]
-
Anticancer & Antiviral Agents: The 2-aminothiophene scaffold is present in numerous investigational compounds targeting cancer, viral infections, and neurodegenerative diseases.[4][16][19] For instance, they have been identified as potent inhibitors of the dengue virus and as modulators of the A1 adenosine receptor.[3]
Conclusion
The one-pot Gewald synthesis of 2-aminothiophenes stands as a testament to the power and elegance of multicomponent reactions in organic chemistry. Its reliability, versatility, and the high value of its products have cemented its place in the synthetic chemist's toolbox for over half a century. By understanding the interplay of its mechanistic steps and key reaction parameters, researchers in drug discovery and materials science can effectively leverage this reaction to rapidly generate molecular diversity and accelerate the development of novel, functional compounds.
References
- Wikipedia. Gewald reaction. [Link]
- Organic Chemistry Portal. Gewald Reaction. [Link]
- Perin, N., et al. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
- Gomha, S. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Amino Acids, 54(8), 1165-1193. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Kalita, D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1740. [Link]
- Gomha, S. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central (PMC). [Link]
- Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Heterocycles, 102(10), 1957-1966. [Link]
- Valdés, C. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]
- ResearchGate. FDA-approved drugs synthesized by Gewald reaction. [Link]
- ResearchGate.
- Le, T. N., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
- Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
- Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reactivity and Synthesis, 12(1), 18-28. [Link]
- Organic Chemistry Portal.
- ResearchGate. Reaction optimization studies of the modified Gewald reaction. [Link]
- ResearchGate. Synthesis of 2-aminothiophenes via Scheme 2. [Link]
- da Silva, G. G., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(23), 8206. [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Green methodologies for the synthesis of 2-aminothiophene | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]
Applications of 1-(2-Aminothiophen-3-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Versatility of the 2-Aminothiophene Scaffold
In the landscape of medicinal chemistry, the 2-aminothiophene core is a privileged scaffold, serving as a foundational building block for a diverse array of biologically active molecules.[1] Its synthetic accessibility, primarily through the robust Gewald reaction, coupled with its bioisosteric relationship to the phenyl group, has cemented its importance in drug discovery.[1][2] Among the various substituted 2-aminothiophenes, 1-(2-aminothiophen-3-yl)ethanone stands out as a particularly versatile intermediate. The presence of three key functional groups—the nucleophilic 2-amino group, the electrophilic 3-acetyl carbonyl, and the reactive thiophene ring—provides a rich chemical handle for the construction of complex heterocyclic systems.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of thieno[2,3-d]pyrimidines, a class of compounds renowned for their potent and varied pharmacological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects.[3][4][5] We will delve into the strategic considerations behind synthetic pathways and provide detailed, field-proven protocols for the synthesis and biological evaluation of these promising therapeutic agents.
Core Synthesis: Preparation of this compound
The primary route to this compound is a modification of the celebrated Gewald three-component reaction.[6][7] This one-pot synthesis offers an efficient convergence of readily available starting materials to construct the densely functionalized 2-aminothiophene core.
Protocol 1: Synthesis of this compound via a Modified Gewald Reaction[6]
This protocol outlines the synthesis from cyanoacetone and an α-mercaptoaldehyde dimer. The rationale for using the dimer is to circumvent the instability of the monomeric α-mercaptoaldehyde.
Materials:
-
Cyanoacetone (or its sodium salt)
-
1,4-Dithian-2,5-diol (α-mercaptoacetaldehyde dimer)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Glacial acetic acid
-
Water
Procedure:
-
Preparation of Cyanoacetone (if starting from salt): If using the sodium salt of cyanoacetone, carefully neutralize it with a suitable acid (e.g., dilute HCl) and extract the cyanoacetone into an organic solvent. Dry the organic layer and concentrate under reduced pressure. Note: Cyanoacetone is unstable and should be used immediately.
-
Reaction Setup: In a round-bottom flask, dissolve the crude cyanoacetone and 1,4-dithian-2,5-diol in DMF.
-
Base Addition: With stirring, add triethylamine to the solution. An exotherm may be observed.
-
Heating: Heat the reaction mixture to 60 °C for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, remove the DMF under reduced pressure. To the oily residue, add water, diethyl ether, and a few drops of glacial acetic acid to neutralize any remaining base and clarify the organic layer.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from cyclohexane/CH₂Cl₂) to afford this compound as a crystalline solid.
Causality in Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and the progression of the condensation and cyclization steps.
-
Base: Triethylamine acts as a catalyst for the initial Knoevenagel-type condensation between the cyanoacetone and the α-mercaptoaldehyde.
-
Temperature: Heating to 60 °C provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the thiophene ring.
Application I: Synthesis of Thieno[2,3-d]pyrimidines as Anticancer Agents
The fusion of a pyrimidine ring to the thiophene core of this compound gives rise to the thieno[2,3-d]pyrimidine scaffold. This heterocyclic system is a prominent pharmacophore in the design of anticancer agents, particularly kinase inhibitors, due to its structural similarity to the purine core of ATP.[8][9]
The Strategic Importance of Thieno[2,3-d]pyrimidines
The 2-amino and 3-acetyl groups of the starting material are perfectly poised for a cyclocondensation reaction to form the pyrimidine ring. This is a highly efficient strategy for rapidly building molecular complexity and accessing a diverse range of substituted thienopyrimidines.
Diagram 1: General Synthetic Workflow for Thieno[2,3-d]pyrimidines
Caption: Synthetic pathway from this compound to bioactive thienopyrimidines.
Protocol 2: Synthesis of 2-Methyl-thieno[2,3-d]pyrimidin-4(3H)-one[5][10]
This protocol exemplifies the cyclization of the 2-aminothiophene with formamide to yield a core thienopyrimidinone structure.
Materials:
-
This compound (assuming R-groups from a Gewald synthesis, for this example let's consider the 4,5-unsubstituted core)
-
Formamide
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix this compound with an excess of formamide.
-
Heating: Heat the mixture to reflux for 1.5-2 hours.
-
Isolation: Allow the reaction mixture to cool to room temperature overnight. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove excess formamide, and dry. Recrystallize from ethanol to obtain the pure 2-methyl-thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 3: Synthesis of 4-Chloro-2-methylthieno[2,3-d]pyrimidine[5][11]
The 4-oxo group of the thienopyrimidinone is a key handle for further diversification. Conversion to a 4-chloro derivative creates a reactive electrophilic site for nucleophilic substitution.
Materials:
-
2-Methyl-thieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask under a fume hood, suspend 2-methyl-thieno[2,3-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride. A few drops of N,N-dimethylaniline can be added to catalyze the reaction.
-
Heating: Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is ~7-8. Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro-2-methylthieno[2,3-d]pyrimidine.
Protocol 4: Synthesis of Bioactive 4-Amino-thieno[2,3-d]pyrimidine Derivatives[5]
The 4-chloro derivative is a versatile intermediate for the synthesis of a library of analogues by reaction with various amines.
Materials:
-
4-Chloro-2-methylthieno[2,3-d]pyrimidine
-
Desired primary or secondary amine
-
Ethanol or isopropanol
-
Triethylamine or diisopropylethylamine (DIPEA)
Procedure:
-
Reaction Setup: Dissolve the 4-chloro-2-methylthieno[2,3-d]pyrimidine in ethanol or isopropanol. Add the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Heating: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final 4-amino-thieno[2,3-d]pyrimidine derivative.
Application II: Thieno[2,3-d]pyrimidines as Kinase Inhibitors
A significant application of thieno[2,3-d]pyrimidines derived from this compound is in the development of protein kinase inhibitors.[8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8] Thienopyrimidines can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase.
Diagram 2: Mechanism of Kinase Inhibition by Thienopyrimidines
Caption: Competitive inhibition of ATP binding to a kinase by a thienopyrimidine derivative.
Quantitative Data: Anticancer and Kinase Inhibitory Activity
The following table summarizes the biological activity of selected thieno[2,3-d]pyrimidine derivatives.
| Compound ID | Target/Cell Line | Activity | IC₅₀ (µM) | Reference |
| Thienopyrimidine 1 | Hep-G2 (Liver Cancer) | Anticancer | < 20 | [10] |
| Thienopyrimidine 2 | MDA-MB-231 (Breast Cancer) | Anticancer | 34.04 | [4] |
| Thienopyrimidine 3 | HT-29 (Colon Cancer) | Anticancer | 45.62 | [4] |
| Thienopyrimidine 4 | MCF-7 (Breast Cancer) | Anticancer | 4.132 | [8] |
| Thienopyrimidine 5 | HepG-2 (Liver Cancer) | Anticancer | 3.3 | [8] |
| Compound 5 | FLT3 Kinase | Kinase Inhibition | - (83.5% inhibition) | [5] |
| Thienopyrimidine-thioacid 1 | Protein Kinase CK2 | Kinase Inhibition | 0.1 | [11] |
| Thienopyrimidine-thioacid 2 | Protein Kinase CK2 | Kinase Inhibition | 0.125 | [11] |
Application III: Antimicrobial Agents
Derivatives of 2-aminothiophenes, including those synthesized from this compound, have demonstrated significant potential as antimicrobial agents.[2][12][13] The thiophene ring itself is a key structural motif in several commercial antibiotics.[12] The ability to readily synthesize a diverse library of derivatives allows for the exploration of structure-activity relationships to optimize antimicrobial potency.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound.
Materials:
-
Synthesized thiophene derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ampicillin, Gentamicin)
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in nutrient broth to achieve a range of concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard). Dilute this suspension in broth to the final desired inoculum density.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
This compound is a cornerstone intermediate in medicinal chemistry, providing a rapid and efficient entry point to a vast chemical space of biologically active heterocycles. The applications highlighted herein, particularly in the synthesis of anticancer and antimicrobial thieno[2,3-d]pyrimidines, underscore its strategic value. The synthetic protocols provided are robust and adaptable, allowing for the generation of diverse compound libraries for structure-activity relationship studies. As our understanding of the molecular drivers of disease deepens, the versatility of the this compound scaffold will undoubtedly continue to be leveraged in the design and discovery of next-generation therapeutics.
References
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies.
- Aly, A. A., Brown, A. B., Ramadan, M., Gamal-Eldeen, A. M., Abdel-Aziz, M., Abuo-Rahma, G. E. A. A., & Radwan, M. F. (2010). Thieno[2,3-d]pyrimidines in the synthesis of antitumor and antioxidant agents. Archiv der Pharmazie, 343(5), 301–309. [Link]
- Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. (2019). ResearchGate.
- Development of Bioactive Poly-Heterocycles via the Synthesis of Substituted 2-Acetylthiophenes. (2024). Sciforum.
- Antiproliferative Activity of Novel Thiophene and Thienopyrimidine Derivatives. (2015). ResearchGate.
- Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 53. [Link]
- Prasad, K. C., et al. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
- One pot synthesis of 1–(3–methyl–4H–benzo[3][16]thiazin–2–yl) ethanone and its antimicrobial properties. (2018). Journal of Chemical, Biological and Physical Sciences.
- Xu, S., et al. (2020). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Bioorganic Chemistry, 95, 103525. [Link]
- Al-Said, S. B. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-381. [Link]
- Some typical biologically active compounds containing 2-aminothiophene scaffold. (n.d.). ResearchGate.
- Shaker, Y. M. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(3), 206-216. [Link]
- Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 53. [Link]
- Antimicrobial Activity of 2-Aminothiophene Derivatives. (2021). Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
- Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (n.d.). MDPI.
- Synthesis of thieno[2,3-d]pyrimidines 2 and 3. (n.d.). ResearchGate.
- [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. (1989). Yakugaku Zasshi. [Link]
- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (n.d.). ResearchGate.
- Asiri, A. M., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bioorganic & Medicinal Chemistry Letters, 44, 128117. [Link]
- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2020). PLoS ONE, 15(10), e0240222. [Link]
- Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. (2021). ResearchGate.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). Molecules, 27(21), 7247. [Link]
- The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. (2024). RSC Medicinal Chemistry. [Link]
- Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870–876. [Link]
- Al-Said, S. B. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-381.
- Selected examples of 2‐aminothiophene drugs. (n.d.). ResearchGate.
- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Advances, 12(51), 33157-33181. [Link]
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (n.d.). Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpscr.info [ijpscr.info]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieno[2,3-d]pyrimidines in the synthesis of antitumor and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted Gewald synthesis of aminothiophenes.
Accelerated Synthesis of 2-Aminothiophene Scaffolds via Microwave-Assisted Gewald Reaction: A Guide for Medicinal Chemistry and Drug Development
Abstract
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The Gewald three-component reaction stands as a cornerstone for the synthesis of these vital heterocycles, valued for its operational simplicity and atom economy.[4][5][6] This guide provides an in-depth exploration of the microwave-assisted Gewald synthesis, a modern advancement that dramatically enhances reaction rates, improves yields, and aligns with the principles of green chemistry.[7][8][9] We will dissect the reaction mechanism, provide detailed and validated protocols, offer optimization strategies, and present a troubleshooting guide to empower researchers in drug discovery and development to harness this powerful synthetic tool effectively.
Introduction: The Significance of 2-Aminothiophenes & the Microwave Advantage
Substituted 2-aminothiophenes are not merely synthetic curiosities; they are critical intermediates and active pharmaceutical ingredients (APIs) with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-tumor, and antiviral properties.[1][10] Their prevalence in drug design is a testament to their ability to act as versatile pharmacophores and bioisosteric replacements for phenyl groups.[2]
The classical Gewald reaction, a one-pot condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, is the most common route to these compounds.[6][11] However, conventional heating methods often require prolonged reaction times, high temperatures, and can lead to the formation of side products, complicating purification.[12][13]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[7][9][14] By utilizing microwave irradiation, the reaction mixture is heated volumetrically and uniformly, leading to:
-
Dramatic Reaction Rate Acceleration: Reaction times are often reduced from hours to mere minutes.[9][14][15]
-
Increased Yields and Purity: Rapid and controlled heating often minimizes the formation of by-products, leading to cleaner reaction profiles and higher isolated yields.[9][16]
-
Enhanced Energy Efficiency: Microwaves heat the reactants directly, avoiding the need to heat the entire apparatus, thus saving significant energy.[8][9]
-
Greener Chemistry: The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, reducing environmental impact.[7][8]
This guide is designed to provide both the theoretical understanding and the practical knowledge required to successfully implement microwave-assisted Gewald synthesis in a laboratory setting.
The Gewald Reaction: Mechanism and the Role of Microwave Irradiation
The Gewald reaction proceeds through a multi-step sequence. While the exact mechanism, particularly the addition of sulfur, has been a subject of study, it is generally accepted to follow the pathway outlined below.[6][17]
Reaction Mechanism
The process begins with a Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base.[6][17] This step forms an α,β-unsaturated nitrile intermediate. Subsequently, elemental sulfur adds to this intermediate. The final step involves an intramolecular cyclization followed by tautomerization to yield the stable 2-aminothiophene ring system.[6]
Microwave irradiation has been shown to be beneficial for reaction yields and times.[6] The rapid, localized heating accelerates each step of this cascade, from the initial condensation to the final cyclization. Polar intermediates and transition states in the reaction sequence absorb microwave energy efficiently, leading to a significant rate enhancement compared to conventional oil bath heating.[7]
Sources
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ijert.org [ijert.org]
- 13. ijert.org [ijert.org]
- 14. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 15. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. pubs.acs.org [pubs.acs.org]
The Art of Thiophene Synthesis: A Deep Dive into the L-Proline Catalyzed Gewald Reaction
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2-aminothiophene core is a privileged structure, appearing in a wide array of pharmacologically active compounds. The Gewald reaction, a classic multicomponent condensation, has long been a reliable method for accessing these valuable motifs.[1][2] This application note provides an in-depth guide to the L-proline catalyzed variant of the Gewald reaction, a significant advancement that offers a greener, more efficient, and operationally simpler route to polysubstituted 2-aminothiophenes.[3]
This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, providing a detailed and validated experimental protocol, and exploring the vast potential of the resulting 2-aminothiophene products in the landscape of drug discovery.
The Power of L-Proline: A Bifunctional Catalyst in Action
The traditional Gewald reaction often necessitates the use of stoichiometric amounts of basic catalysts like morpholine or triethylamine and can require harsh reaction conditions.[4] The introduction of L-proline as a catalyst represents a significant leap forward in sustainable chemistry. L-proline, a naturally occurring amino acid, functions as a highly efficient bifunctional organocatalyst.[5] Its secondary amine acts as a nucleophile to activate the active methylene component, while the carboxylic acid moiety acts as a Brønsted acid to activate the carbonyl substrate.[6] This dual activation pathway significantly accelerates the initial Knoevenagel condensation, which is often the rate-limiting step in the Gewald reaction.[7][8]
Mechanistic Insights: A Step-by-Step Look at the L-Proline Catalyzed Gewald Reaction
The L-proline catalyzed Gewald reaction proceeds through a cascade of three key steps:
-
L-Proline Catalyzed Knoevenagel Condensation: The reaction initiates with the condensation of a ketone or aldehyde with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate). L-proline facilitates this step by forming an enamine intermediate with the carbonyl compound and activating the active methylene compound, leading to the formation of an α,β-unsaturated nitrile.[9]
-
Michael Addition of Sulfur: Elemental sulfur then undergoes a nucleophilic attack by the enolate of the Knoevenagel adduct.
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by a tautomerization to yield the stable, aromatic 2-aminothiophene ring.[6][9]
The proposed catalytic cycle is depicted in the following diagram:
Caption: L-Proline catalyzed Gewald reaction workflow.
Experimental Protocol: A Validated One-Pot Synthesis
This protocol is based on the highly efficient one-pot procedure developed by Wang et al. and has been validated for a range of substrates.[3]
Materials and Reagents
-
Carbonyl compound (ketone or aldehyde)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur (S₈)
-
L-proline
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 mmol, 1.0 equiv), the active methylene compound (1.1 mmol, 1.1 equiv), elemental sulfur (1.5 mmol, 1.5 equiv), and L-proline (0.1 mmol, 10 mol%).
-
Add N,N-dimethylformamide (DMF, 3 mL) to the flask.
-
Stir the reaction mixture at 60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-24 hours, see Table 1 for examples), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-aminothiophene.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents are pure and anhydrous. The reaction temperature can be cautiously increased, but this may lead to side product formation. For less reactive ketones, extending the reaction time may be necessary.
-
Incomplete Reaction: If TLC indicates the presence of starting materials, consider increasing the catalyst loading to 15 mol% or extending the reaction time.
-
Purification Challenges: Some 2-aminothiophenes can be prone to oxidation. It is advisable to perform the purification promptly after the workup.
Substrate Scope and Versatility
The L-proline catalyzed Gewald reaction exhibits a broad substrate scope, accommodating a variety of ketones and active methylene compounds. The following table summarizes the results obtained for a selection of substrates, demonstrating the versatility of this methodology.[3]
| Entry | Carbonyl Compound | Active Methylene Compound | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | 4 | 95 |
| 2 | Cyclopentanone | Malononitrile | 6 | 92 |
| 3 | Acetone | Malononitrile | 12 | 78 |
| 4 | 4-Methylcyclohexanone | Malononitrile | 5 | 93 |
| 5 | 4-tert-Butylcyclohexanone | Malononitrile | 6 | 90 |
| 6 | Cyclohexanone | Ethyl Cyanoacetate | 8 | 85 |
| 7 | Cyclopentanone | Ethyl Cyanoacetate | 10 | 81 |
| 8 | Acetone | Ethyl Cyanoacetate | 24 | 65 |
Applications in Drug Discovery: The 2-Aminothiophene Scaffold
The 2-aminothiophene motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[10] This structural unit is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets.
A Gateway to Diverse Pharmacological Profiles
2-Aminothiophenes synthesized via the Gewald reaction have been shown to possess:
-
Anticancer Activity: By serving as precursors to potent kinase inhibitors.
-
Anti-inflammatory Properties: As seen in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antiviral Effects: Forming the core of various anti-infective agents.[4]
-
Central Nervous System (CNS) Activity: Acting on various receptors and enzymes in the brain.
The operational simplicity and efficiency of the L-proline catalyzed Gewald reaction make it an invaluable tool for generating libraries of diverse 2-aminothiophenes for high-throughput screening in drug discovery campaigns.
Caption: From starting materials to therapeutic potential.
Conclusion: A Modern Approach to a Classic Reaction
The L-proline catalyzed Gewald reaction represents a significant advancement in the synthesis of 2-aminothiophenes. Its mild conditions, low catalyst loading, operational simplicity, and adherence to the principles of green chemistry make it a superior alternative to traditional methods.[3][9] For researchers in drug development, this methodology provides a robust and versatile platform for the rapid generation of novel chemical entities, accelerating the discovery of new therapeutics.
References
- Gewald, K.; Schinke, E.; Böttcher, H. Heterocyclen aus CH-aciden Nitrilen, V. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 1966, 99(1), 94-100. [Link]
- de Fátima, A.; Guedes, G. P.; Ruela, F. A.; da Silva, A. D. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 2021, 26(16), 4933. [Link]
- Puterová, Z.; Krutošíková, A.; Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010, (i), 209-246. [Link]
- Thomas, J.; Jana, S.; Sonawane, M.; Fiey, B.; Balzarini, J.; Liekens, S.; Dehaen, W. A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry, 2017, 15(18), 3892-3900. [Link]
- List, B. Proline-catalyzed asymmetric reactions. Tetrahedron, 2002, 58(28), 5573-5590. [Link]
- Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. The Gewald Reaction. Journal of Heterocyclic Chemistry, 1999, 36(2), 333-345. [Link]
- Forero, J. S.; Carvalho, E.; da Silva, F. M. A new protocol for the synthesis of 2-aminothiophenes through the Gewald reaction in solvent-free conditions. 4th International IUPAC Conference on Green Chemistry, 2012. [Link]
- Goujon, A.; Giraud, A.; Deboves, H. J. C. Green methodologies for the synthesis of 2-aminothiophene. RSC Green Chemistry, 2022, 24, 7316-7333. [Link]
- Organic Chemistry Portal. Gewald Reaction. [Link]
- Wikipedia. Gewald reaction. [Link]
- Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. [Link]
- Lee, A. S.-Y.; Dai, M.-J. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 2012, 15(3), 311-315. [Link]
- Lixin, R. Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Chemical Reviews, 2023, 5(4), 304-308. [Link]
- Longdom Publishing. Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Journal of Chemical Engineering and Process Technology, 2023, 14(3). [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophenes
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of considerable interest in medicinal chemistry and drug development.[1][2][3][4] Structurally, it can be considered a bioisostere of purine, a fundamental component of DNA and RNA, which contributes to its ability to interact with a wide range of biological targets.[1][5] This versatile scaffold is a key feature in compounds exhibiting a broad spectrum of pharmacological activities, including anticancer[2][3][6], anti-inflammatory[1][7], antimicrobial[7][8], and antiviral properties.[1][7] The development of efficient and versatile synthetic routes to access diverse libraries of thieno[2,3-d]pyrimidine derivatives is therefore a critical endeavor for the discovery of new therapeutic agents.[1][9]
This comprehensive guide provides detailed application notes and protocols for the synthesis of thieno[2,3-d]pyrimidines, with a primary focus on the cyclization of 2-aminothiophene precursors. We will delve into the foundational Gewald reaction for the synthesis of these precursors and explore various subsequent cyclization strategies to construct the fused pyrimidine ring.
Part 1: Synthesis of 2-Aminothiophene Precursors via the Gewald Reaction
The Gewald reaction is a powerful and widely employed one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[10][11][12][13][14] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[11][13] The mild reaction conditions and the ready availability of starting materials make the Gewald reaction a highly versatile and efficient method for generating the key 2-aminothiophene building blocks required for thieno[2,3-d]pyrimidine synthesis.[12][14]
Mechanism of the Gewald Reaction
The mechanism of the Gewald reaction, though complex, is generally understood to proceed through several key steps.[11] It begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[10][11] This is followed by the addition of sulfur to a carbanion generated from the intermediate. Subsequent cyclization and tautomerization lead to the final 2-aminothiophene product.[11]
Diagram: Generalized Mechanism of the Gewald Reaction
Caption: A simplified workflow of the Gewald reaction.
Protocol 1: General Procedure for the Gewald Synthesis of 2-Aminothiophenes
This protocol describes a general method for the synthesis of 2-aminothiophenes, which can be adapted based on the specific substrates used.[15]
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, triethylamine, piperidine) (catalytic to 1.5 eq)
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
To a stirred solution of the ketone/aldehyde and the active methylene nitrile in the chosen solvent, add the base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Expert Insights:
-
The choice of base can significantly influence the reaction rate and yield. Morpholine is a commonly used and effective base for this transformation.
-
Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the Gewald reaction.[11][16]
Part 2: Cyclization Strategies for Thieno[2,3-d]pyrimidine Synthesis
Once the 2-aminothiophene precursors are in hand, the next critical step is the construction of the fused pyrimidine ring. Several reliable methods exist for this cyclization, each offering advantages depending on the desired substitution pattern of the final thieno[2,3-d]pyrimidine.
Strategy 1: Cyclization with Formamide or Formic Acid
One of the most direct methods for synthesizing 4-oxo-thieno[2,3-d]pyrimidines is the reaction of a 2-aminothiophene-3-carboxamide or 2-aminothiophene-3-carbonitrile with formamide or formic acid.[17][18][19]
Diagram: Cyclization with Formamide
Caption: Synthesis of 4-oxo-thieno[2,3-d]pyrimidines.
Protocol 2: Synthesis of 4-Oxo-thieno[2,3-d]pyrimidines using Formamide
Materials:
-
2-Aminothiophene-3-carboxamide (1.0 eq)
-
Formamide (excess)
Procedure:
-
A mixture of the 2-aminothiophene-3-carboxamide and an excess of formamide is heated at reflux (typically 150-180 °C) for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried to afford the crude product, which can be purified by recrystallization.
Strategy 2: Synthesis of 4-Chloro-thieno[2,3-d]pyrimidines and Subsequent Nucleophilic Substitution
4-Chloro-thieno[2,3-d]pyrimidines are valuable intermediates as the chlorine atom can be readily displaced by various nucleophiles to generate a diverse range of substituted derivatives.[20][21] These intermediates are typically prepared by the chlorination of the corresponding 4-oxo-thieno[2,3-d]pyrimidines using reagents like phosphoryl chloride (POCl₃).[20][21]
Protocol 3: Synthesis of 4-Chloro-thieno[2,3-d]pyrimidines
Materials:
-
4-Oxo-thieno[2,3-d]pyrimidine (1.0 eq)
-
Phosphoryl chloride (POCl₃) (excess)
-
Toluene (optional, as solvent)
Procedure:
-
A suspension of the 4-oxo-thieno[2,3-d]pyrimidine in an excess of phosphoryl chloride (and optionally toluene) is heated at reflux for 2-4 hours.[21]
-
The reaction is monitored by TLC until the starting material is consumed.
-
The excess phosphoryl chloride is removed under reduced pressure.
-
The residue is carefully poured into crushed ice with stirring.
-
The resulting precipitate is filtered, washed with cold water until neutral, and dried to give the 4-chloro-thieno[2,3-d]pyrimidine.
Protocol 4: Nucleophilic Substitution of 4-Chloro-thieno[2,3-d]pyrimidines
Materials:
-
4-Chloro-thieno[2,3-d]pyrimidine (1.0 eq)
-
Amine or other nucleophile (1.0-1.5 eq)
-
Solvent (e.g., DMF, ethanol)
-
Base (e.g., triethylamine, K₂CO₃) (optional, if the nucleophile is an amine salt)
Procedure:
-
Dissolve the 4-chloro-thieno[2,3-d]pyrimidine in the chosen solvent.
-
Add the amine or other nucleophile (and base, if necessary).
-
Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure or the product is precipitated by adding water.
-
The crude product is collected and purified by recrystallization or column chromatography.
Strategy 3: Cyclization with Isothiocyanates
The reaction of 2-aminothiophenes with isothiocyanates provides a route to 2-thioxo-thieno[2,3-d]pyrimidine derivatives.[22]
Protocol 5: Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidines
Materials:
-
2-Aminothiophene-3-carbonitrile or -3-carboxamide (1.0 eq)
-
Isothiocyanate (e.g., benzoyl isothiocyanate) (1.0 eq)
-
Solvent (e.g., acetone, dioxane)
Procedure:
-
To a solution of the 2-aminothiophene derivative in the solvent, add the isothiocyanate.
-
The reaction mixture is typically stirred at room temperature or heated to reflux.
-
The intermediate thiourea derivative may precipitate from the solution.
-
The thiourea derivative is then cyclized, often by heating in a suitable solvent, sometimes with the addition of a base or acid catalyst, to yield the 2-thioxo-thieno[2,3-d]pyrimidine.[22]
Data Summary: Representative Synthetic Routes
| Starting Material (2-Aminothiophene) | Reagent(s) | Product Type | Typical Conditions | Reference(s) |
| 2-Amino-3-carboxamidothiophene | Formamide | 4-Oxo-thieno[2,3-d]pyrimidine | Reflux, 150-180 °C | [17][18] |
| 2-Amino-3-cyanothiophene | Formic Acid | 4-Oxo-thieno[2,3-d]pyrimidine | Reflux | [17] |
| 4-Oxo-thieno[2,3-d]pyrimidine | POCl₃ | 4-Chloro-thieno[2,3-d]pyrimidine | Reflux | [20][21] |
| 4-Chloro-thieno[2,3-d]pyrimidine | Amines | 4-Amino-thieno[2,3-d]pyrimidine | Heat in DMF or Ethanol | [20][21] |
| 2-Amino-3-cyanothiophene | Benzoyl Isothiocyanate | 2-Thioxo-thieno[2,3-d]pyrimidine | Acetone, reflux | [22] |
Conclusion and Future Perspectives
The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophenes offers a robust and flexible platform for the generation of structurally diverse molecules with significant therapeutic potential. The Gewald reaction remains a cornerstone for the efficient synthesis of the requisite 2-aminothiophene precursors. Subsequent cyclization strategies, particularly those involving formamide, the formation of 4-chloro intermediates, and reactions with isothiocyanates, provide access to a wide array of functionalized thieno[2,3-d]pyrimidine scaffolds. The continued exploration of novel synthetic methodologies, including the use of microwave-assisted synthesis and the development of new catalytic systems, will undoubtedly further expand the chemical space accessible from these valuable building blocks, paving the way for the discovery of next-generation therapeutics.
References
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- Gewald reaction - Wikipedia.
- Gewald reaction: synthesis, properties and applic
- Gewald Reaction - Organic Chemistry Portal.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO.
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed.
- Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. | Semantic Scholar.
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives - ResearchG
- Representative active compounds containing thieno[2,3-d]pyrimidinone core..
- synthesis of thienopyrimidine derivatives starting
- Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC.
- Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine.
- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed Central.
- Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine - ResearchG
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC - PubMed Central.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central.
- Thienopyrimidine | Encyclopedia MDPI.
- A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Deriv
- Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene - ResearchG
- Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine Huajun Lei , Min Wang , Jiaqian Han , and Zhou Lan -
- Structures of some bioactive thieno[2,3-d]pyrimidines and...
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological.
- Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid - Longdom Publishing.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scielo.br [scielo.br]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. | Semantic Scholar [semanticscholar.org]
- 17. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. mdpi.com [mdpi.com]
- 20. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atlantis-press.com [atlantis-press.com]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 1-(2-Aminothiophen-3-yl)ethanone in the Synthesis of Novel Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of 1-(2-Aminothiophen-3-yl)ethanone as a versatile precursor in the synthesis of advanced azo dyes. This document delves into the underlying chemical principles, provides detailed experimental protocols, and explores the potential applications of the resulting chromophores in various scientific and industrial fields.
Introduction: The Significance of Thiophene-Based Azo Dyes
Azo dyes, characterized by the functional group R-N=N-R', represent the largest and most diverse class of synthetic colorants. Within this vast family, those incorporating heterocyclic moieties, such as thiophene, have garnered significant attention for their unique properties. Thiophene-based azo dyes are known for their high tinctorial strength, excellent brightness, and good fastness properties, particularly on synthetic fibers like polyester.[1] The thiophene ring, with its electron-rich nature and the presence of a sulfur atom, plays a crucial role in the electronic properties of the dye molecule, often leading to a bathochromic (deepening of color) shift compared to their benzene-based counterparts.[2]
This compound is a particularly valuable building block in this context. The presence of the primary amino group allows for diazotization, a key step in azo dye synthesis, while the acetyl group at the 3-position can influence the electronic properties and solubility of the final dye molecule. Furthermore, the synthesis of this precursor via the Gewald reaction provides a versatile and efficient route to this important intermediate.[3][4]
Synthesis of the Precursor: this compound
The synthesis of this compound can be effectively achieved through a modified Gewald reaction, a one-pot multicomponent reaction that is highly efficient for the preparation of 2-aminothiophenes.[3][5] This method offers a significant advantage over multi-step synthetic routes.
Reaction Principle
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[4] In the case of this compound, cyanoacetone serves as the activated nitrile.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the work of Eller and Holzer (2006).[3]
Materials:
-
Cyanoacetone
-
1,4-Dithiane-2,5-diol
-
Triethylamine
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Glacial acetic acid
-
Water
Procedure:
-
To a solution of crude cyanoacetone and 1,4-dithiane-2,5-diol in DMF, add triethylamine with stirring. A slight increase in temperature may be observed.
-
After 15 minutes, heat the solution to 60°C for 3 hours.
-
Remove the solvent under reduced pressure.
-
To the oily residue, add water and diethyl ether.
-
Carefully add glacial acetic acid until the organic layer becomes clear.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Synthesis of a Representative Azo Dye
The primary amino group of this compound allows for its conversion into a diazonium salt, which can then be coupled with a variety of electron-rich aromatic compounds (coupling components) to form azo dyes.[6][7]
The Chemistry of Diazotization and Azo Coupling
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5°C).[8][9] The resulting diazonium salt is a highly reactive electrophile.
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt reacts with an activated aromatic ring, such as a phenol or an aniline derivative, to form an azo compound.[7] The position of coupling is directed by the activating group on the coupling component.
Caption: Workflow for the synthesis of a thiophene-based azo dye.
Protocol: Synthesis of a Thiophene-Azo-Naphthol Dye
This is a generalized protocol based on standard azo coupling procedures. The specific conditions may require optimization.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Water
Procedure:
Part A: Diazotization of this compound
-
Dissolve a specific molar amount of this compound in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains between 0-5°C.
-
Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and adjust the pH to 8-9 by adding a solution of sodium carbonate. A colored precipitate should form.
-
Continue stirring the mixture for 1-2 hours in the ice bath.
-
Filter the precipitated azo dye using vacuum filtration.
-
Wash the dye with cold water until the filtrate is neutral.
-
Dry the dye in a vacuum oven at a low temperature.
Caption: General mechanism of diazotization and azo coupling.
Characterization of the Synthesized Dye
The structure and purity of the synthesized azo dye should be confirmed using various analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity, which are indicative of the dye's color and tinctorial strength.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching of the azo group and other functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.
Potential Applications and Properties
Azo dyes derived from this compound are expected to exhibit properties that make them suitable for various applications:
-
Disperse Dyes for Synthetic Fibers: Due to their molecular structure, these dyes are likely to have good affinity for hydrophobic fibers such as polyester and nylon, providing bright and fast colors.[1][11]
-
Functional Dyes: The acetyl group and the thiophene ring offer sites for further chemical modification, allowing for the development of functional dyes with specific properties, such as solvatochromism (color change with solvent polarity) or use in optical data storage.
-
Biological and Pharmaceutical Research: Some azo dyes have shown biological activity, and novel thiophene-based azo compounds could be investigated for their potential as antimicrobial or anticancer agents.[12]
Quantitative Data Summary
The following table provides a hypothetical summary of expected data for a novel azo dye synthesized from this compound and 2-naphthol. Actual values would need to be determined experimentally.
| Property | Expected Value/Range | Method of Determination |
| λmax | 480 - 550 nm | UV-Visible Spectroscopy |
| Molar Absorptivity (ε) | 20,000 - 40,000 L mol⁻¹ cm⁻¹ | UV-Visible Spectroscopy |
| Color in Solution (e.g., DMF) | Red to Violet | Visual Observation |
| Light Fastness (on Polyester) | Moderate to Good | Standardized Light Fastness Test |
| Wash Fastness (on Polyester) | Good to Excellent | Standardized Wash Fastness Test |
Conclusion
This compound is a highly promising and versatile precursor for the synthesis of novel thiophene-based azo dyes. The protocols and information provided in these application notes offer a solid foundation for researchers to explore the synthesis, characterization, and application of this exciting class of chromophores. The unique structural features of this building block open up avenues for the development of dyes with enhanced properties and novel functionalities.
References
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371-376. [Link]
- Gewald Reaction. (n.d.). In Wikipedia.
- Abdel-latif, E., & El-Kousy, S. M. (2009). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Journal of the Chinese Chemical Society, 56(3), 455-475.
- Gewald Reaction. (n.d.). Organic Chemistry Portal.
- Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (n.d.). Semantic Scholar.
- Edokun, A. O., et al. (2016). SYNTHESIS AND SPECTROSCOPIC STUDIES OF SOME 2-AMINOTHIOPHENE DYE PRECURSORS. University of Nigeria, Nsukka.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
- Al-Mousawi, S. M., et al. (2013). Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity. Molecules, 18(6), 7083-7095.
- Azo Dyes from Substituted 2‐Aminothiophens. (n.d.).
- Otutu, J. O., et al. (2013). synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on. International Journal of Science and Research (IJSR).
- Diazotisation. (n.d.). Organic Chemistry Portal.
- Wei, Y., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(42), 27367-27385.
- Diazotisation and coupling reaction. (2017). SlideShare.
- Ali, S. H., & Hussein, F. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166.
- New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. (n.d.). SciSpace.
- Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity. (2013).
- Çolak, N., et al. (2021). Monoazo Dyes: Coupling Reactions between Indanone Compounds and Heterocyclic Aminothiophene-Containing Spiro Group. Hitit Journal of Science and Engineering, 1(1), 1-7.
- Diazotization of Amines. (2019). Chemistry LibreTexts.
- Lawal, M., & Abdullahi, M. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. International Journal of Innovative Science and Research Technology, 4(9).
- El-Apasery, M. A., et al. (2022). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Molecules, 27(21), 7247.
- Custom Diazotiz
Sources
- 1. Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. mdpi.com [mdpi.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 7. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 8. Diazotisation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Green Synthesis Methodologies for 2-Aminothiophenes
An industry-leading application note on the green synthesis of 2-aminothiophenes, designed for researchers and drug development professionals.
Abstract
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] Traditionally, the synthesis of these vital heterocycles, often via the classical Gewald reaction, has relied on volatile organic solvents, stoichiometric basic catalysts, and high energy consumption.[3] This guide provides a comprehensive overview of modern, green methodologies that align with the principles of sustainable chemistry. We will explore field-proven strategies including the use of aqueous media, alternative energy sources like microwave and ultrasound, and advanced catalytic systems that offer high efficiency, atom economy, and a significantly reduced environmental footprint.[1][4][5] This document serves as a practical resource, offering not only the theoretical underpinnings of these green approaches but also detailed, step-by-step protocols for immediate laboratory implementation.
The Gewald Reaction: A Foundation for Green Innovation
The Gewald three-component reaction, first reported in the 1960s, is the most robust and versatile method for synthesizing polysubstituted 2-aminothiophenes.[1][6] The reaction classically involves the condensation of a carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3]
The generally accepted mechanism proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. A subsequent intramolecular cyclization and tautomerization yields the final 2-aminothiophene product. While highly effective, the classical approach often requires long reaction times and utilizes hazardous reagents, prompting the development of greener alternatives.[1][3]
Figure 1: Simplified mechanism of the classical Gewald reaction.
Pillar 1: Benign Solvents and Solvent-Free Conditions
A primary tenet of green chemistry is the reduction or elimination of hazardous solvents. Significant progress has been made in adapting the Gewald reaction to environmentally benign solvent systems or eliminating the solvent entirely.
Aqueous Synthesis
Water is the ideal green solvent due to its non-toxicity, availability, and safety. Several protocols have been developed that leverage water as the reaction medium. Often, these methods are coupled with other green techniques, such as ultrasound irradiation, to overcome the low solubility of organic reactants.[1] For instance, a catalyst-free synthesis has been reported where ketones, malononitrile, and sulfur react in water under ultrasound activation, promoted by sodium polysulfides.[1][7] Another approach utilizes a simple mixture of triethylamine and water at room temperature, achieving excellent yields.[1]
Alternative Green Solvents
Polyethylene glycol (PEG) has emerged as a highly effective and recyclable solvent for organic synthesis.[8] It is non-toxic, biodegradable, and thermally stable. Ultrasound-assisted Gewald reactions in PEG-200, catalyzed by DABCO, have been shown to be highly efficient, proceeding rapidly at room temperature.[8]
Solvent-Free Mechanochemistry
Mechanochemistry, particularly ball-milling, offers a powerful solvent-free approach. This high-energy milling technique initiates chemical reactions by mechanical force, eliminating the need for any solvent and often proceeding without a catalyst.[9] This method is exceptionally clean, reduces waste, and can dramatically shorten reaction times to as little as 30 minutes with excellent yields.[9]
Table 1: Comparison of Green Solvent & Solvent-Free Methodologies
| Methodology | Catalyst | Conditions | Time | Avg. Yield (%) | Reference |
|---|---|---|---|---|---|
| Aqueous (Ultrasound) | None (Na₂Sₓ ignited) | Water, 70 °C, 40 kHz | 0.5 - 1 h | 42 - 90% | Liang et al. (2013)[1] |
| Aqueous | Triethylamine | Water/Et₃N, Room Temp. | Not Specified | 75 - 98% | Abaee & Cheraghi (2014)[1] |
| PEG (Ultrasound) | DABCO | PEG-200, Room Temp. | 10 - 50 min | 29 - 98% | Akbarzadeh & Dekamin (2017)[1][8] |
| Ball-Milling | Catalyst-Free | 750 rpm | 30 min | 91 - 97% | Anonymous (Sciforum)[9] |
Protocol 1: Ultrasound-Assisted Synthesis in Water (Catalyst-Free)
This protocol is adapted from the work of Liang et al.[1]
Materials:
-
Appropriate ketone (e.g., cyclohexanone, 10 mmol)
-
Malononitrile (10 mmol)
-
Elemental sulfur (12 mmol)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O, 5 mmol)
-
Deionized water (20 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask, add sodium sulfide nonahydrate (1.20 g) and elemental sulfur (0.38 g) in deionized water (10 mL). Heat the mixture at 80 °C for 30 minutes to pre-form sodium polysulfides. The solution should turn deep red/brown.
-
Cool the solution to 70 °C. Add the ketone (e.g., cyclohexanone, 0.98 g), malononitrile (0.66 g), and the remaining deionized water (10 mL).
-
Immerse the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level of the bath.
-
Sonicate the mixture at 70 °C (using a bath with a heater) for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-aminothiophene derivative.
Pillar 2: Energy-Efficient Synthesis
Microwave (MW) and ultrasound (US) irradiation are key enabling technologies in green chemistry. They offer efficient, non-classical modes of energy transfer that can dramatically accelerate reaction rates, increase yields, and improve product purity compared to conventional heating.[5][10]
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions through direct interaction with polar molecules, leading to rapid, uniform heating (dielectric heating).[3][11] This technique has been successfully applied to the Gewald reaction, reducing reaction times from many hours to mere minutes.[10][12] For example, a protocol using pyrrolidine as the optimal base in DMF under microwave radiation can synthesize a library of 2-aminothiophene derivatives in just 30 minutes with yields ranging from 57-95%.[11][13]
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry utilizes the energy of ultrasound (typically 20-100 kHz) to induce acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[8] This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions.[5][8] As seen in the previous section, sonication is highly effective in both aqueous and alternative solvent systems, often under mild temperature conditions and without the need for a catalyst.[1][5]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. sciforum.net [sciforum.net]
- 10. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
Scale-up synthesis of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone.
An Application Note for the Scale-Up Synthesis of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone
Topic: Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone is a high-value chemical intermediate of significant interest within medicinal chemistry and pharmaceutical research.[1] Its molecular architecture, featuring a substituted thiophene ring, serves as a versatile scaffold for the synthesis of novel heterocyclic compounds.[1] Notably, this compound is a key building block in the preparation of potent carbonic anhydrase inhibitors, a class of drugs with various therapeutic applications.[1][2][3]
This application note provides a comprehensive, robust, and scalable protocol for the synthesis of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone. The described methodology is founded on a selective nucleophilic aromatic substitution (SNAr) reaction, optimized for safety, yield, and purity on a larger scale. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, and outline critical safety and handling procedures, offering a self-validating system for researchers in drug development and process chemistry.
Physicochemical Properties
A summary of the key properties of the target compound is presented below.
| Property | Value |
| IUPAC Name | 1-(2-(benzylsulfanyl)-5-chlorothiophen-3-yl)ethanone[4] |
| Synonyms | 1-[5-Chloro-2-[(phenylmethyl)thio]-3-thienyl]ethanone[2] |
| CAS Number | 160982-09-2[2][4] |
| Molecular Formula | C₁₃H₁₁ClOS₂[1][2][5] |
| Molecular Weight | 282.81 g/mol [1][2] |
| Appearance | Solid[5] |
Mechanistic Rationale and Synthetic Strategy
The synthesis of the target molecule is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is highly effective due to the electronic properties of the starting material, 3-acetyl-2,5-dichlorothiophene.
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The thiophene ring, while aromatic, can be susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. In the substrate, 3-acetyl-2,5-dichlorothiophene, the acetyl group at the C3 position powerfully deactivates the ring, making it electron-deficient and thus primed for attack by a nucleophile. This electron-withdrawing effect is crucial for stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction, which lowers the activation energy of the substitution.
The substitution occurs selectively at the C2 position over the C5 position. This regioselectivity is governed by two factors:
-
Electronic Activation : The C2 position is ortho to the activating acetyl group, experiencing a more potent activating effect for nucleophilic attack compared to the C5 position.
-
Intermediate Stability : The intermediate formed by nucleophilic attack at C2 is better stabilized through resonance involving the adjacent acetyl group.
Choice of Reagents
-
Starting Material (Substrate) : 3-Acetyl-2,5-dichlorothiophene is the electrophilic aromatic core upon which the substitution takes place.
-
Nucleophile : Benzyl mercaptan (benzylthiol) serves as the source for the benzylthio group. To enhance its nucleophilicity, it is deprotonated in situ by a base.
-
Base : Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to deprotonate the thiol to form the highly nucleophilic thiolate anion (PhCH₂S⁻) but mild enough to prevent undesirable side reactions that could occur with stronger bases like hydroxides or alkoxides.
-
Solvent : N,N-Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, it effectively solvates the potassium cation of the base while leaving the thiolate anion relatively "bare," thereby increasing its reactivity. Its high boiling point (153 °C) allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[1]
Caption: General reaction scheme for the SNAr synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a target scale yielding approximately 100-200 grams of the final product. Adjustments may be necessary based on available equipment and specific laboratory conditions.
Materials and Equipment
| Item | Specification |
| Reactants | |
| 3-Acetyl-2,5-dichlorothiophene | >98% purity |
| Benzyl Mercaptan | >99% purity |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder |
| N,N-Dimethylformamide (DMF) | Anhydrous (<0.005% H₂O) |
| Ethyl Acetate | ACS Grade |
| Hexane | ACS Grade |
| Deionized Water | |
| Brine | Saturated NaCl solution |
| Equipment | |
| Glass Reactor | 5 L, jacketed, with overhead stirrer |
| Condenser | Allihn or Graham type |
| Temperature Probe | |
| Addition Funnel | 1 L, pressure-equalizing |
| Heating/Cooling Circulator | |
| Rotary Evaporator | |
| Filtration Funnel | Büchner, appropriate size |
| Inert Gas Source | Nitrogen or Argon |
Experimental Procedure
Caption: Experimental workflow from setup to final product.
1. Reactor Preparation and Reagent Charging:
-
Set up the 5 L jacketed glass reactor with an overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet. Ensure the system is dry and purged with nitrogen.
-
Charge the reactor with N,N-Dimethylformamide (DMF) (2.0 L) .
-
Begin stirring and add 3-acetyl-2,5-dichlorothiophene (195 g, 1.0 mol) .
-
Add potassium carbonate (207 g, 1.5 mol) . The K₂CO₃ will not fully dissolve, forming a slurry.
2. Nucleophile Addition:
-
In a separate flask, carefully measure benzyl mercaptan (137 g, 1.1 mol, ~125 mL) . Caution: Perform this step in a certified fume hood due to the intense stench and toxicity.
-
Transfer the benzyl mercaptan to the addition funnel.
-
Heat the reactor contents to 80 °C using the circulator.
-
Once the temperature is stable, add the benzyl mercaptan dropwise from the addition funnel over a period of 60-90 minutes . Maintain the internal temperature between 80-85 °C . An exotherm may be observed; adjust the addition rate accordingly.
3. Reaction and Monitoring:
-
After the addition is complete, maintain the reaction mixture at 80-85 °C with vigorous stirring for 5 hours .[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
TLC System : Hexane/Ethyl Acetate (9:1).
-
Visualization : UV lamp (254 nm).
-
The reaction is complete when the starting material spot (3-acetyl-2,5-dichlorothiophene) is no longer visible.
-
4. Work-up and Isolation:
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (< 30 °C).
-
Slowly pour the reaction mixture into a separate large vessel containing deionized water (8 L) while stirring. This will precipitate the crude product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (2 x 1 L) to remove DMF and inorganic salts.
5. Purification:
-
Transfer the crude solid to a suitable flask for recrystallization.
-
Add ethanol (approx. 1.5 L) and heat the mixture to reflux until the solid dissolves completely. If needed, add more ethanol sparingly.
-
Once dissolved, allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40 °C to a constant weight.
Results and Characterization
This protocol reliably produces the target compound with high yield and purity.
Quantitative Data Summary
| Parameter | Typical Value |
| Starting Material Input | 195 g (1.0 mol) |
| Product Mass (Post-Recrystallization) | ~220 g |
| Yield | ~78% |
| Purity (by HPLC) | >99% |
| Melting Point | 86-88 °C[6] |
Analytical Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Purity and structural confirmation can be assessed. Expect signals corresponding to the acetyl protons (singlet, ~2.5 ppm), benzyl methylene protons (singlet, ~4.2 ppm), aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), and the thiophene proton (singlet, ~7.5 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight. Expect [M+H]⁺ at m/z ≈ 283.
Safety Precautions and Waste Management
Personnel Safety is Paramount. This synthesis involves hazardous materials and must be conducted with appropriate engineering controls and personal protective equipment.
-
Benzyl Mercaptan: This substance is highly toxic if inhaled, harmful if swallowed, and has an extremely unpleasant and pervasive odor.[7][8]
-
Handling: Always handle in a high-efficiency chemical fume hood.[9][10]
-
PPE: Wear nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat. For large quantities, respiratory protection may be necessary.[7][10]
-
First Aid: In case of inhalation, move the victim to fresh air immediately and seek medical attention.[7][10] For skin contact, wash thoroughly with soap and water.[9]
-
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Handle with appropriate gloves and avoid inhalation of vapors.
-
General Precautions: Use an inert atmosphere (nitrogen) to prevent oxidation and ensure a safe reaction environment. Ensure eyewash stations and safety showers are readily accessible.[9][10]
Waste Disposal:
-
All organic waste, including the DMF-containing mother liquor and recrystallization filtrate, should be collected in a designated chlorinated waste container.
-
Contaminated materials (gloves, paper towels) should be double-bagged and disposed of as solid chemical waste.
-
Follow all local and institutional regulations for hazardous waste disposal.
Conclusion
The protocol detailed in this application note presents a reliable, scalable, and high-yielding method for the synthesis of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone. By understanding the underlying SNAr mechanism and adhering strictly to the operational and safety procedures, researchers can confidently produce this valuable pharmaceutical intermediate with high purity. This self-validating process is well-suited for both advanced medicinal chemistry laboratories and process scale-up environments.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13745585, 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone.
- Google Patents. (2013). CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).
- Loba Chemie. (2019, January 28). BENZYL MERCAPTAN MSDS.
- Loba Chemie. (n.d.). BENZYL MERCAPTAN EXTRA PURE.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone | 160982-09-2 [chemicalbook.com]
- 4. 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | C13H11ClOS2 | CID 9808823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone [cymitquimica.com]
- 6. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents [patents.google.com]
- 7. lobachemie.com [lobachemie.com]
- 8. lobachemie.com [lobachemie.com]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. fishersci.com [fishersci.com]
Application Notes & Protocols: Leveraging 1-(2-Aminothiophen-3-yl)ethanone for the Development of Potent Enzyme Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiophene ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a specific, highly versatile derivative, 1-(2-Aminothiophen-3-yl)ethanone , and its strategic application in the design and synthesis of enzyme inhibitors. The inherent chemical functionalities of this molecule—a nucleophilic amine, a reactive acetyl group, and an aromatic thiophene core—provide a tripartite platform for synthetic diversification. We will explore the rationale behind its use, provide detailed protocols for its synthesis and subsequent modification, and outline a standard workflow for screening the resulting compounds for inhibitory activity, thereby offering a comprehensive roadmap from scaffold to lead compound.
The 2-Aminothiophene Scaffold: A Foundation for Drug Discovery
The prevalence of the 2-aminothiophene motif in medicinal chemistry is not coincidental. Its five-membered heterocyclic structure is a versatile building block for creating compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5] Its utility stems from several key factors:
-
Pharmacophoric Versatility: The scaffold can present hydrogen bond donors (the amine), hydrogen bond acceptors, and a hydrophobic surface (the thiophene ring) in defined spatial orientations, allowing for effective interaction with diverse enzyme active sites.
-
Synthetic Accessibility: The Gewald reaction, a robust and efficient multi-component reaction, provides a reliable method for synthesizing polysubstituted 2-aminothiophenes, making the core structure readily accessible.[6][7][8]
-
Bioisosteric Potential: The thiophene ring is often considered a bioisostere of a phenyl ring, offering similar size and aromaticity but with different electronic properties and metabolic profiles, which can be exploited to fine-tune a drug candidate's properties.
Compounds built upon this scaffold have been successfully developed as potent and selective inhibitors of various enzyme classes, most notably protein kinases.[9][10][11]
Strategic Importance of this compound
The specific subject of this guide, this compound, is a particularly valuable starting material. Its structure contains three distinct points for chemical modification, allowing for the systematic exploration of chemical space around the core scaffold.
-
C2-Amino Group (-NH₂): Acts as a key nucleophile and hydrogen bond donor. It is readily acylated, sulfonylated, or used to form ureas and guanidines, which are common motifs in kinase inhibitors for interacting with the hinge region of the ATP-binding pocket.
-
C3-Acetyl Group (-C(O)CH₃): This ketone functionality is a versatile chemical handle. The carbonyl can act as a hydrogen bond acceptor, while the adjacent methyl group's α-protons are acidic enough to participate in condensation reactions, enabling the formation of more complex heterocyclic systems like thienopyrimidines.
-
C4/C5 Positions on the Thiophene Ring: These positions are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents to probe interactions with deeper pockets of an enzyme's active site.
Figure 1: Key pharmacophoric features and reactive sites of this compound.
Protocol 1: Synthesis of this compound
The most direct route to this scaffold is a variation of the Gewald thiophene synthesis. This protocol is adapted from established literature procedures.[12]
Principle: This one-pot, three-component reaction involves the condensation of a β-oxoalkanenitrile with a 1,4-dithiane derivative in the presence of a base, followed by ring closure to form the substituted 2-aminothiophene.
Materials:
-
3-Oxo-butyronitrile (or its synthetic equivalent)
-
1,4-Dithiane-2,5-diol
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Glacial acetic acid
-
Water (deionized)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,4-dithiane-2,5-diol derivative (1.0 eq) and 3-oxo-butyronitrile (2.0 eq) in DMF (approx. 3-4 mL per mmol of dithiane).
-
Base Addition: With stirring, add triethylamine (0.5 eq) to the solution. An exotherm may be observed.
-
Heating: After the initial reaction subsides (approx. 15 minutes), heat the reaction mixture to 60°C for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the DMF solvent under reduced pressure using a rotary evaporator.
-
Purification: To the oily residue, add water (50 mL) and diethyl ether (50 mL). Add glacial acetic acid dropwise until the organic layer becomes clear. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Crystallization: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., cyclohexane/dichloromethane) to yield this compound as a crystalline solid.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The expected spectra should show characteristic peaks for the amino protons, the thiophene ring protons, and the acetyl methyl protons.
Synthetic Diversification for Inhibitor Libraries
The power of this compound lies in its utility as a starting point for creating a library of diverse compounds for screening. Below are key synthetic strategies.
Figure 2: Synthetic diversification workflow starting from the core scaffold.
-
Strategy A: C2-Amine Acylation: Reacting the scaffold with various acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) yields a library of amides. This is a primary strategy for targeting the hinge region of kinases.[13]
-
Strategy B: C3-Acetyl Condensation: Condensation of the acetyl group with substituted aldehydes (Claisen-Schmidt condensation) yields chalcone-like structures. More powerfully, reaction with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with guanidine or urea derivatives can build fused thienopyrimidine rings, a core motif in many potent kinase inhibitors.[9][10]
-
Strategy C: C5-Ring Halogenation: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) can install a bromine atom at the C5 position, which can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of aryl or alkyl groups.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)
After synthesizing a library of compounds, they must be screened for biological activity. The ADP-Glo™ Kinase Assay is a common, robust method for measuring the activity of kinases.
Principle: The assay measures the amount of ADP produced by a kinase reaction. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used by luciferase to generate light. The amount of light produced is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.
Materials:
-
Kinase of interest (e.g., VEGFR-2, Src)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Plating: Create a serial dilution of the inhibitor compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the assay wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and ATP in the appropriate reaction buffer. Add this mix to the wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for a set period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence of each well using a plate reader.
Data Analysis & Interpretation:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound ID | R¹ Group (at C2-Amine) | R² Group (from C3-Acetyl) | Target Kinase | IC₅₀ (nM) |
| Scaffold | -H | -CH₃ | Kinase X | >10,000 |
| LIB-001 | -C(O)Ph | -CH₃ | Kinase X | 8,500 |
| LIB-002 | -H | Fused Pyrimidine | Kinase X | 750 |
| LIB-003 | -C(O)Ph | Fused Pyrimidine | Kinase X | 125 |
| LIB-004 | -C(O)-(4-F-Ph) | Fused Pyrimidine | Kinase X | 28 |
Table 1: Example of quantitative data from a primary screen, illustrating how structural modifications impact inhibitory potency (IC₅₀).
Structure-Activity Relationship (SAR) Analysis
The data generated from screening is crucial for guiding the next round of synthesis. The goal is to understand which chemical modifications lead to improved potency and selectivity. This iterative process is the core of lead optimization.[14][15][16]
Figure 3: A logical workflow for a single cycle of a Structure-Activity Relationship (SAR) study.
Conclusion
This compound is a powerful and versatile building block for the discovery of novel enzyme inhibitors. Its well-defined reactive sites allow for a rational and systematic approach to library synthesis. By combining efficient synthetic protocols with robust biochemical screening methods, researchers can effectively navigate the path from this core scaffold to potent and selective lead compounds. The principles and protocols outlined in this guide provide a solid framework for initiating and advancing drug discovery projects centered on this privileged chemical scaffold.
References
- Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465-493. [Link]
- ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF.
- Gouda, M. A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114502. [Link]
- ResearchGate. (n.d.). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | Request PDF.
- Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]
- Grant, S. K., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. ACS Medicinal Chemistry Letters, 4(5), 488-492. [Link]
- ResearchGate. (n.d.). Selected biologically active 2-aminothiophenes.
- ResearchGate. (n.d.). Some typical biologically active compounds containing 2-aminothiophene scaffold.
- El-Awady, R., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters, 63, 128650. [Link]
- Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Tetrahedron, 71(26-27), 4547-4557. [Link]
- Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Tetrahedron, 71(26-27), 4547-4557. [Link]
- Krutosikova, A., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-377. [Link]
- de Groot, C., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3349-3362. [Link]
- Sci-Hub. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry.
- Thomas, M., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(1), 1563-1588. [Link]
- Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
- Patil, S., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Pharmacological Research, 170, 105708. [Link]
- Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24653-24669. [Link]
- Puterová, Z., et al. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica et Chimica, 9(2), 167-175. [Link]
- Popa, C. V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10940. [Link]
- Kumar, A., et al. (2020). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 17(10), 1245-1256. [Link]
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354. [Link]
- Rozycka-Sokolowska, E., et al. (2011). 1-(Thiophen-3-yl)ethanone.
- Li, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]
- Narsimha, R., et al. (2014). Synthesis of novel 1,2-benzothiazine 1,1-dioxide-3-ethanone oxime N-aryl acetamide ether derivatives as potent anti-inflammatory agents and inhibitors of monocyte-to-macrophage transformation. European Journal of Medicinal Chemistry, 75, 143-50. [Link]
Sources
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. mdpi.com [mdpi.com]
- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(2-Aminothiophen-3-yl)ethanone as a Versatile Precursor for Novel Anti-Inflammatory Agents
Introduction: The Thiophene Scaffold in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide range of biological targets. The 2-aminothiophene core is a quintessential example of such a scaffold.[1][2][3][4] Its derivatives are foundational to a multitude of pharmacologically active compounds, demonstrating antimicrobial, anticancer, antiviral, and potent anti-inflammatory properties.[3][4][5][6] The inherent structural features of 2-aminothiophenes, particularly their capacity for diverse functionalization, make them ideal starting points for constructing complex heterocyclic systems.
Among the various 2-aminothiophene building blocks, 1-(2-aminothiophen-3-yl)ethanone stands out as a particularly valuable precursor. Its vicinal amino and acetyl groups provide two reactive centers, perfectly poised for cyclocondensation reactions. This guide provides a detailed exploration of the synthesis of this key precursor via the Gewald reaction and its subsequent application in building thieno[2,3-d]pyrimidine-based anti-inflammatory agents, which are regarded as bioisosteres of purines.[5][7][8]
Part 1: Synthesis of the Precursor via the Gewald Reaction
The Gewald reaction is a robust and highly efficient one-pot, multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[9][10][11] It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[9][12]
Mechanism of the Gewald Reaction
The reaction proceeds through a well-elucidated pathway. The initial step is a Knoevenagel condensation between the carbonyl compound and the active nitrile, catalyzed by a base (e.g., diethylamine, morpholine), to form an α,β-unsaturated nitrile intermediate.[9][12] This is followed by the nucleophilic addition of sulfur to the intermediate. The final step is an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic 2-aminothiophene ring.[1][9]
Caption: The Gewald reaction pathway for 2-aminothiophene synthesis.
Protocol: Synthesis of this compound
This protocol is adapted from a reported synthesis of 3-acetyl-2-aminothiophenes.[13] It utilizes a dithiane precursor which generates the required α-mercaptoketone in situ.
Materials:
-
1,4-Dithiane-2,5-diol
-
3-Oxobutanenitrile (Acetoacetonitrile)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve crude 3-oxobutanenitrile and 1,4-dithiane-2,5-diol in DMF.
-
With stirring, add triethylamine to the solution. An exothermic reaction may be observed.
-
After the initial reaction subsides (approx. 15 minutes), heat the reaction mixture to 60°C.
-
Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure using a rotary evaporator.
-
To the resulting oily residue, add deionized water and diethyl ether.
-
Carefully add glacial acetic acid dropwise until the organic layer becomes clear. This step neutralizes the base and aids in partitioning.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from a cyclohexane/dichloromethane mixture) or column chromatography to obtain the final product.[13]
Part 2: Application in the Synthesis of Anti-Inflammatory Thieno[2,3-d]pyrimidines
The 2-aminothiophene core, particularly from this compound, serves as an excellent platform for constructing fused heterocyclic systems like thieno[2,3-d]pyrimidines. These compounds have garnered significant attention for their broad biological activities, including anti-inflammatory, analgesic, and anticancer effects.[5][7][8][14][15]
General Synthetic Strategy
The synthesis of the thieno[2,3-d]pyrimidine scaffold involves the cyclocondensation of the 2-aminothiophene precursor with a suitable one-carbon or three-carbon synthon. The amino group at the C-2 position and a reactive group at the C-3 position (like the acetyl group in our precursor or a nitrile group) participate in the formation of the pyrimidine ring.
Caption: General workflow for thieno[2,3-d]pyrimidine synthesis.
Protocol: Synthesis of a 2-Thioxo-thieno[2,3-d]pyrimidine Derivative
This protocol describes a representative synthesis of a thieno[2,3-d]pyrimidine with demonstrated anti-inflammatory potential, adapted from the work of El-Gazzar et al.[14][15][16]
Materials:
-
Substituted 2-aminothiophene-3-carbonitrile (synthesized via Gewald reaction)
-
Carbon disulfide (CS₂)
-
Pyridine
-
Ethanol
Procedure:
-
To a solution of the starting 2-aminothiophene-3-carbonitrile in pyridine, add carbon disulfide dropwise at room temperature.
-
Reflux the reaction mixture for 8-10 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker containing crushed ice and a small amount of hydrochloric acid to neutralize the pyridine.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with water to remove any remaining salts.
-
Dry the solid product completely.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a DMF/ethanol mixture) to yield the purified thieno[2,3-d]pyrimidine-2-thione derivative.[16]
Part 3: Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives are often multifactorial, targeting key nodes in the inflammatory cascade.
Primary Mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many thiophene-based compounds act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX-1 and/or COX-2.[17][18] This inhibition blocks the conversion of arachidonic acid into prostaglandins (PGs), which are critical mediators of pain, fever, and inflammation.[18]
-
Reduction of Prostaglandin E2 (PGE2): By inhibiting COX enzymes, these compounds significantly decrease the levels of PGE2, a key pro-inflammatory prostaglandin.[19][20]
-
Inhibition of Lipoxygenase (LOX): Some derivatives exhibit dual COX/LOX inhibitory activity, blocking the production of leukotrienes, another class of potent inflammatory mediators.[17]
-
Modulation of Pro-inflammatory Cytokines: Certain derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[20]
Caption: Key targets of thiophene derivatives in the inflammatory cascade.
Part 4: Summary of Biological Activity
The derivatization of the 2-aminothiophene scaffold has yielded compounds with significant anti-inflammatory activity, often comparable to or exceeding that of established drugs.
| Compound Class | Assay | Result | Reference Compound | Source |
| 2-Aminothiophene Analog (Compound 1) | Oxidative Burst (Neutrophils) | IC₅₀: 121.47 µM | Ibuprofen (IC₅₀: 247 µM) | [6][21] |
| Thieno[2,3-d]pyrimidine (Compound 4c) | Carrageenan-induced Paw Edema (in vivo) | 42% inhibition (at 3h) | Diclofenac (48% inhibition) | [19] |
| Thieno[2,3-d]pyrimidine (Compound 4c) | PGE2 Concentration (in vivo) | Reduced to 19 pg/mL | Diclofenac (12 pg/mL) | [19] |
| Tetrahydrobenzo[b]thiophene (THBT 3a) | LPS-induced NO production | 87% inhibition | Sulforaphane (91.5% inhibition) | [20] |
| Thiophene Derivative (Compound 21) | COX-2 Inhibition (in vivo) | IC₅₀: 0.67 µM | Celecoxib (IC₅₀: 1.14 µM) | [17] |
Conclusion and Future Perspectives
This compound and related 2-aminothiophenes are undeniably powerful and versatile precursors in medicinal chemistry. The Gewald reaction provides a straightforward and efficient route to these building blocks, which can be readily transformed into complex heterocyclic systems like thieno[2,3-d]pyrimidines. These derivatives have consistently demonstrated potent anti-inflammatory activity through mechanisms that include the inhibition of COX/LOX enzymes and the reduction of key inflammatory mediators. The ongoing research into this class of compounds holds significant promise for the development of novel anti-inflammatory agents with improved efficacy and potentially safer profiles than existing NSAIDs.[19]
References
- SciELO. pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d].
- ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry.
- PubMed Central (PMC). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction.
- Wikipedia. Gewald reaction.
- Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Organic Chemistry Portal. Gewald Reaction.
- PubMed. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs.
- Semantic Scholar. [PDF] Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity.
- Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- PubMed. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity.
- PubMed. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents.
- Taylor & Francis Online. Full article: Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation.
- PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.
- PubMed. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- PubMed Central (PMC). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- PubMed Central (PMC). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators.
- Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid.
- MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Taylor & Francis Online. Full article: Synthesis and anti-inflammatory activity of some selected aminothiophene analogs.
- ResearchGate. (PDF) Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity.
- NIH. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor.
- International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
- Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.
- ResearchGate. Principles, Mechanisms of Action, and Future Prospects of Anti-inflammatory Drugs.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scielo.br [scielo.br]
- 8. tandfonline.com [tandfonline.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity | Semantic Scholar [semanticscholar.org]
- 15. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes on 2-Aminothiophenes in Agrochemical Development
Introduction: The Rise of a Privileged Heterocycle in Crop Protection
In the continuous quest for novel, effective, and environmentally benign agrochemicals, the 2-aminothiophene scaffold has emerged as a cornerstone for the synthesis of a new generation of active ingredients.[1][2][3] This five-membered sulfur-containing heterocycle is a versatile building block, lending itself to a wide array of chemical modifications that allow for the fine-tuning of biological activity.[4][5] The inherent physicochemical properties of the thiophene ring often impart desirable characteristics to the final molecule, such as enhanced bioavailability and metabolic stability.[6][7] This guide provides an in-depth exploration of the synthesis and application of 2-aminothiophene derivatives in the development of modern fungicides, herbicides, and insecticides, complete with detailed experimental protocols for researchers in the field.
Core Synthesis of the 2-Aminothiophene Scaffold: The Gewald Reaction
The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1][8] This one-pot synthesis is highly valued for its operational simplicity, the accessibility of its starting materials, and its tolerance of a wide range of functional groups, making it a workhorse in both academic and industrial research.[9][10]
The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[8][11]
Mechanism of the Gewald Reaction: A Stepwise Look
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the α-carbon, and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[1][9]
Caption: The generalized mechanism of the Gewald reaction.
Experimental Protocol 1: Synthesis of a Substituted 2-Aminothiophene via the Gewald Reaction
This protocol describes a general procedure for the synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Materials:
-
2-Butanone (Methyl ethyl ketone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Triethylamine (TEA) or Morpholine (Base catalyst)
-
Ethanol (Solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (100 mL).
-
Catalyst Addition: To the stirred solution, add the basic catalyst, triethylamine (0.1 mol). Stir the mixture at room temperature for 15-20 minutes. The choice of base is critical; morpholine is often used and can influence reaction kinetics and yield.[11]
-
Sulfur Addition: Add elemental sulfur (0.1 mol, 3.2 g) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain the reflux with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.[6]
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be purified by column chromatography or recrystallization from a suitable solvent like ethanol.
-
-
Characterization: The structure of the synthesized 2-aminothiophene should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Condition | Rationale |
| Solvent | Ethanol | A polar protic solvent that effectively dissolves the reactants and facilitates the reaction. |
| Catalyst | Triethylamine/Morpholine | A base is required to deprotonate the active methylene compound, initiating the Knoevenagel condensation.[1] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Monitoring | TLC | Allows for the determination of reaction completion, preventing unnecessary heating and potential side reactions. |
Application of 2-Aminothiophenes in Fungicide Development
2-Aminothiophene derivatives have demonstrated significant potential as antifungal agents, with research highlighting their efficacy against a range of plant pathogenic fungi.[12][13][14] The thiophene core is present in several commercial fungicides, underscoring its importance in this class of agrochemicals.[15]
Case Study: Cyflufenamid - A Modern Fungicide
While not a direct 2-aminothiophene, the fungicide Cyflufenamid is a key example of a modern agrochemical whose synthesis involves related precursors and highlights the utility of complex heterocyclic structures in achieving potent and specific activity.[16] Cyflufenamid is a preventative and curative fungicide highly effective against powdery mildew on a variety of crops.[17][18] It belongs to the amidoxime class of fungicides.[18]
Mechanism of Action: The precise mode of action of Cyflufenamid is still under investigation, but it is known to be different from other existing classes of fungicides.[17][19] This novel mechanism of action makes it a valuable tool for resistance management programs.[20] It is classified under FRAC Group U6, indicating an unknown mode of action.[18][20] It is believed to inhibit multiple stages of the fungal life cycle.[19]
Caption: Postulated multi-stage inhibitory action of Cyflufenamid.
Experimental Protocol 2: In Vitro Antifungal Bioassay (Poisoned Food Technique)
This protocol outlines a standard method to evaluate the efficacy of a synthesized 2-aminothiophene derivative against a common plant pathogenic fungus, such as Fusarium oxysporum.
Materials:
-
Synthesized 2-aminothiophene compound
-
Pure culture of the test fungus on a petri dish
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Sterile distilled water
-
Laminar flow hood
-
Incubator
-
Cork borer (5 mm diameter)
-
Micropipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1000 ppm) by dissolving a known weight of the compound in a minimal amount of DMSO and then diluting with sterile distilled water.
-
Poisoned Media Preparation:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.
-
Allow the PDA to cool to about 45-50°C.
-
Under a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). For example, to make 100 mL of 100 ppm media, add 10 mL of the 1000 ppm stock solution.
-
Prepare a control plate with PDA medium containing the same amount of DMSO and sterile water but without the test compound.
-
Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a 7-day-old culture of the test fungus, cut a 5 mm disc of mycelial growth from the edge of the colony using a sterile cork borer.
-
Place the mycelial disc, with the mycelium facing down, in the center of each prepared petri dish (both treated and control).
-
-
Incubation:
-
Seal the petri dishes with paraffin film and incubate them at 25 ± 2°C in an incubator.
-
-
Data Collection:
-
After 5-7 days, or when the mycelial growth in the control plate has reached the edge of the dish, measure the radial growth (colony diameter) of the fungus in both control and treated plates.
-
-
Calculation of Inhibition:
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
-
-
-
Data Analysis: Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by plotting the percentage inhibition against the log of the compound concentration.
Application of 2-Aminothiophenes in Herbicide Development
The structural diversity of 2-aminothiophenes also extends to their potential application as herbicides.[4] While less explored than their fungicidal properties, certain derivatives have shown phytotoxic effects against common weeds.[21][22]
Mechanism of Action: The herbicidal mode of action for 2-aminothiophene derivatives is not well-defined and likely varies with the specific substitutions on the thiophene ring. Potential mechanisms could include the inhibition of key plant enzymes like acetolactate synthase (ALS) or interference with photosynthetic pathways.[23][24] For instance, some aminophosphonate derivatives containing a thiophene ring have been evaluated for their herbicidal properties.[21][22]
Experimental Protocol 3: Seedling Growth Inhibition Assay for Herbicidal Activity
This protocol provides a method for assessing the pre-emergence herbicidal activity of 2-aminothiophene compounds on a model weed species like white goosefoot (Chenopodium album).[21]
Materials:
-
Synthesized 2-aminothiophene compound
-
Seeds of the target weed species (Chenopodium album)
-
Sterile soil or sand mix
-
Pots or multi-well plates
-
Growth chamber with controlled light and temperature
-
Acetone or DMSO for dissolving the compound
-
Surfactant (e.g., Tween 20)
Procedure:
-
Test Solution Preparation: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone) with a small amount of surfactant to aid in dispersion.
-
Soil Treatment:
-
Fill pots or wells with the soil mix.
-
Apply a known volume of the test solution evenly to the soil surface to achieve the desired application rate (e.g., in kg/ha equivalent).
-
A control group should be treated with the solvent and surfactant solution only.
-
-
Sowing: Sow a specific number of seeds (e.g., 10-15) of the target weed at a uniform depth in each pot.
-
Incubation: Place the pots in a growth chamber with controlled conditions (e.g., 14-hour photoperiod, 25°C day/18°C night temperature). Water the pots as needed.
-
Assessment: After 14-21 days, assess the herbicidal effect by:
-
Counting the number of emerged seedlings (inhibition of germination).
-
Measuring the shoot and root length of the surviving seedlings.
-
Determining the fresh and dry weight of the seedlings.
-
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Determine the GR₅₀ (concentration required to cause a 50% reduction in growth) for the most sensitive parameter.
Caption: Workflow for a pre-emergence herbicidal activity assay.
Insecticidal Potential and Structure-Activity Relationships
The exploration of 2-aminothiophenes as insecticides is an emerging area. The thiophene ring is a known pharmacophore in some commercial insecticides, suggesting that novel 2-aminothiophene derivatives could be designed to target insect nervous system receptors or other vital physiological processes.
Structure-Activity Relationships (SAR):
For all agrochemical applications, the biological activity of 2-aminothiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.
-
At the C3 position: The presence of an electron-withdrawing group like a nitrile (-CN) or an ester (-COOR) is often crucial for activity.[25]
-
At the C4 and C5 positions: The substitution pattern significantly influences the molecule's shape, lipophilicity, and interaction with the target site. Fused ring systems, such as in tetrahydro-4H-benzo[b]thiophene derivatives, have shown promising antifungal activity.[26]
-
At the 2-amino group: Derivatization of the amino group can lead to compounds with altered biological profiles. For example, forming Schiff bases or amides can modulate the compound's activity and selectivity.[15][27]
Environmental Considerations
A critical aspect of agrochemical development is understanding the environmental fate of new compounds.[28][29] Thiophene-based pesticides, like all agrochemicals, can undergo various degradation processes in the environment, including photolysis, hydrolysis, and microbial degradation.[29][30] The persistence and potential for bioaccumulation of any new 2-aminothiophene derivative must be thoroughly evaluated to ensure environmental safety.[19][31] The transformation products of these pesticides can sometimes be more persistent or toxic than the parent compound, necessitating a comprehensive risk assessment.[32]
Conclusion
2-Aminothiophenes represent a highly valuable and versatile class of heterocyclic compounds in the field of agrochemical research. The efficiency of the Gewald synthesis allows for the rapid generation of diverse chemical libraries for biological screening. While their application as fungicides is the most established, significant opportunities exist for the development of novel 2-aminothiophene-based herbicides and insecticides. Future research should focus on elucidating the mechanisms of action, optimizing structures through SAR studies, and ensuring the environmental compatibility of these promising molecules.
References
- Cyflufenamid (Ref: NF 149) - AERU - University of Hertfordshire.
- 2-Aminothiophene-3-carboxamide - Chem-Impex.
- Applications of 2-(Chloromethyl)thiophene in Agrochemical Synthesis: A Detailed Guide for Researchers - Benchchem.
- Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. | Request PDF.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - ark
- Gewald Reaction - Organic Chemistry Portal.
- Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central.
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2.
- [Derivatives of 2-aminothiophenol with antifungus activity] - PubMed.
- WO2005044008A3 - 2 -aminothiophene compounds as fungicides - Google P
- Gewald type reaction for synthesis of 2‐aminothiophene.
- Development of a novel fungicide, cyflufenamid - ResearchG
- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences.
- Public Release Summary on the Evaluation of the New Active Cyflufenamid in the Product Cyflamid 50EW Fungicide - Australian Pesticides and Veterinary Medicines Authority.
- Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC - NIH.
- Incorporation of 2-amino-thiophene derivative in nanoparticles: enhancement of antifungal activity - PMC - PubMed Central.
- General structure of the studied 2-aminothiophenes.
- Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2.
- Cyflufenamid | New Active Ingredient Review - Minnesota Department of Agriculture.
- Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals.
- Petition for Cyflufenamid - EPA.
- Fate of pesticides in the environment - PubMed.
- What happens to pesticides released in the environment?.
- The Fate of Pesticide in the Environment Pestisitlerin Çevredeki Akıbeti.
- Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards.
- (PDF)
- Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegm
- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed.
- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF - ResearchG
- Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products - White Rose eTheses Online.
- Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture - MDPI.
- Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Deriv
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1.
- Structure–activity relationship of the target compounds - ResearchG
- 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodul
- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - Sci-Hub.
- Quantitative Structure-Activity Relationship Studies Of Amino Acids Conjugated 2-Amnio-Arylthiazole As Antifungal - ResearchG
Sources
- 1. d-nb.info [d-nb.info]
- 2. ijpbs.com [ijpbs.com]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [Derivatives of 2-aminothiophenol with antifungus activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2005044008A3 - 2 -aminothiophene compounds as fungicides - Google Patents [patents.google.com]
- 14. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyflufenamid (Ref: NF 149) [sitem.herts.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. apvma.gov.au [apvma.gov.au]
- 19. mda.state.mn.us [mda.state.mn.us]
- 20. epa.gov [epa.gov]
- 21. Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 24. wssa.net [wssa.net]
- 25. mdpi.com [mdpi.com]
- 26. Incorporation of 2-amino-thiophene derivative in nanoparticles: enhancement of antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Fate of pesticides in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. What happens to pesticides released in the environment? [npic.orst.edu]
- 30. uludag.edu.tr [uludag.edu.tr]
- 31. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 32. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Aminothiophen-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-aminothiophen-3-yl)ethanone. The synthesis of this valuable heterocyclic scaffold, typically achieved through a variation of the Gewald reaction, can present challenges related to yield, purity, and reproducibility. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to empower you to overcome common experimental hurdles and systematically improve your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing a foundational understanding of the reaction.
Q1: What is the general reaction mechanism for synthesizing this compound?
The synthesis is a multicomponent condensation known as the Gewald reaction.[1][2] The process begins with a Knoevenagel-Cope condensation between a carbonyl compound and an active methylene nitrile, catalyzed by a base.[1][3][4] For the target molecule, the specific starting materials are cyanoacetone and an α-mercapto carbonyl compound or a precursor. The initial condensation forms an α,β-unsaturated nitrile intermediate.[1] Elemental sulfur then adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[1]
Q2: What are the key starting materials required?
To synthesize this compound, the following key reagents are necessary:
-
Cyanoacetone: This serves as the active methylene nitrile that provides the acetyl group at the 3-position and the nitrogen for the amino group. It is known to be labile and is often generated in situ from its more stable sodium salt.[1][5]
-
An α-mercaptoaldehyde or its equivalent: A common and more stable precursor is a 1,4-dithiane-2,5-diol, which serves as the source for the other two carbons and the sulfur atom of the thiophene ring.[5][6]
-
Elemental Sulfur (S₈): This is the source of the sulfur atom for the thiophene ring in the classic one-pot Gewald reaction.[7]
-
Base Catalyst: A base is essential to facilitate the initial condensation step.[3]
Q3: What is the critical role of the base in the Gewald reaction?
The base is a crucial catalyst with a dual function. Its primary role is to deprotonate the active methylene compound (cyanoacetone), enabling the initial Knoevenagel-Cope condensation with the carbonyl compound.[3][4] The choice of base—commonly secondary amines like morpholine and piperidine or tertiary amines like triethylamine—can significantly influence the reaction rate and overall yield.[3] In some variations of the mechanism, the amine may also play a role in activating the elemental sulfur, facilitating its addition to the reaction intermediate.[3]
Section 2: Troubleshooting Guide
This section is formatted as a direct, problem-solving resource for issues you may encounter in the laboratory.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of this compound. What are the common causes and how can I improve it?
A low yield is the most common challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Cause 1: Inefficient Knoevenagel-Cope Condensation
-
Scientific Rationale: This initial condensation is the foundation of the entire synthesis. If this step is slow or incomplete, all subsequent steps will be starved of the necessary intermediate, leading to poor yields. The reaction also produces water, which can inhibit the reaction equilibrium.[3]
-
Solutions:
-
Base Selection: The choice of base is critical. For less reactive starting materials, screen different bases. Triethylamine is commonly used, but secondary amines like piperidine or morpholine can be more effective for certain substrates.[3][8] Organocatalysts like L-proline have also been shown to be effective, promoting both the condensation and sulfur addition steps.[9]
-
Water Removal: If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically or adding a chemical dehydrating agent.[3]
-
-
-
Cause 2: Poor Sulfur Solubility and Reactivity
-
Scientific Rationale: Elemental sulfur (S₈) exists as a stable crown-shaped ring that must be opened to react. Its solubility and reactivity are highly dependent on the reaction conditions.
-
Solutions:
-
Solvent Choice: Use polar solvents such as Dimethylformamide (DMF), ethanol, or methanol, which are known to improve the solubility and reactivity of sulfur.[3] Ethanol, in particular, has been noted for its ability to dissolve sulfur effectively.[10]
-
Temperature Optimization: Gently heating the reaction mixture, typically to a range of 40-60 °C, can significantly enhance sulfur's reactivity.[3][5] However, be cautious, as excessive heat can promote the formation of unwanted side products.[3]
-
-
-
Cause 3: Incorrect Stoichiometry or Reagent Purity
-
Scientific Rationale: The Gewald reaction is a multi-component synthesis, and the precise ratio of reactants is vital. Furthermore, the instability of key reagents like cyanoacetone can lead to inaccurate stoichiometry if the reagent has degraded.[5]
-
Solutions:
-
Verify Reagent Purity: Ensure all starting materials are pure and dry. Use freshly prepared cyanoacetone or generate it in situ from its sodium salt immediately before use.[1][5]
-
Accurate Measurement: Precisely measure all reagents according to a validated protocol. Do not assume 1:1:1 stoichiometry without consulting the literature for your specific substrates.
-
-
-
Cause 4: Steric Hindrance or Low Reactivity of Starting Materials
-
Scientific Rationale: Sterically hindered ketones or aldehydes can react sluggishly in the initial condensation step.
-
Solutions:
-
Two-Step Procedure: For challenging substrates, a two-step approach can be more effective. First, perform the Knoevenagel-Cope condensation to synthesize and isolate the α,β-unsaturated nitrile intermediate. Then, in a separate step, react this intermediate with sulfur and the base.[3][8]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to reduce reaction times and improve yields, especially for less reactive substrates.[1][3]
-
-
Issue 2: Significant Byproduct Formation
Q: My crude product is very impure and contains multiple byproducts. What are these byproducts and how can I minimize them?
Byproduct formation directly impacts the yield and complicates the purification process. Identifying and mitigating these side reactions is key.
-
Byproduct 1: Unreacted Starting Materials
-
Mitigation: If starting materials are present in the final mixture, it indicates an incomplete reaction. Consider increasing the reaction time, optimizing the temperature, or screening a more effective catalyst system to drive the reaction to completion.[3]
-
-
Byproduct 2: Knoevenagel-Cope Intermediate
-
Scientific Rationale: The presence of the α,β-unsaturated nitrile intermediate signifies that the initial condensation is working, but the subsequent sulfur addition and/or cyclization steps are the bottleneck.
-
Mitigation: Ensure that a sufficient stoichiometric amount of sulfur is present and that the reaction conditions (temperature, base) are adequate to promote the cyclization step.[3]
-
-
Byproduct 3: Dimerization or Polymerization Products
-
Scientific Rationale: Under certain conditions, especially with prolonged heating or high concentrations, the starting materials or reactive intermediates can undergo self-condensation or polymerization.[3][8]
-
Mitigation: To minimize these side reactions, try adjusting the concentration of the reactants. A slower, controlled addition of one of the reagents can also prevent a localized high concentration that might favor polymerization. Changing the solvent may also alter the reaction pathway away from these undesired products.[3]
-
Issue 3: Purification Challenges
Q: I'm having difficulty isolating pure this compound from the crude mixture. What are the recommended purification methods?
Effective purification is the final, critical step to obtaining your target compound with high purity.
-
Method 1: Recrystallization
-
Application: This is often the most efficient method for purifying solid products.[3]
-
Procedure: A systematic solvent screen is recommended. Common solvents for recrystallizing 2-aminothiophenes include ethanol, methanol, or solvent mixtures like ethyl acetate/hexanes.[3] For 1-(2-Amino-4-methyl-3-thienyl)ethanone, a close analog, recrystallization from a cyclohexane-CH₂Cl₂ mixture has been reported to yield pure crystals.[5]
-
-
Method 2: Silica Gel Column Chromatography
-
Application: This method is indispensable for purifying oils or solids that are difficult to recrystallize or when separating compounds with similar polarities.[3]
-
Procedure: A standard eluent system involves using a gradient of ethyl acetate in hexanes. The precise gradient will depend on the polarity of the byproducts and should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[3]
-
-
Method 3: Preliminary Washing
-
Application: A simple but effective workup step to remove bulk impurities before final purification.
-
Procedure: Washing the crude product with water can effectively remove inorganic salts and highly polar impurities.[3] Subsequently, washing with a non-polar solvent like hexanes can remove non-polar byproducts, leaving a more enriched crude solid for recrystallization or chromatography.[3]
-
Section 3: Protocols and Data
Experimental Protocol: Modified Gewald Synthesis of this compound
This protocol is adapted from established literature and serves as a robust starting point.[5][6] Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Reagent Preparation: In a round-bottom flask, dissolve crude cyanoacetone (2) and 1,4-dithiane-2,5-diol (3a) in dimethylformamide (DMF).
-
Base Addition: With stirring, add triethylamine to the solution. An initial slight increase in temperature may be observed.
-
Reaction: After stirring for 15 minutes at room temperature, heat the solution to 60 °C for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once complete, cool the mixture and remove the DMF under reduced pressure. To the resulting oily residue, add water, diethyl ether, and a few drops of glacial acetic acid until the organic layer becomes clear.
-
Extraction & Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by recrystallization or column chromatography as described in the troubleshooting section above.
Data Summary: Influence of Reaction Parameters on Yield
The yield of the Gewald reaction is highly sensitive to multiple parameters. The table below summarizes key findings from the literature to guide your optimization efforts.
| Parameter | Condition | Effect on Yield | Rationale / Notes | Source |
| Catalyst | L-proline (10 mol%) | High Yields (up to 84%) | Green, cost-effective catalyst that promotes both key reaction steps. | [9] |
| Triethylamine, Morpholine | Effective | Standard bases; choice can be substrate-dependent. Morpholine is often very efficient. | [3][8] | |
| Heterogeneous Catalysts (e.g., Na₂CaP₂O₇) | Good Selectivity & Activity | Offers advantages in catalyst recycling and use of greener solvents like water. | ||
| Solvent | DMF | High Yields | Excellent solvent for dissolving reagents, including sulfur. Optimal at 60 °C. | [5][9] |
| Ethanol / Methanol | Good Yields | Good choice for sulfur solubility and general reactivity. | [3][10] | |
| Water (with specific catalysts/conditions) | Variable | A green solvent option, often used with ultrasound or specific heterogeneous catalysts. | [7][11] | |
| Temperature | 40 - 60 °C | Optimal Range | Balances the need for sulfur reactivity with the risk of side product formation. | [3][5] |
| Room Temperature | Lower Yields | Generally insufficient to activate elemental sulfur effectively. | [3] | |
| Energy Source | Microwave Irradiation | Increased Yield, Reduced Time | Efficiently overcomes activation barriers, particularly for less reactive substrates. | [1][3] |
Section 4: Visual Guides
Diagram 1: The Gewald Reaction Mechanism
Caption: Generalized workflow for the Gewald 2-aminothiophene synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low-yield issues.
References
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371-376.
- Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Joule, J. A., & Mills, K. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
- Wikipedia. (n.d.). Gewald reaction.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate.
- Le-Ping, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100780.
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
- Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
- Chen, L. H., et al. (2013). Reaction optimization studies of the modified Gewald reaction. ResearchGate.
- ResearchGate. (n.d.). Optimization of the appropriate solvent and temperature.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-(2-Aminothiophen-3-yl)ethanone
Welcome to the technical support center for the purification of crude 1-(2-Aminothiophen-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve high purity and yield in your experiments.
I. Understanding the Chemistry: The Gewald Reaction and Its Implications for Purification
This compound is commonly synthesized via the Gewald reaction, a multicomponent condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[1][2] While efficient, this reaction can produce a variety of impurities that co-purify with the desired product, making downstream applications challenging. A foundational understanding of these potential impurities is critical for developing an effective purification strategy.
Common Impurities from the Gewald Synthesis:
-
Unreacted Starting Materials: Residual ketone, α-cyanoester, and elemental sulfur can contaminate the crude product.
-
Polysulfides: Complex polysulfides can form, often resulting in dark-colored, tarry residues that are difficult to remove.
-
Polymerization Products: Under elevated temperatures, starting materials or intermediates can polymerize, leading to a decrease in the yield of the desired product and complicating purification.
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile intermediate may be present if the subsequent cyclization with sulfur is incomplete.
II. Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve high purity of this compound. The choice of method will depend on the scale of the reaction and the nature of the impurities present.
A. Initial Work-up and Extraction
A crucial first step after the reaction is a proper work-up to remove the bulk of inorganic salts and highly polar impurities.
Question: My crude product is an oily residue after removing the reaction solvent. What is the best initial work-up procedure?
Answer: An effective initial purification involves a liquid-liquid extraction. After removing the reaction solvent (e.g., DMF or ethanol) under reduced pressure, the oily residue can be partitioned between water and a suitable organic solvent like diethyl ether or ethyl acetate. The addition of a small amount of glacial acetic acid can help to protonate the basic impurities and facilitate their removal into the aqueous layer.[3]
B. Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.
FAQs on Recrystallization:
Question: What is a good starting solvent system for the recrystallization of this compound?
Answer: For compounds similar to this compound, a mixed solvent system of cyclohexane and dichloromethane (CH2Cl2) has been reported to yield yellowish to brownish crystals.[3] Ethanol and mixtures of ethyl acetate and hexanes have also been used for the recrystallization of other 2-aminothiophene derivatives.[4]
Question: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent. To remedy this, you can try the following:
-
Add more of the "good" solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble to bring the oil back into solution.
-
Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Use a different solvent system: A solvent with a lower boiling point may be necessary.
Question: No crystals are forming even after the solution has cooled. What could be the problem?
Answer: This is likely due to either using too much solvent or the solution being supersaturated.
-
Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystallization to occur upon cooling. You can carefully evaporate some of the solvent to increase the concentration and then try cooling again.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. To induce crystallization, you can:
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the pure product, adding a tiny crystal can initiate crystallization.
-
C. Column Chromatography: For High-Purity Isolation
Column chromatography is an indispensable technique for separating compounds with different polarities. For this compound, a polar compound, normal-phase chromatography using silica gel as the stationary phase is a suitable approach.
Troubleshooting Guide for Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor Separation (overlapping bands) | - Inappropriate solvent system (eluent) | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for polar compounds is a mixture of hexanes and ethyl acetate.[1] |
| - Column overloading | - Use a larger column or reduce the amount of crude material loaded. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight. | |
| - Uneven packing of the column | - Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is often preferred to minimize air bubbles. | |
| Compound is not eluting from the column | - Solvent system is not polar enough | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Compound elutes too quickly | - Solvent system is too polar | - Decrease the polarity of the eluent. Increase the percentage of the non-polar solvent (e.g., hexanes). |
| Streaking or tailing of bands | - Compound is too polar for the eluent | - Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) to the eluent. |
| - Sample is not fully dissolved when loaded | - Ensure the sample is completely dissolved in a minimum amount of the initial eluent before loading onto the column. |
Visualizing this compound on a TLC Plate:
Since this compound contains a conjugated system, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[5][6] For further visualization, stains such as potassium permanganate or p-anisaldehyde can be used, which are sensitive to the amino and carbonyl functional groups.[5][6]
III. Experimental Protocols
A. Protocol for Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, cyclohexane, dichloromethane, and mixtures thereof) to find a suitable system.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent system. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
B. General Protocol for Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good eluent will give the desired compound an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Slurry Method: Mix the silica gel with the initial, non-polar eluent to form a slurry. Pour the slurry into the column and allow it to settle, ensuring a uniform packing.
-
Dry Packing: Add the dry silica gel to the column and then carefully run the eluent through.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the solvent mixture.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: Purification workflow for this compound.
V. Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common purification issues.
Caption: Troubleshooting logic for purification issues.
VI. References
-
Gewald Reaction: Synthesis, Properties and Applications of Substituted 2-aminothiophenes. (URL: [Link])
-
Gewald Reaction - Organic Chemistry Portal. (URL: [Link])
-
Gewald reaction - Wikipedia. (URL: [Link])
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (URL: [Link])
-
Green methodologies for the synthesis of 2-aminothiophene - PMC. (URL: [Link])
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (URL: [Link])
-
Visualising plates - Chemistry Teaching Labs - University of York. (URL: [Link])
-
Thin Layer Chromatography - Chemistry LibreTexts. (URL: [Link])
-
Ethanone, 1-(2-thienyl)- - NIST WebBook. (URL: [Link])
-
The Gewald Multicomponent Reaction | Request PDF - ResearchGate. (URL: [Link])
-
1-(3-Bromo-2-thienyl)ethanone - PMC. (URL: [Link])
-
Column Chromatography Procedures - Organic Chemistry at CU Boulder. (URL: [Link])
-
Column chromatography - University of Toronto. (URL: [Link])
-
Separating Compounds by Column Chromatography - Utah Tech University. (URL: [Link])
-
Troubleshooting: My Reaction Failed: FAQ - University of Rochester. (URL: [Link])
-
Visualizing a TLC plate - YouTube. (URL: [Link])
-
Column, Combiflash, and TLC 52 Chem 355 Jasperse Chromatography - Concordia College. (URL: [Link])
-
2-(2-Amino-3-pyridinyl)-1-(oxan-3-yl)ethanone | C12H16N2O2 | CID 65332446 - PubChem. (URL: [Link])
Sources
Navigating the Gewald Synthesis: A Technical Support Guide to Side Reactions
Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful multicomponent reaction and may be encountering challenges with side reactions and product purity. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also a deeper understanding of the causality behind these experimental choices, grounded in established chemical principles.
The Gewald synthesis, a cornerstone in heterocyclic chemistry, offers a direct and efficient route to highly functionalized 2-aminothiophenes. However, its one-pot nature, involving the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base, can sometimes lead to a complex reaction mixture if not properly controlled. This guide will address the most common side reactions, their mechanistic origins, and provide field-proven strategies to mitigate them, ensuring the successful synthesis of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture has turned into a dark brown or black tar. What's happening and how can I prevent it?
A1: The Culprit: Polymerization and Polysulfide Formation
A dark, tarry reaction mixture is a common and frustrating issue in the Gewald synthesis. This is typically indicative of two main side reactions: polymerization of starting materials or intermediates, and the formation of complex polysulfides.[1] Both are often exacerbated by excessively high reaction temperatures.
Causality and Mechanism:
At elevated temperatures, the highly reactive intermediates, particularly the α,β-unsaturated nitrile formed during the initial Knoevenagel-Cope condensation, can undergo self-polymerization. Additionally, elemental sulfur (S₈) can form a variety of polysulfide species in the basic reaction medium, which can contribute to the dark coloration and complicate purification.
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical parameter. The Gewald reaction is often exothermic.
-
Recommendation: Start the reaction at room temperature and monitor the internal temperature. If a significant exotherm is observed, use an ice bath to maintain the temperature within a specific range (typically 40-60°C is a good starting point for many substrates).[2] A systematic temperature screen is highly recommended to find the optimal conditions for your specific substrates.
-
-
Purity of Starting Materials: Impurities in your ketone/aldehyde, active methylene nitrile, or solvent can act as catalysts for polymerization.
-
Recommendation: Ensure your starting materials are of high purity. Distill liquid aldehydes or ketones if necessary. Use dry, high-purity solvents.
-
-
Rate of Reagent Addition: A rapid addition of reagents can lead to localized "hot spots" and promote side reactions.
-
Recommendation: For problematic substrates, consider a slow, controlled addition of the base or one of the reactants to maintain better control over the reaction exotherm.
-
Q2: I'm observing a significant byproduct with a mass corresponding to a dimer of my Knoevenagel-Cope intermediate. How can I minimize its formation?
A2: The Competing Pathway: Dimerization of the α,β-Unsaturated Nitrile
The dimerization of the α,β-unsaturated nitrile intermediate is a well-documented and often significant side reaction in the Gewald synthesis.[1][3] In some cases, this dimer can even become the major product.
Causality and Mechanism:
This side reaction proceeds through a base-promoted Michael addition of the carbanion of one α,β-unsaturated nitrile molecule onto the double bond of a second molecule. This is followed by an intramolecular Thorpe-Ziegler type cyclization to yield a six-membered ring system.[3]
Troubleshooting Protocol:
-
Optimize Base Selection and Concentration: The choice and amount of base are crucial. A highly reactive base or a high concentration can accelerate the dimerization.
-
Recommendation: Screen different bases. While secondary amines like morpholine and piperidine are common, a less basic tertiary amine like triethylamine might be preferable for substrates prone to dimerization.[2] Use the minimum catalytic amount of base necessary to promote the reaction.
-
-
Solvent Selection: The polarity of the solvent can influence the relative rates of the desired intramolecular cyclization versus the intermolecular dimerization.
-
Recommendation: Polar solvents like ethanol, methanol, or DMF generally favor the Gewald reaction by enhancing the solubility and reactivity of sulfur.[2] However, if dimerization is a major issue, exploring a less polar solvent system might be beneficial.
-
-
Temperature Optimization: The formation of the dimer is highly sensitive to temperature.
-
Recommendation: As with tar formation, careful temperature control is key. Lowering the reaction temperature can often favor the desired Gewald product.
-
-
Consider a Two-Step Procedure: For particularly challenging substrates, a two-step approach can be highly effective.
Q3: My reaction yield is consistently low, and I have a significant amount of unreacted starting materials. What can I do to improve the conversion?
A3: The Bottleneck: Inefficient Knoevenagel-Cope Condensation
Low yields in the Gewald synthesis can often be traced back to an inefficient initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[1][2]
Causality and Mechanism:
This condensation is a reversible reaction that produces water as a byproduct. The presence of water can inhibit the reaction and shift the equilibrium back towards the starting materials.[1][2] Additionally, the reactivity of the carbonyl compound plays a significant role; sterically hindered ketones are notoriously difficult substrates.
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical for promoting the condensation.
-
Water Removal: Driving the equilibrium towards the product is key.
-
Recommendation: If your solvent allows, use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent to the reaction mixture can be effective.
-
-
For Sterically Hindered Ketones:
-
Catalyst Choice: While amine bases are traditional, other catalysts have been explored.
-
Recommendation: For specific applications, consider exploring alternative catalytic systems. For example, the use of an inorganic base in a THF/water system has been reported to suppress byproduct formation.[6]
-
Visualizing the Reaction Pathways
The following diagrams illustrate the desired Gewald synthesis pathway and the major competing side reactions.
Caption: Desired Gewald pathway and key side reactions.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving common issues in the Gewald synthesis.
Caption: A systematic workflow for troubleshooting the Gewald synthesis.
Summary of Key Experimental Parameters
The following table summarizes the key parameters that can be adjusted to minimize side reactions and improve the outcome of your Gewald synthesis.
| Parameter | Common Issue(s) Addressed | Recommended Action(s) | Rationale |
| Temperature | Tar/Polymer Formation, Dimerization | Maintain temperature between 40-60°C; perform a temperature screen. | Minimizes rates of polymerization and dimerization which are often more temperature-sensitive than the desired reaction. |
| Base | Dimerization, Inefficient Condensation | Screen different bases (e.g., morpholine, piperidine, triethylamine); use the minimum catalytic amount. | The basicity and nucleophilicity of the base can influence the relative rates of condensation and dimerization. |
| Solvent | Dimerization, Poor Sulfur Solubility | Use polar solvents like ethanol, methanol, or DMF. Consider less polar options if dimerization is severe. | Polar solvents enhance sulfur solubility and reactivity, favoring the Gewald pathway. |
| Water Removal | Inefficient Condensation | Use a Dean-Stark apparatus or add a dehydrating agent. | Drives the reversible Knoevenagel-Cope condensation towards the product. |
| Procedure | Dimerization, Issues with Hindered Substrates | Isolate the Knoevenagel-Cope intermediate before reacting with sulfur (two-step procedure). | Separating the steps prevents the intermediate from dimerizing while waiting for the slower sulfur addition and cyclization. |
| Energy Source | Slow reactions, Low Yields with Hindered Substrates | Employ microwave irradiation. | Can significantly reduce reaction times and improve yields for challenging substrates.[5] |
Purification Strategies
Even with optimized reaction conditions, some level of byproducts may be unavoidable. Effective purification is therefore crucial.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[7]
-
Column Chromatography: For reaction mixtures containing multiple byproducts or for oily products, silica gel column chromatography is the standard purification technique. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point for many 2-aminothiophene derivatives.
By understanding the mechanistic underpinnings of the common side reactions in the Gewald synthesis and by systematically applying the troubleshooting strategies outlined in this guide, you will be well-equipped to optimize your reaction conditions and achieve higher yields and purities of your desired 2-aminothiophene products.
References
- Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- McKibben, B. P., & Castelhano, A. L. (2003). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Tetrahedron Letters, 44(35), 6675-6678.
- Wikipedia. (2023, October 29). Gewald reaction.
- Abaee, M. S., & Cheraghi, M. (2014). A green chemistry approach to gewald reaction. Der Pharma Chemica, 6(5), 356-360.
- Sridhar, M., et al. (2007). Microwave-accelerated Gewald reaction: synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Substituted 2-Aminothiophene Synthesis
<_ _ _>
Welcome to the technical support center for the synthesis of substituted 2-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the powerful Gewald reaction. Here, we move beyond simple protocols to address the nuances of this multicomponent reaction, providing in-depth troubleshooting advice and optimization strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald reaction?
The Gewald reaction is a one-pot synthesis that produces polysubstituted 2-aminothiophenes.[1][2] It proceeds through three primary stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation between an active methylene compound (e.g., α-cyanoester, malononitrile) and a carbonyl compound (ketone or aldehyde) to form an α,β-unsaturated nitrile intermediate.[1][2][3]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The mechanism for this step is complex and may involve the formation of polysulfide intermediates.[1][3]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[2]
Q2: Which base should I choose for my reaction?
The choice of base is critical as it catalyzes the initial condensation step.[1] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[1][4] For less reactive ketones, a stronger base might be necessary.[1] Recent studies have also explored the use of catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, and green catalysts like L-proline, which can improve yields and simplify procedures.[5][6]
Q3: My starting materials are not fully consumed. What should I do?
Incomplete conversion is a common issue. To address this, consider the following:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to proceed for a longer duration if necessary.[1]
-
Optimize Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can increase the reaction rate and the reactivity of sulfur.[1] However, be cautious as excessive heat can lead to the formation of byproducts.[1]
-
Re-evaluate Your Catalyst: A more effective catalyst or a different base might be required to drive the reaction to completion.[1]
Q4: I am observing multiple spots on my TLC, indicating byproducts. What are they and how can I minimize them?
Common byproducts include unreacted starting materials, the Knoevenagel-Cope intermediate, and dimers or polymers.[1]
-
Knoevenagel-Cope Intermediate: If this α,β-unsaturated nitrile is present, it suggests that the sulfur addition and cyclization steps are sluggish. Ensure you have used a sufficient amount of sulfur and that the temperature and base are appropriate for cyclization.[1]
-
Dimerization/Polymerization: Self-condensation of starting materials or intermediates can occur. To mitigate this, try adjusting the concentration of your reactants, modifying the rate of reagent addition, or changing the solvent.[1]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of substituted 2-aminothiophenes.
Problem 1: Low or No Product Yield
A low yield or complete failure of the reaction is a significant but often solvable issue. The key is to identify the limiting step in the reaction sequence.
Caption: A decision tree for troubleshooting low yields in Gewald synthesis.
-
Inefficient Knoevenagel-Cope Condensation: This initial step is foundational.
-
Base Selection: The basicity and nucleophilicity of the amine catalyst are crucial. For ketones that are poor electrophiles, consider stronger or different classes of bases.[1]
-
Water Removal: This condensation reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[1]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur (S8) can be challenging to work with.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.[1][4]
-
Temperature Control: A moderate increase in temperature can significantly improve sulfur's reactivity, but temperatures that are too high can promote side reactions.[1]
-
-
Steric Hindrance: Bulky substituents on the carbonyl compound can impede the reaction.
-
Two-Step Procedure: For sterically demanding substrates, a two-step approach is often more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and base.[1][4]
-
Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to reduce reaction times and improve yields, particularly for challenging substrates.[1][2]
-
Problem 2: Purification Challenges
Isolating the pure 2-aminothiophene from the crude reaction mixture can be difficult due to the presence of unreacted starting materials, intermediates, and byproducts.
| Purification Method | Description & Application | Common Solvents/Eluents |
| Recrystallization | Often the most effective method for purifying solid products.[1] | Ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][7] |
| Column Chromatography | Used for oils or solids that are difficult to recrystallize.[1] | A gradient of ethyl acetate in hexanes is a common eluent system for silica gel chromatography.[1] |
| Washing | A simple workup step to remove specific impurities. A water wash can remove inorganic salts and polar impurities, while a wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1] | Water, Hexanes. |
Experimental Protocols
General One-Pot Synthesis of a Substituted 2-Aminothiophene
This protocol is a general guideline and will likely require optimization for your specific substrates.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Solvent and Catalyst Addition: Add a suitable polar solvent such as ethanol or methanol. Then, add the base (e.g., morpholine or triethylamine) in a catalytic amount (10-20 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reactions can take anywhere from 2 to 24 hours.[1]
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration and wash it with cold ethanol.[1]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the resulting residue by recrystallization or column chromatography as needed.[1]
Caption: General experimental workflow for the Gewald synthesis.
References
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synfacts, 19(10), 1085.
- Gewald reaction. Wikipedia.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry, 89(13), 9609-9619.
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Shaabani, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24969-24986.
- A green chemistry approach to gewald reaction. Der Pharma Chemica.
- New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor.
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Journal of Chemical and Pharmaceutical Sciences, 15(1).
- Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. (2016). ACS Sustainable Chemistry & Engineering, 4(11), 6163-6168.
- Reaction optimization studies of the modified Gewald reaction.
- Gewald Reaction. Organic Chemistry Portal.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. (2017). Synfacts, 13(06), 0684.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 1-(2-Aminothiophen-3-yl)ethanone.
Welcome to the technical support center for 1-(2-Aminothiophen-3-yl)ethanone (CAS: 892127-08-1). This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and use in experimental workflows.
I. Stability and Storage: Quick Reference
Proper storage is paramount to maintaining the integrity of this compound. The presence of a primary amine and the electron-rich thiophene ring makes the compound susceptible to degradation if not handled correctly.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) | Minimizes the rate of potential degradation reactions.[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | The amino group is susceptible to oxidation by atmospheric oxygen. |
| Light | Amber vial or dark container | Thiophene derivatives can be light-sensitive, leading to decomposition.[3] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and potential clumping of the solid material. |
II. Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during the use of this compound in chemical reactions.
Question: My reaction yield is significantly lower than expected. Could the quality of my this compound be the issue?
Answer: Yes, compromised reagent quality is a common reason for low yields. Here’s how to troubleshoot:
Step 1: Visual Inspection
-
Expected Appearance: Pure this compound is typically a yellowish to brownish crystalline solid.[4]
-
Signs of Degradation: A significant darkening of the color to dark brown or black, or the presence of a tar-like substance, may indicate degradation or polymerization.
Step 2: Purity Assessment
-
If you suspect degradation, it is advisable to re-purify the compound. Recrystallization from a suitable solvent system, such as cyclohexane and dichloromethane, has been reported for similar compounds.[4]
-
Alternatively, running a small sample on a thin-layer chromatography (TLC) plate can give a quick indication of purity. The presence of multiple spots where there should be one suggests impurities or degradation products.
Step 3: Consider the Reaction Conditions
-
Incompatible Reagents: Avoid strong oxidizing agents and strong acids, as these can react with the aminothiophene moiety.[5]
-
Reaction Atmosphere: For sensitive reactions, ensure that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the starting material.
Question: I am observing an unexpected side product in my reaction. What could be the cause related to this compound?
Answer: The formation of unexpected side products can often be traced back to the reactivity of the aminothiophene ring.
-
Potential for Dimerization: 2-aminothiophenes, particularly those with an unsubstituted 5-position, can be prone to dimerization under certain conditions, such as diazotization.[4] While this compound has substituents at the 2 and 3 positions, the 5-position is still reactive.
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and further to a sulfone in the presence of oxidizing agents.[6] If your reaction conditions are even mildly oxidizing, this could lead to oxidized byproducts.
-
Reaction with Electrophiles: The amino group activates the thiophene ring, making it susceptible to electrophilic substitution, primarily at the 5-position. If your reaction mixture contains electrophilic species, you may see side products resulting from their reaction with the aminothiophene ring.
To mitigate these issues, ensure your reaction is run under controlled conditions, with careful consideration of all reagents and potential side reactions.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of 2-aminothiophenes, the two primary degradation pathways are:
-
Oxidation: The primary amino group and the electron-rich thiophene ring are susceptible to oxidation from atmospheric oxygen, especially when exposed to light and/or elevated temperatures. This can lead to the formation of colored impurities.
-
Dimerization/Polymerization: Under certain conditions, such as exposure to acidic environments or during specific reactions, 2-aminothiophenes can undergo self-condensation or dimerization.[4]
Q2: How can I confirm the identity and purity of my this compound sample?
A2: Standard analytical techniques can be used for quality control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any major organic impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the sample with high accuracy.
Q3: Is it necessary to handle this compound in a glovebox?
A3: While not always strictly necessary for short-term handling, for long-term storage and for sensitive reactions, handling under an inert atmosphere in a glovebox is highly recommended to prevent oxidation. If a glovebox is not available, quickly weighing and sealing the compound under a stream of argon or nitrogen can be a good alternative.
Q4: My sample of this compound has turned dark brown. Can I still use it?
A4: A significant color change is a strong indicator of degradation. Using a degraded sample is not recommended as it can lead to lower yields, the formation of side products, and difficulty in purifying the desired product. It is best to either discard the old sample and use a fresh one or attempt to purify the material before use.
IV. Workflow for Assessing Sample Quality
The following diagram outlines a workflow for assessing the quality of a stored sample of this compound before use in an experiment.
Caption: Troubleshooting workflow for sample quality assessment.
V. References
-
Pharmaffiliates. This compound (BSC). [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2011). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 16(12), 10136-10147. [Link]
-
Puterová, Z., Sidoová, E., & Veverková, E. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 64-97.
-
AA Blocks. 1-(Thiophen-2-yl)ethanone. [Link]
-
Espenson, J. H., & Ho, M. S. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 36(26), 6075-6079. [Link]
-
Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 1810-1825. [Link]
-
PubChem. 1-(Thiophen-3-yl)ethanone. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. mdpi.com [mdpi.com]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-Aminothiophen-3-yl)ethanone
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1-(2-Aminothiophen-3-yl)ethanone. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in this synthesis, which is typically achieved through the Gewald reaction.
Introduction to the Gewald Synthesis
The Gewald reaction is a versatile and widely used one-pot, multi-component synthesis for preparing polysubstituted 2-aminothiophenes.[1][2] The synthesis of this compound specifically involves the reaction of cyanoacetone (the active methylene compound), a source of the acetyl group at the 3-position, with elemental sulfur, and a base.[3][4][5] The generally accepted mechanism proceeds through three key stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of the active methylene compound (cyanoacetone) with itself or another carbonyl compound to form an α,β-unsaturated nitrile intermediate.[1][2][6]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex.[1][6]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2]
While this reaction is efficient, it is not without its challenges. Byproduct formation is a common issue that can complicate purification and significantly reduce the yield of the desired product. This guide will address the most frequently encountered problems and provide practical solutions.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is complete, but the yield of this compound is very low. What are the likely causes?
Low yield is a common problem in the Gewald synthesis and can be attributed to several factors. The most common culprits are an inefficient Knoevenagel-Cope condensation, incorrect stoichiometry, or the prevalence of side reactions.[1][7]
Troubleshooting Steps:
-
Assess the Knoevenagel-Cope Condensation: This initial step is critical for the overall success of the reaction.[7] If this condensation is slow or incomplete, the overall yield will be poor.
-
Base Selection: The choice of base is crucial. For a substrate like cyanoacetone, common bases include triethylamine or piperidine.[8] If you are experiencing low yields, consider screening other bases, such as morpholine, or stronger, non-nucleophilic bases.[7][9]
-
Water Removal: The Knoevenagel-Cope condensation produces water, which can inhibit the reaction. While not always necessary, in some cases, the removal of water using a Dean-Stark trap or molecular sieves can improve the yield.
-
-
Verify Stoichiometry and Reagent Purity:
-
Consider a Two-Step Procedure: For challenging substrates, a one-pot synthesis may not be optimal. A two-step approach, where the α,β-unsaturated nitrile intermediate is first synthesized and isolated before reacting it with sulfur and base, can sometimes provide a higher overall yield.[7]
FAQ 2: My reaction mixture has turned into a dark brown, tarry substance. What causes this, and can I salvage my product?
The formation of a dark, tarry mixture is a strong indication of polymerization and the formation of complex polysulfides.[7]
Underlying Causes:
-
Excessively High Reaction Temperature: Elevated temperatures can promote the polymerization of starting materials or intermediates.[7]
-
Polysulfide Formation: The reaction of elemental sulfur can lead to the formation of various polysulfide intermediates.[6] Under certain conditions, these can lead to complex, high-molecular-weight, colored impurities.[7]
Mitigation and Remediation Strategies:
-
Temperature Control: Carefully control the reaction temperature. A systematic temperature screen can help identify the optimal range for your specific reaction conditions.
-
Purification: While challenging, it may be possible to isolate the desired product from the tarry mixture.
-
Washing: Begin by washing the crude product with water to remove any inorganic salts. A subsequent wash with a non-polar solvent like hexanes can help remove some of the non-polar byproducts.[1]
-
Column Chromatography: If the product is an oil or a solid that is difficult to recrystallize, silica gel column chromatography is often the most effective purification method. A common eluent system is a gradient of ethyl acetate in hexanes.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) can be very effective in removing colored impurities.[1]
-
FAQ 3: I have a significant byproduct with a mass corresponding to a dimer of my desired product or an intermediate. What is this byproduct and how can I minimize its formation?
Dimerization of the α,β-unsaturated nitrile intermediate is a well-documented side reaction in the Gewald synthesis.[7][8] This occurs when the anion of the unsaturated nitrile undergoes a Michael addition with another molecule of the unsaturated nitrile, followed by an intramolecular Thorpe-Ziegler type cyclization to form a six-membered ring.[8][9][10][11][12]
Minimizing Dimer Formation:
-
Optimize Reaction Temperature: The dimerization reaction is highly sensitive to temperature. Running the reaction at a lower temperature may favor the desired intramolecular cyclization over the intermolecular dimerization.
-
Controlled Reagent Addition: A slow, controlled addition of the reagents can help maintain a low concentration of the reactive intermediate, thus reducing the likelihood of dimerization.[7]
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization side reaction. Experimenting with different solvents may help to minimize the formation of the dimer.[7]
Reaction Pathway and Dimerization Byproduct Formation
The following diagram illustrates the intended reaction pathway for the synthesis of this compound and the competing dimerization side reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Troubleshooting Low Yields in Multicomponent Reactions of Thiophenes
Welcome to the Technical Support Center for multicomponent reactions (MCRs) involving thiophene scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing thiophene-containing molecules through reactions like the Gewald, Ugi, and Passerini condensations. Here, we provide in-depth, field-proven insights to help you diagnose and resolve common challenges leading to low product yields. Our approach is rooted in a deep understanding of reaction mechanisms and the unique electronic properties of the thiophene ring.
Frequently Asked Questions (FAQs)
Q1: Why is my thiophene-based multicomponent reaction failing or giving low yields?
A1: Low yields in thiophene MCRs can stem from a variety of factors. The electron-rich nature of the thiophene ring can influence its reactivity in unexpected ways compared to simple aryl or alkyl components. Common culprits include steric hindrance from substituents on the thiophene ring, suboptimal reaction conditions (temperature, solvent, and catalyst), inefficient activation of the thiophene-based starting material, and the occurrence of unforeseen side reactions such as dimerization or polymerization. A systematic approach to troubleshooting, as outlined in this guide, is crucial for identifying and addressing the root cause.[1][2]
Q2: Can the position of the substituent on the thiophene ring affect the reaction outcome?
A2: Absolutely. The regiochemistry of substituents on the thiophene ring plays a critical role in its reactivity. For instance, a substituent at the C2 position can exert a significant steric effect on reactions involving the adjacent aldehyde or amine functionality. Furthermore, the electronic nature of the substituent (electron-donating or electron-withdrawing) can modulate the nucleophilicity or electrophilicity of the reactive site, thereby impacting the reaction rate and overall yield.[3]
Q3: Are there any general solvent recommendations for multicomponent reactions involving thiophenes?
A3: While the optimal solvent is highly reaction-specific, some general guidelines apply. For the Gewald reaction, polar solvents like ethanol, methanol, or DMF are often employed to enhance the solubility and reactivity of elemental sulfur.[2] For Ugi and Passerini reactions, polar aprotic solvents such as DMF or methanol are common choices.[4][5] However, it is crucial to perform a solvent screen to determine the ideal medium for your specific substrate combination, as solvent polarity can influence the stability of intermediates and the rates of competing reaction pathways.[6][7]
Q4: Is microwave irradiation a viable strategy for improving the yield of these reactions?
A4: Yes, microwave-assisted synthesis has been shown to be a powerful technique for accelerating reaction rates and improving yields in many MCRs, including the Gewald reaction.[8][9][10][11][12] The rapid heating provided by microwave irradiation can help overcome activation energy barriers and reduce the formation of byproducts by minimizing reaction times.[8] However, it is essential to carefully control the temperature to prevent decomposition of starting materials or products.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction, a cornerstone for the synthesis of 2-aminothiophenes, can be prone to low yields. The following guide provides a systematic approach to diagnosing and resolving common issues.
Caption: A logical flowchart for troubleshooting low yields in the Gewald reaction.
Probable Cause 1: Inefficient Knoevenagel-Cope Condensation
The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.[13][14]
-
Causality: The basicity of the catalyst is crucial for deprotonating the active methylene compound. If the base is too weak, the condensation will be slow or incomplete. The water produced during this step can also inhibit the reaction.
-
Solution:
-
Base Selection: Screen a panel of bases. For less reactive ketones, a stronger base may be required. Consider moving from tertiary amines like triethylamine to secondary amines like piperidine or morpholine, or even stronger, non-nucleophilic bases.[2]
-
Water Removal: If the reaction is performed in a suitable solvent like toluene, use a Dean-Stark apparatus to remove water as it is formed.
-
Probable Cause 2: Poor Sulfur Solubility and Reactivity
Elemental sulfur (S₈) has limited solubility in many organic solvents.
-
Causality: Inefficient dissolution of sulfur will lead to a low effective concentration and slow reaction rates.
-
Solution:
-
Solvent Choice: Employ polar solvents such as ethanol, methanol, or DMF to improve the solubility of sulfur.[2]
-
Temperature Optimization: Gently heating the reaction mixture (typically to 40-60 °C) can enhance both the solubility and reactivity of sulfur. However, avoid excessive heat, which can promote side reactions.[2]
-
Probable Cause 3: Side Reactions
At elevated temperatures, starting materials or intermediates can undergo polymerization or form complex polysulfides, leading to dark, tarry reaction mixtures.[1]
-
Causality: The reactive intermediates in the Gewald reaction can be susceptible to self-condensation or reaction with multiple sulfur atoms.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.
-
Order of Addition: In some cases, a stepwise addition of reagents can be beneficial. For instance, pre-forming the Knoevenagel-Cope adduct before the addition of sulfur and base can lead to a cleaner reaction.
-
Issue 2: Low Yields in Ugi and Passerini Reactions with Thiophene Aldehydes
Thiophene-2-carbaldehyde and its derivatives are common substrates in Ugi and Passerini reactions. However, their electronic properties and potential for side reactions can lead to diminished yields.
Sources
- 1. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. ijert.org [ijert.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ijert.org [ijert.org]
- 13. researchgate.net [researchgate.net]
- 14. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid dimerization of 2-aminothiophenes during diazotization.
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with the diazotization of 2-aminothiophenes. This class of compounds is notoriously sensitive, often leading to dimerization and other side reactions. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges and achieve clean, high-yielding reactions.
Troubleshooting Guide & Core Q&A
This section directly addresses the most common failure point in this reaction: the formation of deeply colored, insoluble azo-dimers.
Question 1: My reaction turns dark red/brown immediately upon adding sodium nitrite, and I'm isolating a significant amount of an insoluble byproduct. What is happening and how do I stop it?
Answer: This is the classic sign of dimerization. The 2-aminothiophene scaffold is electron-rich, making it a potent nucleophile. The diazonium salt you are trying to form is a powerful electrophile. When a molecule of the unreacted starting amine attacks a freshly formed diazonium salt, it leads to an azo-coupling reaction, creating a stable, conjugated, and often insoluble dimer.[1]
The core issue is a competing reaction where the rate of dimerization is competitive with or faster than the subsequent reaction you intend to perform (e.g., Sandmeyer, Balz-Schiemann). To prevent this, you must control the reaction kinetics to favor the formation and stability of the diazonium salt while disfavoring the bimolecular dimerization pathway.
Root Cause Analysis & Corrective Actions:
| Parameter | The Problem | The Scientific Reason | The Solution |
| Temperature | Reaction performed at >5 °C. | Dimerization has a higher activation energy than diazotization. Warmer temperatures dramatically accelerate this unwanted side reaction. The diazonium salt itself is also thermally unstable.[1] | Maintain strict temperature control between -10 °C and 0 °C. Use an ice-salt or a glycol-chiller bath. Ensure the sodium nitrite solution is pre-chilled and added slowly to prevent localized heating. |
| Acid Choice | Using HCl or insufficient acid. | The chloride ion (from HCl) is nucleophilic and can attack the diazonium salt. More importantly, if the acidity is too low, a significant concentration of the free, unprotonated 2-aminothiophene exists, which is the active nucleophile in the dimerization reaction. | Use a strong, non-nucleophilic acid like H₂SO₄ or HBF₄. [2] Ensure at least 2.5-3 equivalents of acid are used: one to protonate the amine, one for the reaction with NaNO₂, and an excess to maintain high acidity and suppress the free amine concentration. |
| Reagent Addition | Adding NaNO₂ solution too quickly or adding the amine to the nitrite. | A high local concentration of the diazotizing agent (nitrous acid) or the diazonium salt increases the probability of the bimolecular dimerization reaction. | Add a pre-chilled aqueous solution of sodium nitrite dropwise to the cold, acidic solution of the amine with vigorous stirring. [1] This ensures the diazonium salt is formed slowly and is dilute, minimizing the chance of it reacting with another amine molecule. |
| Concentration | Reaction is too concentrated. | Higher concentrations of reactants increase the frequency of molecular collisions, favoring the second-order dimerization side reaction. | Run the reaction at a lower concentration (e.g., 0.1-0.2 M). While this may increase reactor volume, it significantly improves selectivity by disfavoring the bimolecular side reaction. |
Question 2: I've controlled the temperature and used sulfuric acid, but my yields are still low and inconsistent. What other factors should I consider?
Answer: Low yields after addressing the primary issue of dimerization often point to the inherent instability of the 2-thiophenediazonium salt or issues with the diazotizing agent itself.
Advanced Troubleshooting Steps:
-
Purity of Starting Material: Ensure your 2-aminothiophene is pure. Oxidized impurities can interfere with the reaction.
-
Diazotizing Agent: For particularly sensitive or weakly basic aminothiophenes, aqueous NaNO₂/acid may not be optimal. Consider alternative, non-aqueous methods. Diazotization with tert-butyl nitrite (tBuONO) or pre-formed nitrosylsulfuric acid in an organic solvent can provide a more controlled reaction.[3][4] This is especially relevant for amines with electron-withdrawing groups that are less basic and harder to diazotize in aqueous media.[3][5]
-
Immediate Use: Thiophene-based diazonium salts are significantly less stable than their benzene-derived counterparts.[6] They should be generated in situ and used immediately in the subsequent step.[1] Do not let the solution of the diazonium salt stand for extended periods, even at low temperatures.
Question 3: Can I isolate the 2-thiophenediazonium salt?
Answer: In most laboratory settings, it is strongly discouraged. Aryl diazonium salts, in general, can be explosive when isolated and dry.[5] Heterocyclic diazonium salts are often even less stable. The safest and most practical approach is to generate it in solution and immediately introduce the reagent for the next step (e.g., a solution of CuCl for a Sandmeyer reaction).[7][8]
If isolation is absolutely necessary for specific applications, it should only be attempted as a non-nucleophilic salt (e.g., tetrafluoroborate or tosylate) by experienced chemists under strict safety protocols.[2]
Visualizing the Competing Pathways
The diagram below illustrates the desired reaction pathway versus the undesired dimerization side-reaction that must be suppressed.
Caption: Desired Diazotization vs. Undesired Dimerization
Optimized Protocol: General Procedure for Dimer-Free Diazotization
This protocol provides a robust starting point for the diazotization of a generic 2-aminothiophene, intended for immediate use in a subsequent reaction like a Sandmeyer chlorination.
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Diazonium salts are potentially explosive; never attempt to isolate them unless you are following a specific, validated procedure for creating stabilized salts.
Step-by-Step Methodology
-
Amine Solution Preparation:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add the 2-aminothiophene substrate (1.0 eq).
-
Add deionized water (to make the final concentration ~0.2 M) and cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (H₂SO₄, 2.5 eq) while stirring vigorously, ensuring the internal temperature does not exceed 10 °C. Continue cooling until the internal temperature is stable between -5 °C and 0 °C.
-
-
Nitrite Solution Preparation:
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of deionized water.
-
Cool this solution in an ice bath to ~0 °C.
-
-
Diazotization (The Critical Step):
-
Transfer the cold sodium nitrite solution to the addition funnel.
-
Add the nitrite solution dropwise to the stirred, acidic amine slurry over 30-45 minutes.
-
Crucially, maintain the internal reaction temperature below 0 °C throughout the addition. A slight positive test on starch-iodide paper should be obtained after the addition is complete, indicating a slight excess of nitrous acid.[8]
-
Continue stirring the resulting diazonium salt solution at -5 °C to 0 °C for an additional 15 minutes.
-
-
Immediate Use:
-
The cold, freshly prepared diazonium salt solution is now ready. Proceed immediately by adding it to the solution for your next reaction (e.g., a cold solution of copper(I) chloride in HCl for a Sandmeyer reaction).
-
Workflow Diagram
Caption: Optimized Diazotization Workflow
Frequently Asked Questions (FAQs)
Q1: Why is 2-aminothiophene so much more prone to dimerization than aniline? A1: The sulfur atom in the thiophene ring is a powerful electron-donating group through resonance. This significantly increases the electron density of the aromatic ring, making the exocyclic amino group more nucleophilic and the ring itself more susceptible to electrophilic attack (azo coupling) compared to benzene derivatives.
Q2: My 2-aminothiophene has poor solubility in aqueous acid. What should I do? A2: This is common, especially with more substituted derivatives. You can sometimes add a co-solvent like acetic acid or propionic acid to improve solubility.[3] Alternatively, switching to a non-aqueous diazotization method using an organic nitrite like tert-butyl nitrite or isoamyl nitrite in a solvent like acetonitrile or DMF can be a very effective strategy.[4][9]
Q3: Can I use a different acid, like p-toluenesulfonic acid (p-TsOH)? A3: Yes, p-TsOH is an excellent choice as it's a strong, non-nucleophilic acid and its diazonium salts are sometimes more stable and easier to handle.[2][5] This is often used in non-aqueous conditions.
Q4: How do I know if the dimerization is happening? A4: The primary indicator is visual: the formation of a deep red, brown, or black color, often accompanied by a precipitate. Analytically, you can monitor the reaction by TLC or LCMS. The dimer will be a high molecular weight, deeply colored spot/peak, and you will see a rapid consumption of your starting material without a corresponding clean conversion to the desired product.
References
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines.
- ResearchGate. (2025, August 7). Rapid and efficient diazotization and diazo coupling reactions on silica sulfuric acid under solvent-free conditions | Request PDF.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction : r/chemistry.
- Google Patents. (n.d.). US5162511A - Nitrosating and diazotizing reagents and reactions.
- Google Patents. (n.d.). US2612494A - Stabilized diazonium salts and process of effecting same.
- ACS Publications. (2024, July 5). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- ResearchGate. (2025, December 16). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media | Request PDF.
- ResearchGate. (2025, August 7). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
- PubMed Central. (2016, July 14). Exploring Flow Procedures for Diazonium Formation.
- University of Massachusetts Lowell. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- ResearchGate. (2025, August 7). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes.
- Nature. (n.d.). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Google Patents. (n.d.). WO1983003254A1 - Stabilization of diazonium salt solutions.
- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. US5162511A - Nitrosating and diazotizing reagents and reactions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
Gewald Reaction Technical Support Center: A Guide to Catalyst Selection and Troubleshooting
Welcome to the Technical Support Center for the Gewald three-component reaction (G-3CR). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for the synthesis of highly substituted 2-aminothiophenes. These compounds are crucial building blocks in medicinal chemistry, finding applications as kinase inhibitors, anti-inflammatory agents, and more.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Gewald reaction, with a particular focus on the critical role of the base catalyst in determining the reaction's success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a base catalyst in the Gewald reaction?
The base in the Gewald reaction is essential for initiating the first step, which is a Knoevenagel-Cope condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[5][6][7] The base deprotonates the active methylene compound, generating a nucleophilic carbanion that then attacks the carbonyl carbon. The choice and strength of the base can significantly influence the rate and efficiency of this initial condensation, thereby impacting the overall yield of the 2-aminothiophene product.[7][8]
Q2: What are the most common base catalysts used, and how do I choose the right one?
Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[7][9] The selection of the base is critical and often substrate-dependent.
-
Morpholine and Piperidine: These are frequently used and are effective for a wide range of substrates.[10] Piperidine is a slightly stronger base than morpholine and can be more effective for less reactive ketones.
-
Triethylamine: As a tertiary amine, triethylamine acts purely as a base and avoids potential side reactions, such as the formation of enamines, which can occur with secondary amines like piperidine.[11]
-
Inorganic Bases: Weaker inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can also be employed, often in cases where milder conditions are required to prevent side reactions.[9][12]
For initial experiments with a new substrate, morpholine is often a good starting point. If the initial Knoevenagel-Cope condensation is sluggish or yields are low, switching to a stronger base like piperidine or an alternative like triethylamine may be beneficial.[7][8]
Q3: Can the base catalyst influence side reactions?
Absolutely. An inappropriate choice of base or reaction conditions can lead to several common side reactions:
-
Dimerization of the α,β-unsaturated nitrile intermediate: This is a significant side reaction where the product of the Knoevenagel-Cope condensation self-condenses.[8] The propensity for dimerization is highly dependent on the reaction conditions, including the base used.
-
Polymerization: At elevated temperatures, starting materials or intermediates can polymerize, resulting in the formation of dark, tarry reaction mixtures and a decrease in the desired product's yield.[8]
-
Formation of complex polysulfides: This can also contribute to the formation of dark-colored impurities, making product isolation challenging.[8]
Careful selection of the base, along with optimization of temperature and reaction time, is crucial to minimize these side reactions.
Troubleshooting Guide
Issue 1: Low or No Yield of 2-Aminothiophene
A low or nonexistent yield is one of the most common issues. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low or no yield in the Gewald reaction.
Causality and Actionable Advice:
-
Inefficient Knoevenagel-Cope Condensation: This is a frequent bottleneck.
-
Base Selection: If using a mild base like triethylamine, consider switching to a more potent secondary amine like piperidine, especially for less reactive ketones.[7][8]
-
Water Removal: The condensation step generates water, which can inhibit the reaction. Employing a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium toward the product.[7][8]
-
-
Poor Sulfur Reactivity: Elemental sulfur needs to dissolve and react effectively.
-
Steric Hindrance: Bulky ketones can be challenging substrates for the one-pot procedure.
-
Two-Step Protocol: A more reliable approach for sterically hindered ketones is to first perform the Knoevenagel-Cope condensation and isolate the resulting α,β-unsaturated nitrile. This intermediate can then be reacted with sulfur and a base in a separate step.[8]
-
Issue 2: Dark, Tarry Reaction Mixture
A dark brown or black, tar-like reaction mixture is a strong indicator of side reactions.
-
Likely Cause: This is often due to polymerization of starting materials or intermediates, or the formation of complex polysulfides.[8] Excessively high reaction temperatures are a common culprit.
-
Solutions:
-
Temperature Control: Carefully control the reaction temperature. A systematic optimization study can help identify the ideal temperature that promotes the desired reaction without significant side product formation.
-
Purity of Reagents: Ensure that all starting materials are pure, as impurities can sometimes catalyze polymerization.
-
Rate of Addition: In some cases, slow and controlled addition of one of the reagents can minimize side reactions.
-
Issue 3: Significant Byproduct Formation (e.g., Dimer)
The presence of a major byproduct, often a dimer of the α,β-unsaturated nitrile intermediate, can significantly reduce the yield of the desired 2-aminothiophene.
-
Mitigation Strategies:
-
Temperature Optimization: The rate of dimerization can be highly sensitive to temperature. Running the reaction at a lower temperature may favor the intramolecular cyclization over the intermolecular dimerization.
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Screening different solvents may be beneficial.
-
Impact of Base Catalyst on Gewald Reaction Outcome: A Comparative Overview
The following table summarizes the general effects of commonly used base catalysts on the Gewald reaction. Note that optimal conditions will always be substrate-dependent.
| Catalyst | pKa of Conjugate Acid | Typical Use & Characteristics | Potential Issues |
| Morpholine | 8.33 | A versatile and commonly used secondary amine base. Good starting point for many substrates.[10] | May be less effective for highly unreactive ketones. |
| Piperidine | 11.12 | A stronger secondary amine base, often used for less reactive ketones to accelerate the initial condensation.[1][7] | Can participate in side reactions (e.g., enamine formation).[11] May lead to dimerization if not controlled. |
| Triethylamine | 10.75 | A tertiary amine that acts as a non-nucleophilic base. Useful for preventing side reactions associated with secondary amines.[7][13] | May be less effective than piperidine for driving the initial condensation of challenging substrates. |
| Inorganic Bases (e.g., K₂CO₃, NaHCO₃) | 10.33 (H₂CO₃) | Mild bases used when substrates are sensitive to stronger organic amines. Can help suppress byproduct formation.[9][12] | Often result in slower reaction rates. |
Experimental Protocol: General One-Pot Gewald Synthesis
This protocol provides a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1-1.2 eq.).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, methanol, or DMF) to achieve a reasonable concentration (e.g., 0.5 M).
-
Catalyst Addition: Add the selected base catalyst (e.g., morpholine, 10-20 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature should be determined experimentally.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
References
- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 674-679. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Wikipedia. (n.d.). Gewald reaction. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- T. St. Amant, et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3–33. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- ResearchGate. (2017). Gewald reaction and apply in drug synthesis. [Link]
- Khosravi, I. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
- McKibben, B. P., Cartwright, A. L., & Castelhano, A. L. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. [Link]
- ResearchGate. (n.d.).
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- ResearchGate. (2013). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Mack, J., & Shearouse, W. C. (2013). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 18(1), 939–946. [Link]
- S. S. Kulkarni, et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 464-469. [Link]
- ResearchGate. (2015). Is triethylamine going to catalyze the condensation reaction in more or less the same way as piperidine does?. [Link]
- ResearchGate. (2012). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. [Link]
- T. St. Amant, et al. (2024).
- ResearchGate. (2020). Reaction optimization studies of the modified Gewald reaction. [Link]
- Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.
- Quora. (2017). Which is more basic, pyridine, triethylamine or ammonia?. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
Technical Support Center: Removal of Elemental Sulfur from 2-Aminothiophene Products
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with elemental sulfur contamination in their 2-aminothiophene products, particularly those synthesized via the Gewald reaction.[1][2][3] Elemental sulfur (S₈), a common reactant, can persist as a stubborn, yellow impurity that complicates downstream applications.[4] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful purification of your target compounds.
I. Troubleshooting and FAQs
This section addresses the most common issues reported by researchers during the purification of 2-aminothiophene derivatives.
Q1: My final product is a yellow, sticky oil or waxy solid instead of the expected crystalline material. What is the likely cause?
A: This is a classic sign of elemental sulfur contamination. Elemental sulfur is notoriously soluble in many common organic solvents used for extraction and purification (e.g., toluene, xylenes, chloroform, and to a lesser extent, ethyl acetate).[5][6][7][8] During solvent evaporation, the sulfur co-precipitates with your product, resulting in an impure, non-crystalline material. The yellow color is characteristic of elemental sulfur.[4]
Q2: I performed a standard recrystallization with ethanol/hexanes, but the yellow color and sulfur impurity remain. Why did it fail and what should I do next?
A: Standard recrystallization often fails because elemental sulfur has moderate solubility in hot alcohols and is quite soluble in non-polar anti-solvents like hexanes.[5] As the solution cools, both your product and the sulfur may crystallize out, leading to minimal purification.
Next Steps:
-
Solvent Selection: First, review the solubility of elemental sulfur in various solvents.[5] Carbon disulfide is an excellent solvent for sulfur but is highly toxic and flammable.[4] Toluene and xylenes also have high solubility for sulfur, especially when heated.[6][9] If your product is poorly soluble in cold hexanes or heptane, you could attempt to wash the crude solid with these non-polar solvents to remove some sulfur, although this is often insufficient for high levels of contamination.
-
Chemical Intervention: When physical methods like recrystallization are ineffective, chemical removal is the most robust strategy. The most common and effective methods involve converting elemental sulfur into a water-soluble salt that can be easily washed away. Proceed to the protocols for "Sulfite Washing" (Method 1) or "Triphenylphosphine Treatment" (Method 2).
Q3: I see multiple spots on my TLC plate, one of which does not move from the baseline in a non-polar eluent. Is this sulfur?
A: While elemental sulfur can sometimes be visualized on TLC, it is often non-UV active and can be difficult to see without specific stains. A more definitive sign is a yellow streak or spot at the solvent front in non-polar solvent systems like hexanes/ethyl acetate. If you suspect sulfur, running a small plug of silica gel can be a quick diagnostic test. Dissolve a small amount of crude product in a suitable solvent (like dichloromethane) and pass it through a small pipette packed with silica gel, eluting with hexanes. Sulfur will often elute rapidly as a yellow band, confirming its presence.
Q4: After purification, my product's NMR spectrum looks clean, but the elemental analysis is incorrect, showing a high sulfur content. What's happening?
A: This is a common and frustrating issue. Elemental sulfur (S₈) is invisible in ¹H and ¹³C NMR spectroscopy. Therefore, a "clean" NMR spectrum can be misleading, giving a false sense of purity. The discrepancy in the elemental analysis is the definitive proof of residual sulfur contamination. Always rely on multiple analytical techniques for purity assessment.
Q5: Are there any safety concerns when working with sulfur-contaminated products or the recommended removal reagents?
A: Yes.
-
Hydrogen Sulfide (H₂S): Some purification methods, particularly those involving acidic conditions or certain reagents, can generate hydrogen sulfide gas, which is highly toxic and has a strong rotten egg smell.[10] All procedures should be performed in a well-ventilated fume hood.
-
Reagent Toxicity: Reagents like triphenylphosphine and sodium sulfite have their own specific handling requirements.[11][12] Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Flammable Solvents: Many organic solvents used in these procedures are flammable. Avoid open flames and use appropriate heating methods like heating mantles or oil baths.
II. Purification Strategy Decision Guide
Choosing the right purification method depends on the scale of your reaction and the level of sulfur contamination. This workflow provides a logical decision-making process.
Caption: Decision workflow for purifying 2-aminothiophene.
III. Detailed Experimental Protocols
Method 1: Chemical Scavenging via Aqueous Sodium Sulfite Wash
Principle: This is the most common, cost-effective, and generally efficient method. Elemental sulfur (S₈) reacts with sodium sulfite (Na₂SO₃), a mild reducing agent, in the presence of water to form sodium thiosulfate (Na₂S₂O₃), which is highly water-soluble and can be easily removed in an aqueous wash.[11] The reaction is: S₈ + 8 Na₂SO₃ → 8 Na₂S₂O₃.
Best For: Products that are insoluble in water and stable to aqueous basic/neutral conditions.
Step-by-Step Protocol:
-
Dissolution: After the initial reaction workup (e.g., removal of catalyst and solvent), dissolve the crude 2-aminothiophene product in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or toluene.
-
Prepare Sulfite Solution: Prepare a saturated aqueous solution of sodium sulfite. You can do this by adding Na₂SO₃ to water with stirring until no more solid dissolves. A 10-20% (w/v) solution is typically sufficient.
-
Washing Procedure:
-
Transfer the organic solution of your crude product to a separatory funnel.
-
Add an equal volume of the sodium sulfite solution.
-
Stopper the funnel and shake vigorously for 2-3 minutes. Caution: Vent the funnel frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom layer for DCM, top for ethyl acetate/toluene) contains the dissolved sodium thiosulfate.
-
Drain and discard the aqueous layer.
-
-
Repeat: Repeat the washing step (Step 3) one or two more times. The disappearance of the yellow color from the organic layer is a good indicator of successful sulfur removal.
-
Final Washes: Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual sulfite and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the sulfur-free crude product.
-
Final Purification: The resulting product can then be further purified by standard methods like recrystallization or column chromatography if necessary.[1][13]
Method 2: Chemical Scavenging with Triphenylphosphine
Principle: Triphenylphosphine (PPh₃) is a powerful sulfur scavenger that reacts with elemental sulfur to form triphenylphosphine sulfide (S=PPh₃).[12][14] This byproduct is typically more polar and has different solubility characteristics than the starting PPh₃ and elemental sulfur, often allowing for its removal via chromatography or recrystallization.[12]
Best For: Water-sensitive compounds or when the sulfite wash is ineffective. It is typically performed in an anhydrous organic solvent.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the crude, sulfur-contaminated 2-aminothiophene in a suitable anhydrous solvent (e.g., THF or toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PPh₃: Add triphenylphosphine (typically 1.1 to 1.5 equivalents relative to the estimated amount of sulfur) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the disappearance of the elemental sulfur by TLC if possible.
-
Workup and Removal of S=PPh₃:
-
Concentrate the reaction mixture under reduced pressure.
-
The primary challenge is now removing the triphenylphosphine sulfide byproduct. Two common strategies are:
-
Chromatography: Directly purify the residue by silica gel column chromatography. S=PPh₃ is moderately polar and can typically be separated from the desired 2-aminothiophene product with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
-
Recrystallization/Trituration: If the product has suitable solubility, attempt recrystallization. Alternatively, trituration (suspending the crude solid in a solvent where the product is insoluble but the byproduct is soluble) with a solvent like diethyl ether or a hexanes/ether mixture can effectively wash away the S=PPh₃.
-
-
Method Comparison
| Feature | Method 1: Sodium Sulfite Wash | Method 2: Triphenylphosphine |
| Principle | Converts S₈ to water-soluble Na₂S₂O₃ | Converts S₈ to S=PPh₃ |
| Cost | Low (Sodium sulfite is inexpensive) | Higher (Triphenylphosphine is more expensive) |
| Byproduct | Sodium thiosulfate (removed in water) | Triphenylphosphine sulfide (must be removed) |
| Conditions | Aqueous, biphasic | Anhydrous, organic solvent |
| Best Suited For | Water-insoluble, robust products | Water-sensitive products; stubborn cases |
| Key Advantage | Simple, cheap, byproduct easily removed | Effective under non-aqueous conditions |
| Key Disadvantage | Not suitable for water-sensitive compounds | Generates a new organic impurity (S=PPh₃) that requires separation |
IV. Underlying Chemical Mechanisms
Understanding the chemistry behind the purification is key to troubleshooting.
Caption: Chemical conversion of elemental sulfur during purification.
V. References
-
Sciencemadness.org. (2018). Solubility of elemental sulfur (orthorhombic α-S8) at 25°C in organic solvents. Retrieved from [Link]
-
Wermink, W. N., Spinu, D., & Versteeg, G. F. (2018). Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K. The Journal of Natural Gas Engineering, 3(2), 71-95.
-
Wikipedia. (n.d.). Sulfur. Retrieved from [Link]
-
ResearchGate. (2015). In which organic solvent is suitable for sulfur?. Retrieved from [Link]
-
Hu, Y., et al. (2011). Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K. Fluid Phase Equilibria, 312, 31–36.
-
Science.gov. (n.d.). removing sulfur compounds: Topics. Retrieved from [Link]
-
Gomha, S. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Retrieved from [Link]
-
Google Patents. (n.d.). US5910440A - Method for the removal of organic sulfur from carbonaceous materials. Retrieved from
-
Kumar, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 07(01), 329-334.
-
Chemical Communications (RSC Publishing). (2021). Accelerated Reduction and Solubilization of Elemental Sulfur By 1,2-Aminothiols. Retrieved from [Link]
-
Google Patents. (n.d.). US4200619A - Process for purging sodium sulfate from a sulfur dioxide removal system. Retrieved from
-
Wikipedia. (n.d.). Sodium sulfite. Retrieved from [Link]
-
Google Patents. (n.d.). US3966891A - Process for manufacturing sulfur from a solution of sodium sulfite. Retrieved from
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
Journal of Organic Chemistry. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Accelerated reduction and solubilization of elemental sulfur by 1,2-aminothiols. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2019). Removing Sulfur Compounds from Dehydrogenation Reaction Mixture. Retrieved from [Link]
-
YouTube. (2023). How to Purify Sulfur by Recrystallization with Xylenes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Removing sulfur in Barton-Kellogg reaction without triphenylphosphine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2. Retrieved from [Link]
-
DUBI CHEM. (n.d.). Sodium Sulphite sulfite with Catalyst Powder. Retrieved from [Link]
-
Spring Meds. (n.d.). Buy Sodium Sulfacetamide-Sulfur 10-5% Cleansing Wash- 6oz Online. Retrieved from [Link]
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Accelerated reduction and solubilization of elemental sulfur by 1,2-aminothiols. Retrieved from [Link]
-
GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Tebubio. (2016). Antibody purification troubleshooting tips. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfur - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Removing Sulfur Compounds from Dehydrogenation Reaction Mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Sodium sulfite - Wikipedia [en.wikipedia.org]
- 12. silicycle.com [silicycle.com]
- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing degradation of 1-(2-Aminothiophen-3-yl)ethanone during storage
Welcome to the technical support center for 1-(2-Aminothiophen-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Introduction: The Stability Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its chemical structure, featuring an electron-rich aminothiophene ring, makes it susceptible to degradation under common laboratory conditions. The primary modes of degradation include oxidation, photodegradation, and hydrolysis, which can lead to the formation of impurities, a decrease in potency, and potentially confounding experimental results. Understanding and mitigating these degradation pathways are crucial for obtaining reliable and reproducible data.
Troubleshooting Guide: Addressing Common Degradation Issues
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I've noticed a change in the color of my stored this compound, from a light yellow to a dark brown powder. What is causing this, and is my compound still usable?
Answer: A color change is a common indicator of degradation. The primary culprits are oxidation and photodegradation. The amino group on the thiophene ring is susceptible to oxidation, which can lead to the formation of colored polymeric impurities.[2] Thiophene rings, in general, are also known to undergo photodegradation upon exposure to light.[3]
-
Immediate Action: You should perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation. If the purity has dropped significantly (a common threshold is >5-10% degradation), it is advisable to use a fresh batch of the compound for your experiments to ensure data integrity.[4]
-
Causality: The lone pair of electrons on the nitrogen atom of the amino group increases the electron density of the thiophene ring, making it more susceptible to oxidative processes. Light can provide the energy to initiate these reactions, leading to the formation of radical species and subsequent degradation products.
Question 2: My HPLC analysis of a stored sample of this compound shows several new, unidentified peaks that were not present in the fresh sample. How can I determine what these degradation products are?
Answer: The appearance of new peaks in your HPLC chromatogram confirms that degradation has occurred. To identify these unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most powerful analytical technique.[5][6]
-
Recommended Workflow:
-
LC-MS/MS Analysis: Analyze the degraded sample using an LC-MS/MS system. This will provide the mass-to-charge ratio (m/z) of the parent ions of the degradation products and their fragmentation patterns.[5]
-
Structure Elucidation: Based on the mass data and fragmentation patterns, you can propose structures for the degradation products. Common degradation pathways to consider are:
-
Oxidation: Look for the addition of oxygen atoms (an increase of 16 or 32 Da in mass), suggesting the formation of N-oxides, sulfoxides, or sulfones.[3]
-
Dimerization: Look for masses that are approximately double that of the parent compound, which can occur through oxidative coupling.
-
Hydrolysis: If the compound was stored in a non-anhydrous environment, look for products resulting from the cleavage of amide or ester bonds if such functionalities are present in derivatives.
-
-
-
Self-Validating System: Comparing the fragmentation pattern of the parent compound with that of the degradation products can provide clues about which part of the molecule has been modified.
Question 3: I am preparing a stock solution of this compound for my assays, but I'm concerned about its stability in solution. What precautions should I take?
Answer: The stability of this compound in solution is a valid concern, as degradation can occur more rapidly than in the solid state.
-
Solvent Choice: Use high-purity, anhydrous solvents. If possible, degas the solvent before use to remove dissolved oxygen.
-
Inert Atmosphere: Prepare the solution under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[7][8]
-
Light Protection: Use amber vials or wrap your containers in aluminum foil to protect the solution from light.[9]
-
Antioxidants: For prolonged storage or in assays where oxidative stress is a concern, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or a hindered aromatic amine antioxidant.[10][11] However, ensure the antioxidant does not interfere with your downstream applications.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Fresh Preparation: The best practice is to prepare solutions fresh before each experiment.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound? The primary degradation pathways are oxidation of the amino group and the sulfur atom in the thiophene ring, photodegradation initiated by UV or visible light, and to a lesser extent, hydrolysis if exposed to acidic or basic conditions in the presence of water.[2][3][12]
How does exposure to air and light affect the stability of this compound? Exposure to air (oxygen) can lead to oxidative degradation, forming colored impurities and potentially altering the compound's biological activity. Light, particularly UV light, can provide the activation energy for photo-oxidation and other degradation reactions.[9]
What are the recommended long-term storage conditions? For long-term storage, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at -20°C, and protected from light.[7][13]
Can I use any antioxidants to improve stability in solution? Yes, antioxidants can be used to improve stability in solution. Aromatic amine antioxidants are particularly effective at high temperatures, while phenolic antioxidants like BHT are also commonly used.[10][14][15] It is crucial to verify that the chosen antioxidant does not interfere with your experimental system.
What analytical techniques are best for monitoring the stability of this compound? Reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the standard method for routine purity checks and stability monitoring.[16] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.[6]
How should I handle the compound during experiments to minimize degradation? Minimize the time the solid compound or its solutions are exposed to air and light. Use inert atmosphere techniques for weighing and preparing solutions whenever possible. Store solutions on ice during experiments and use them as quickly as possible.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the potential degradation pathways of your compound.[4][9][17]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample of the compound to a UV lamp (254 nm) for 24 hours.
3. Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC-UV and LC-MS to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This method can be used for routine purity analysis and to monitor stability.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 320 nm |
| Injection Volume | 10 µL |
Visualizing Degradation and Troubleshooting
Potential Degradation Pathways
Caption: A logical workflow for troubleshooting degradation issues.
References
- Aromatic Amine Antioxidants: Key to High-Temper
- Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.
- Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide C
- Inert
- Green methodologies for the synthesis of 2-aminothiophene.
- Inert gases: Significance and symbolism.
- Advanced Stabilizers for Plastics: Understanding the Benefits of Arom
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Thiophene - Wikipedia.
- Production & preservation of drugs | Air Liquide in the United Kingdom.
- Packaging / Inerting / Blanketing for Pharmaceuticals - Air Products.
- Aromatic Amines Antioxidants - Performance Additives.
- Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H 2 evolution.
- (PDF)
- Protective activity of aromatic amines and imines against oxidative nerve cell de
- (PDF)
- (PDF)
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- Forced Degradation Study as per ICH Guidelines: Wh
- Effect of moisture on solid state stability - Journal of Medical Science - UMP.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Forced Degradation Studies: Regulatory Considerations and Implement
- Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.
- Effect of moisture on solid st
- Effect of moisture on solid st
- Forced Degrad
- Synthetic strategies and functional reactivity of vers
- LC and LC–MS/MS studies for the identification and characterization of degrad
- Current Developments in LC-MS for Pharmaceutical Analysis.
- The reaction of 2‐aminothiophene‐3‐carboxamide,...
- Hinsberg synthesis of thiophene deriv
- View of Effect of moisture on solid state stability - Journal of Medical Science.
- Chemistry of 2-aminothiophene-3-carboxamide and rel
- The molecular basis of moisture effects on the physical and chemical stability of drugs in the solid st
- Green methodologies for the synthesis of 2-aminothiophene.
- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost
- 892127-08-1 | Product Name : this compound (BSC)
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
- LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine.
- Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS.
- Critical review of reports on impurity and degradation product profiling in the last decade.
- Analytical Methods - RSC Publishing.
Sources
- 1. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. Production & preservation of drugs | Air Liquide in the United Kingdom [uk.airliquide.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Inert gases: Significance and symbolism [wisdomlib.org]
- 14. performanceadditives.us [performanceadditives.us]
- 15. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Solvent Choice for the Gewald Reaction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions, with a specific focus on the critical role of the solvent. Here, you will find in-depth answers to common questions and troubleshooting strategies for issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the Gewald reaction?
The solvent in the Gewald reaction is not merely an inert medium; it plays several active roles that can dictate the reaction's success, rate, and yield. Its primary functions are:
-
Solubilizing Reactants: The reaction involves three distinct components: a carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][2] The solvent must effectively dissolve all starting materials, particularly the elemental sulfur (S₈), which can have poor solubility.[3][4]
-
Mediating Reaction Steps: The reaction proceeds through a multi-step mechanism, beginning with a Knoevenagel-Cope condensation, followed by sulfur addition, cyclization, and aromatization.[5] The solvent influences the rate and equilibrium of each of these steps. For instance, polar solvents can stabilize charged intermediates formed during the condensation and cyclization phases.[6]
-
Influencing Base Activity: The choice of solvent can modulate the strength and effectiveness of the base catalyst (e.g., morpholine, triethylamine), which is crucial for the initial condensation step.[3][7]
Q2: How does solvent polarity affect the reaction?
Solvent polarity is a critical parameter. The principle of "like dissolves like" is a good starting point.[8]
-
Polar Solvents (e.g., Ethanol, Methanol, DMF): These are the most commonly used solvents for the Gewald reaction.[3][9][10] Their polarity is essential for dissolving elemental sulfur and stabilizing the ionic intermediates of the Knoevenagel condensation.[3][4] Polar solvents can significantly enhance the reaction rate and overall yield.[4]
-
Nonpolar Solvents (e.g., Toluene, Benzene, Hexane): These are generally poor choices for the Gewald reaction.[4] They struggle to dissolve the reactants, especially sulfur, and do not effectively stabilize the charged intermediates, often leading to very low or no product formation.[8] While some protocols exist using nonpolar solvents like benzene, they often require specific conditions like a Dean-Stark apparatus to remove water.[3][11]
Q3: Should I use a polar protic or a polar aprotic solvent?
The choice between a protic and aprotic solvent depends on the specific substrates and the desired reaction kinetics.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are excellent general-purpose solvents for the Gewald reaction.[3][4][9] They can form hydrogen bonds, which helps to solubilize reactants and stabilize intermediates.[6][12][13] However, this hydrogen bonding can sometimes "cage" the nucleophile or base, slightly reducing its reactivity compared to an aprotic environment.[12][14] Despite this, their effectiveness and low cost make them a primary choice for initial screening.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents possess strong dipole moments but cannot donate hydrogen bonds.[6][15] This means they can dissolve polar species without solvating anions as strongly as protic solvents.[13] This can lead to a more "naked," highly reactive base, potentially accelerating the initial condensation step. DMF, in particular, is often used for challenging substrates or when higher temperatures are needed.[3][10]
Q4: Are there "green" or environmentally friendly solvent options for the Gewald reaction?
Yes, significant research has focused on making the Gewald reaction more environmentally benign.
-
Water: Several protocols have been developed that use water as the solvent, often in the presence of a base like triethylamine or under ultrasound activation.[10][16] These methods are highly attractive due to their low cost, safety, and minimal environmental impact.
-
Solvent-Free Conditions: Mechanochemistry, using techniques like high-speed ball milling (HSBM), has enabled the Gewald reaction to be performed without any solvent.[7][17] These reactions can be fast, efficient, and may even proceed with only a catalytic amount of base.[7]
-
Deep Eutectic Solvents (DES): These have also been explored as green reaction media for the Gewald synthesis.[16]
Troubleshooting Guide: Solvent-Related Issues
Problem 1: Low or No Product Yield
This is the most common issue. Before adjusting stoichiometry or temperature, evaluate your solvent choice.
-
Possible Cause A: Poor Solubility of Elemental Sulfur
-
Why it Happens: Elemental sulfur exists as a crown-shaped S₈ ring, which is nonpolar and has limited solubility in many solvents. If it doesn't dissolve, it cannot participate in the reaction.
-
Troubleshooting Steps:
-
Switch to a More Polar Solvent: If you are using a borderline solvent like THF or isopropanol, switch to ethanol, methanol, or DMF.[3][9] These are known to be better at solubilizing sulfur.[4]
-
Gentle Heating: Increase the reaction temperature to 40-60 °C. This can significantly improve sulfur's solubility and reactivity.[3] Be cautious, as excessive heat can promote side reactions.
-
Use Finely Powdered Sulfur: Ensure your sulfur is a fine, dry powder to maximize surface area for dissolution.[9]
-
-
-
Possible Cause B: Inefficient Knoevenagel-Cope Condensation
-
Why it Happens: The initial condensation between the carbonyl and the active methylene nitrile is base-catalyzed and produces water.[3] The solvent must facilitate this step effectively.
-
Troubleshooting Steps:
-
Use a Polar Aprotic Solvent: Consider switching from a protic solvent like ethanol to an aprotic one like DMF. This can enhance the strength of the base, accelerating the condensation.
-
Water Removal: For stubborn reactions, especially in less polar solvents, the water generated can inhibit the reaction. Using a Dean-Stark apparatus can be effective.[3]
-
Check Base-Solvent Compatibility: Ensure your chosen base (e.g., morpholine, piperidine) is fully soluble and active in your solvent system.
-
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate often points to an imbalance in the reaction rates of the sequential steps.
-
Possible Cause A: Accumulation of Knoevenagel-Cope Intermediate
-
Why it Happens: The initial condensation is fast, but the subsequent sulfur addition and cyclization are slow. This can happen if the intermediate α,β-unsaturated nitrile is particularly stable or if the sulfur is not reactive enough.[3]
-
Troubleshooting Steps:
-
Increase Solvent Polarity: A more polar solvent can better stabilize the charged intermediates in the cyclization step, helping to "pull" the reaction forward from the Knoevenagel intermediate.
-
Increase Temperature: Gently heating the reaction (40-60 °C) can provide the necessary activation energy for the cyclization step.[3]
-
-
-
Possible Cause B: Dimerization or Polymerization
-
Why it Happens: Highly reactive starting materials or intermediates can sometimes self-condense or polymerize under basic conditions, especially at high concentrations.[3]
-
Troubleshooting Steps:
-
Change Solvent to Modify Concentration: While not a direct solvent property, using a larger volume of solvent to dilute the reactants can often mitigate polymerization.
-
Modify Rate of Addition: Instead of a one-pot dump, try slowly adding the base or one of the reactants to the solution to keep instantaneous concentrations low. The solvent choice can impact the ideal addition rate based on its viscosity and mixing properties.
-
-
Problem 3: Difficulty in Product Isolation and Purification
The right solvent makes the reaction work, but the best solvent also makes the workup easier.
-
Possible Cause: High-Boiling Point Solvent Complicates Removal
-
Why it Happens: Solvents like DMF and DMSO are effective for the reaction but can be difficult to remove from the crude product due to their high boiling points.
-
Troubleshooting Steps:
-
Optimize with a Lower-Boiling Solvent: First, try to run the reaction in a lower-boiling point solvent like ethanol, methanol, or acetonitrile.[4] These are easily removed under reduced pressure.
-
Aqueous Workup: If you must use DMF or DMSO, quench the reaction mixture in a large volume of cold water. Often, the organic 2-aminothiophene product will precipitate out and can be collected by filtration, leaving the high-boiling solvent in the aqueous phase.
-
Recrystallization: This is a highly effective purification method for solid 2-aminothiophenes. Common recrystallization solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3]
-
-
Data Summary: Common Solvents for the Gewald Reaction
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages & Considerations |
| Ethanol | Polar Protic | 24.5 | 78 | Excellent general-purpose solvent; good sulfur solubility; low cost; easy to remove.[3][4] |
| Methanol | Polar Protic | 32.7 | 65 | Similar to ethanol, slightly more polar; good for lower temperature reactions.[3] |
| Isopropanol | Polar Protic | 19.9 | 82 | Less polar than ethanol; can be a good alternative if substrates are less polar.[9] |
| DMF | Polar Aprotic | 36.7 | 153 | Excellent dissolving power; enhances base reactivity; good for difficult substrates.[3][10] Difficult to remove. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good polarity and easy to remove; can be a good alternative to alcohols.[4] |
| THF | Borderline | 7.5 | 66 | Moderately polar; may be used but often less effective than more polar options.[9] |
| Water | Polar Protic | 80.1 | 100 | "Green" solvent; requires specific protocols, often with sonication or phase transfer catalysts.[10][16] |
| Toluene | Nonpolar | 2.4 | 111 | Generally not recommended due to poor reactant solubility.[4] |
Visualizations: Workflows & Mechanisms
Caption: Fig 1. Simplified Gewald reaction mechanism.
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 7. mdpi.com [mdpi.com]
- 8. What are polar and nonpolar solvents? - askIITians [askiitians.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purifying 1-(2-Aminothiophen-3-yl)ethanone by Recrystallization
Prepared by the Office of the Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 1-(2-Aminothiophen-3-yl)ethanone via recrystallization. It addresses common challenges and frequently asked questions, grounding its recommendations in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: There is no single "perfect" solvent, as the ideal choice depends on the specific impurities present. However, based on the structure of this compound—which contains a polar amine (-NH2) and ketone (C=O) group on a less polar thiophene backbone—a solvent of intermediate polarity or a mixed-solvent system is typically the most effective starting point.
The guiding principle of recrystallization is that the desired compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures.[1][2] For structurally similar aminothiophene derivatives, successful recrystallizations have been reported using solvent systems like cyclohexane-dichloromethane and methanol-dimethylformamide (DMF) .[3] Acetone has also been used effectively to wash and purify related compounds.[3]
A logical starting point is to test moderately polar solvents like ethanol, isopropanol, or ethyl acetate, or to employ a two-solvent system.
Q2: What are the key chemical properties of this compound to consider during solvent selection?
A2: Understanding the compound's properties is crucial for designing a successful purification protocol.
-
Polarity: The presence of both hydrogen-bond-donating (amine) and hydrogen-bond-accepting (ketone, thiophene sulfur) groups imparts moderate polarity. This suggests it will be too soluble in highly polar solvents like water (for which it is listed as insoluble)[4] or methanol at room temperature for them to be effective single-recrystallization solvents, but it will likely be insoluble in nonpolar solvents like hexanes.
-
Melting Point: The reported melting point is in the range of 84-88°C.[4] The chosen solvent or solvent system must have a boiling point high enough to dissolve the compound but ideally below the compound's melting point to prevent it from "oiling out."[5]
-
Reactivity: As an aromatic amine, the compound is susceptible to oxidation, which can cause discoloration (often yellow, orange, or brown).[6] It is advisable to use fresh, high-purity solvents and consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if color purity is critical.
Q3: Should I use a single-solvent or a two-solvent recrystallization method?
A3: The choice depends on the results of your initial solvent screening tests.
-
Single-Solvent Method: Choose this method if you find a solvent that dissolves the compound completely when hot but provides poor solubility when cold, leading to good crystal recovery.[7]
-
Two-Solvent Method: This method is often more versatile and is preferred when no single solvent provides the desired solubility profile.[7][8] You will use a "soluble" solvent in which the compound is readily soluble even at room temperature, and an "anti-solvent" in which the compound is poorly soluble. The two solvents must be fully miscible.[7][8] For this compound, a common pair would be a polar soluble solvent (like ethanol or acetone) and a non-polar anti-solvent (like hexanes or heptane).
Solvent Selection Workflow
The following diagram outlines the logical process for determining an appropriate recrystallization solvent system.
Sources
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-Acetyl-3-aminothiophene, 97% | Fisher Scientific [fishersci.ca]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Home Page [chem.ualberta.ca]
- 8. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
1H NMR and 13C NMR analysis of 1-(2-Aminothiophen-3-yl)ethanone.
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Aminothiophen-3-yl)ethanone for Researchers and Drug Development Professionals
Introduction
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, anti-inflammatory, and antibacterial properties.[1][2] The precise substitution pattern on the thiophene ring is critical for a compound's therapeutic efficacy and mechanism of action. Consequently, unambiguous structural elucidation is a cornerstone of the drug discovery and development process.
This compound is a key synthetic intermediate used in the construction of more complex pharmaceutical agents.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for confirming its molecular structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, explains the causal factors behind the observed spectral features, and presents a comparative analysis with its constitutional isomer, 1-(3-Aminothiophen-2-yl)ethanone, to highlight the diagnostic power of NMR in distinguishing between closely related structures.
Molecular Structure and Atom Numbering
A standardized atom numbering system is essential for clear and consistent assignment of NMR signals. The structure and numbering for this compound are shown below.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).
Expected Spectral Features: The structure suggests four distinct proton signals:
-
Thiophene Ring Protons (H4, H5): Two signals in the aromatic region, appearing as doublets due to coupling with each other.
-
Amino Protons (NH₂): A single, often broad signal, whose chemical shift is highly dependent on solvent and concentration.
-
Acetyl Methyl Protons (CH₃): A sharp singlet in the aliphatic region.
Detailed Signal Interpretation (Solvent: CDCl₃):
-
δ ~7.3 ppm (1H, d, H5): The proton at the C5 position typically appears as a doublet. It is influenced by the electron-donating sulfur atom and the acetyl group at C3.
-
δ ~6.6 ppm (1H, d, H4): The proton at the C4 position appears as a doublet coupled to H5. It is significantly shielded (shifted upfield) by the strong electron-donating effect of the amino group at the adjacent C2 position. The typical coupling constant (³JH4-H5) for protons on a thiophene ring is in the range of 5-6 Hz.[4]
-
δ ~5.5-6.5 ppm (2H, br s, NH₂): The amino protons usually appear as a broad singlet.[4] The breadth is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. Its chemical shift can vary significantly based on the solvent's hydrogen-bonding capacity.
-
δ ~2.4 ppm (3H, s, CH₃): The three protons of the acetyl methyl group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their chemical nature (e.g., carbonyl, aromatic, aliphatic).
Expected Spectral Features: The molecule has 6 unique carbon environments, as C4 and C5 on the thiophene ring are distinct, along with the two carbons of the acetyl group and the two thiophene carbons bearing substituents.
Detailed Signal Interpretation (Solvent: CDCl₃):
-
δ ~192 ppm (C6, C=O): The carbonyl carbon of the acetyl group is highly deshielded and appears far downfield, which is characteristic of ketones.
-
δ ~155-165 ppm (C2): The C2 carbon, directly attached to the electron-donating amino group, is significantly deshielded and appears in a range typical for carbons bonded to nitrogen in an aromatic system.[4]
-
δ ~120-130 ppm (C4, C5): These are the protonated carbons of the thiophene ring. Their chemical shifts are influenced by the substituents on the ring.
-
δ ~115-125 ppm (C3): The C3 carbon, bearing the acetyl group, is a quaternary carbon whose chemical shift is influenced by both the ring structure and the attached carbonyl.
-
δ ~29 ppm (C7, CH₃): The methyl carbon of the acetyl group appears in the typical aliphatic region.
Comparative Analysis: The Power of NMR in Isomer Differentiation
To underscore the diagnostic capability of NMR, we compare the spectral data of This compound (Compound A) with its constitutional isomer, 1-(3-Aminothiophen-2-yl)ethanone (Compound B) . In Compound B, the positions of the amino and acetyl groups are swapped. This seemingly minor change leads to dramatic and predictable differences in their NMR spectra.
Sources
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Aminothiophen-3-yl)ethanone
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry, particularly with electron ionization (EI), stands as a pivotal analytical technique, offering a unique molecular "fingerprint" through the compound's fragmentation pattern. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation of 1-(2-Aminothiophen-3-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry. By comparing its expected fragmentation with that of the well-characterized acetophenone and considering the influence of the aminothiophene core, we can construct a detailed and predictive fragmentation map.
The Logic of Fragmentation: A Tale of Bonds and Stability
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M+•).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), provides invaluable structural information. The fragmentation pathways are governed by fundamental chemical principles, including bond strengths, the stability of the resulting cations and neutral radicals, and the potential for rearrangements.[1][2]
For this compound, the fragmentation is anticipated to be a composite of the characteristic pathways observed for aromatic ketones, aromatic amines, and thiophene derivatives. The presence of the acetyl group, the amino group, and the thiophene ring introduces multiple potential cleavage sites.
Predicted Fragmentation Pathway of this compound
The molecular weight of this compound (C₆H₇NOS) is 141.19 g/mol . The initial ionization event will produce a molecular ion at m/z 141. The subsequent fragmentation is predicted to proceed through several key pathways, driven by the stability of the resulting fragments.
A primary and highly probable fragmentation is the α-cleavage of the bond between the carbonyl carbon and the methyl group. This is a characteristic fragmentation for ketones, leading to the formation of a stable acylium ion.[3][4]
Another significant fragmentation pathway involves the cleavage of the bond between the thiophene ring and the acetyl group, leading to the formation of a charged aminothiophene species. The stability of this heterocyclic cation will influence the prevalence of this fragmentation route.
The amino group can also influence fragmentation, potentially through the loss of small neutral molecules or by directing cleavage pathways within the thiophene ring.
Caption: Predicted fragmentation pathway of this compound.
Comparative Fragmentation Analysis: this compound vs. Acetophenone
To better understand the influence of the aminothiophene moiety, a direct comparison with the fragmentation pattern of acetophenone is highly instructive. Acetophenone (C₈H₈O, MW = 120.15 g/mol ) is a simple aromatic ketone, and its fragmentation is well-documented.[5][6][7]
| Fragment Ion | Description of Fragmentation | m/z (Acetophenone)[5][7] | Predicted m/z (this compound) |
| [M]+• | Molecular Ion | 120 | 141 |
| [M - CH₃]+ | α-cleavage: Loss of a methyl radical from the acetyl group to form a stable acylium ion. This is often the base peak. | 105 | 126 |
| [M - CH₃ - CO]+ | Subsequent loss of a neutral carbon monoxide molecule from the acylium ion. | 77 | 98 |
| [C₆H₅]+ | Phenyl cation formed from the loss of the acetyl group. | 77 | - |
| [C₄H₄SNH₂]+ | 2-Aminothiophene cation from the loss of the acetyl group. | - | 98 |
The most striking difference is the predicted base peak. For acetophenone, the benzoyl cation at m/z 105 is typically the most abundant ion due to its resonance stabilization.[5] For this compound, the analogous acylium ion at m/z 126 is also expected to be a major peak. However, the stability of the resulting 2-aminothiophenyl cation at m/z 98 could make it a significant, or even the base, peak.
The fragment at m/z 77, corresponding to the phenyl cation, is a hallmark of acetophenone's spectrum.[5] This peak will be absent in the spectrum of this compound, and instead, a peak at m/z 98, representing the aminothiophene ring, is anticipated.
Caption: Comparative fragmentation of Acetophenone and this compound.
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally validate the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.
1. Sample Preparation:
- Dissolve 1-2 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- Vortex the solution to ensure complete dissolution.
- If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 10-100 µg/mL).
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC System (or equivalent).
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial temperature: 70°C, hold for 2 minutes.
- Ramp: Increase temperature at 15°C/min to 280°C.
- Final hold: Hold at 280°C for 5 minutes.
- Mass Spectrometer Parameters:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
3. Data Analysis:
- Identify the chromatographic peak corresponding to this compound.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak (m/z 141) and major fragment ions.
- Compare the experimental fragmentation pattern with the predicted pattern and the spectrum of acetophenone.
Conclusion
The predictive analysis of the mass spectrometry fragmentation of this compound, grounded in the established principles of organic mass spectrometry and compared with the known behavior of acetophenone, provides a robust framework for its structural confirmation. The key differentiators in its mass spectrum are expected to be the molecular ion at m/z 141 and the prominent fragment ions at m/z 126 and m/z 98, corresponding to the acylium and aminothiophenyl cations, respectively. This detailed guide serves as a valuable resource for researchers in the analytical and pharmaceutical sciences, enabling the confident identification and characterization of this and related heterocyclic compounds.
References
- Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule.
- Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. Google Books.
- Spitellek, G. (1966). Mass Spectrometry of Heterocyclic Compounds. SciSpace. DOI: 10.1016/S0065-2725(08)60593-0.
- ResearchGate. Mass spectra of acetophenone in the molecular ion region.
- YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example.
- Benchchem. Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2- hydroxy-5-tert-butyl-acetophenone.
- ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
- DTIC. Mass Spectrometry of Heterocyclic Compounds.
- MSU chemistry. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses.
- ProQuest. Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas.
- Benchchem. Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 3-Nitro-N-phenylthiophen-2-amine.
- Wikipedia. Fragmentation (mass spectrometry).
- Australian Journal of Chemistry. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. ConnectSci.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
- Mass spectrometry.
- Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes.
- ResearchGate. (2025, August 7). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. fragmentation patterns in the mass spectra of organic compounds.
- NIST WebBook. Ethanone, 1-(2-aminophenyl)-.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
A Senior Scientist's Guide to the X-ray Crystallography of Thiophene Derivatives: A Comparative Analysis
Introduction: The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in diverse intermolecular interactions make it a privileged scaffold in drug design and a key component in organic electronics. Unlocking the full potential of thiophene derivatives requires a precise understanding of their three-dimensional structure at the atomic level. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing unequivocal insights into molecular geometry, conformation, and crystal packing.[1][2]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, offering a comparative analysis of crystallographic data and methodologies. Our objective is to empower you to not only generate high-quality crystal structures but also to interpret them with the nuanced understanding of an expert.
Part 1: The Foundation – Achieving High-Quality Crystals
The success of any crystallographic endeavor hinges on the quality of the single crystal.[1][3] For thiophene derivatives, the journey from a purified powder to a diffraction-quality crystal presents unique challenges and opportunities rooted in the molecule's inherent chemistry.
The Unique Challenge of Thiophene Derivatives
The sulfur atom in the thiophene ring is not a passive participant; it actively directs intermolecular interactions that govern crystal packing. These include:
-
Sulfur-Mediated Interactions: Weak non-covalent interactions such as S···S, S···N, and C–H···S contacts are frequently observed and can be pivotal in stabilizing a particular crystal lattice.[4][5]
-
π-π Stacking: The aromatic nature of the thiophene ring facilitates π-π stacking, which, depending on substituents, can lead to varied packing motifs.
-
Polymorphism: Thiophene derivatives are known to exhibit polymorphism—the ability to crystallize in multiple different forms.[6][7][8][9] Each polymorph can have distinct physical properties, including solubility and stability, making control over crystallization crucial, especially in pharmaceutical development.
Comparative Crystallization Strategies
Obtaining a single crystal is often described as an art, but it is grounded in the science of solubility and supersaturation.[10] The most common techniques involve slowly bringing a solution to a state of supersaturation, allowing for the ordered growth of a single nucleus.[1][11]
| Technique | Principle | Best Suited For | Causality & Expert Insights |
| Slow Evaporation | Gradually increasing solute concentration by evaporating the solvent.[10][11] | The most common starting point for stable, moderately soluble compounds. | This method is simple and effective. The key is to control the evaporation rate. A nearly sealed vial slows evaporation, providing more time for a single, well-ordered crystal to grow rather than many small ones.[11] |
| Vapor Diffusion | An anti-solvent with a lower boiling point slowly diffuses into a solution of the compound, reducing its solubility.[3][10] | Small quantities of material or compounds that are sensitive to concentration changes. | This technique offers exquisite control over the rate of supersaturation. Placing the setup in a temperature-controlled environment (like a refrigerator) can further slow diffusion, favoring the growth of higher-quality crystals.[11] |
| Slow Cooling | Decreasing the temperature of a saturated solution to lower the solute's solubility. | Compounds with a significant temperature-dependent solubility gradient. | The rate of cooling is critical. Rapid cooling often leads to a shower of microcrystals, whereas a slow, controlled temperature ramp (e.g., using a programmable water bath) is more likely to yield a single, large crystal. |
| Sublimation | Transitioning the solid directly to a gas phase, which then deposits slowly as crystals. | Thermally stable, volatile compounds. | This method can produce exceptionally high-quality crystals as it is an inherently slow and clean process. However, it is only applicable to a limited number of compounds.[11] |
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Identify a suitable solvent or solvent system where the thiophene derivative has moderate solubility. Ideal solvents are those in which the compound is soluble when heated but only sparingly soluble at room temperature.[11]
-
Prepare a Saturated Solution: In a clean, small glass vial (e.g., 1-2 dram), dissolve the compound in a minimal amount of the chosen solvent. Gentle heating may be required. Ensure all solid material is dissolved.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Seal and Incubate: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes will control the evaporation rate.
-
Patience: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator) and leave it undisturbed. Crystal growth can take anywhere from a few days to several weeks. Do not disturb the vial during this period.[11]
Diagram: Crystallization Method Selection Workflow
Caption: Decision workflow for selecting an appropriate crystallization method.
Part 2: From Crystal to Structure - The X-ray Diffraction Workflow
Once a suitable crystal is obtained, the process of determining its structure begins.[3] This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[3]
Data Collection: Key Parameter Selection
Modern diffractometers automate much of the data collection process, but several key decisions made by the scientist can dramatically impact the quality of the final structure.[12]
-
Source Selection (Mo vs. Cu): The choice of X-ray source is critical. Molybdenum (Mo, λ ≈ 0.71 Å) is the standard for most small organic molecules. However, for very small crystals or molecules containing heavier atoms, a Copper (Cu, λ ≈ 1.54 Å) source provides greater flux and stronger diffraction, but can also lead to higher absorption. For thiophene derivatives, Mo is typically sufficient, but Cu can be advantageous if crystals are weakly diffracting.
-
Temperature (Cryo vs. Room Temp): Data is almost universally collected at cryogenic temperatures (100-120 K).[3] The reason is twofold: it significantly reduces the thermal vibration of atoms, leading to sharper diffraction spots and higher resolution data, and it mitigates radiation damage to the crystal from the high-intensity X-ray beam.
Structure Solution and Refinement
The diffraction pattern contains information about the electron density within the crystal. The process of converting this pattern into a 3D atomic model involves two main steps:
-
Structure Solution: This step tackles the "phase problem" in crystallography.[3] While we can measure the intensities of the diffraction spots, we lose the phase information. Modern "direct methods" use statistical and computational approaches to calculate initial phases, generating a preliminary electron density map.[12]
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then iteratively refined, adjusting atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[3]
The quality of the final structure is assessed using several metrics, most notably:
-
R1: The residual factor, representing the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for small molecules.
-
wR2: A weighted residual factor based on squared intensities.
-
GooF (Goodness of Fit): Should be close to 1.0 for a good model.
Diagram: General X-ray Crystallography Workflow
Caption: The workflow from a single crystal to a final, validated structure.
Part 3: Comparative Structural Analysis of Thiophene Derivatives
The true power of crystallography lies in the ability to compare related structures, revealing subtle trends that influence bulk properties. Data for such comparisons are often found in dedicated databases like the Cambridge Structural Database (CSD), which archives over a million small-molecule crystal structures.[13][14][15][16]
Case Study Comparison
Let's compare the crystallographic data of three distinct thiophene derivatives to illustrate the insights that can be gained. The data presented here are representative examples drawn from the literature.[3][5][17][18]
| Parameter | Compound 1: 2-Aminobenzothiophene Derivative[3] | Compound 2: Chiral Imine-Substituted Thiophene[5] | Compound 3: Quinoxaline-Substituted Thiophene[17] |
| Formula | C₁₀H₁₂N₂S | C₂₂H₂₀Cl₂N₂S | C₁₇H₁₀N₄O₂S |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2 | P2₁/c |
| Unit Cell Vol. (ų) | 988.69 | Data not specified | 1417.8 |
| Key Torsion Angle | Not specified | Thiophene to C=N plane: 9.8° | Quinoxaline to thiophene: -25.3° |
| Dominant Interaction | Not specified | C–H···S interactions forming chains | π-π stacking and C–H···O bonds |
| Expert Insight | A common space group for achiral organic molecules. | The chiral nature of the substituents dictates crystallization in a chiral space group. The twofold molecular symmetry is imposed by the crystal lattice.[5] | The significant twist between the two heterocyclic rings minimizes steric hindrance while allowing for effective crystal packing driven by planar interactions. |
This table synthesizes data from multiple sources for comparative purposes.
This comparison highlights how substituent changes directly influence not just the molecular conformation (e.g., torsion angles) but the entire crystal packing strategy, leading to different crystal systems, space groups, and dominant intermolecular forces. For drug development, understanding these packing differences is critical, as they can affect a drug's solubility, dissolution rate, and stability.
Part 4: Beyond Single-Crystal XRD - Alternative and Complementary Techniques
While SCXRD is unparalleled for definitive structure determination, it is not the only tool available. A comprehensive research approach often involves integrating data from multiple techniques.
| Technique | Principle | Comparison with SCXRD | When to Use |
| Powder X-ray Diffraction (PXRD) | Diffraction from a bulk powder sample, giving a 1D pattern of diffraction peaks. | Provides a "fingerprint" of the crystalline phase but does not yield a full atomic structure. | Excellent for assessing bulk sample purity, identifying polymorphs, and quality control in manufacturing. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide information about connectivity and conformation in solution.[19] | Provides dynamic structural information in solution, whereas SCXRD provides a static picture in the solid state.[20] | Essential for confirming the molecular structure post-synthesis and for studying conformational dynamics that may be averaged out in a crystal. |
| Cryo-Electron Microscopy (Cryo-EM) | Uses an electron beam to image frozen-hydrated molecules, computationally reconstructing a 3D structure.[20][21] | Does not require crystalline samples, making it suitable for large, flexible molecules that are difficult to crystallize. Resolution for small molecules is still a challenge compared to SCXRD.[21][22] | Primarily for large biological macromolecules. Recent advances in Microcrystal Electron Diffraction (MicroED) are making it a viable option for very small crystals of organic compounds that are unsuitable for X-ray methods.[19] |
| Computational Modeling (e.g., DFT) | Uses quantum mechanics to calculate the lowest energy conformation and predict intermolecular interaction energies.[18][23] | Complements experimental data by providing energetic insights into why a particular conformation or packing arrangement is favored.[4][24] | Useful for rationalizing observed structures, predicting potential polymorphs, and understanding the nature of non-covalent interactions.[9] |
Conclusion
The X-ray crystallography of thiophene derivatives is a powerful discipline that provides indispensable information for medicinal chemistry and materials science. Success requires more than just following a protocol; it demands a strategic approach to crystallization, thoughtful parameter selection during data collection, and a nuanced interpretation of the final structure. By understanding the underlying principles and comparing results with the vast body of existing knowledge, researchers can leverage crystallography to rationalize structure-property relationships and design the next generation of innovative thiophene-based molecules.
References
- A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives. Benchchem.
- Crystal Growth & Design Journal. ACS Publications - American Chemical Society.
- Acta Crystallographica. Wikipedia.
- Crystal Growth & Design. Wikipedia.
- Cambridge Structural Database. Wikipedia.
- Crystal Growth & Design Journal Information. SciSpace.
- Cambridge Structural Database (CSD). Physical Sciences Data-science Service.
- Acta Crystallographica. Hellenica World.
- Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library.
- Cambridge Structural Database. MIT Information Systems.
- Acta Crystallographica Section E. International Union of Crystallography.
- Chemical crystallization. SPT Labtech.
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Published 2023-03-01.
- Acta Crystallographica. IUCr Journals - International Union of Crystallography.
- Crystal Growth & Design Current Issue. ACS Publications.
- Polymorphism in α-sexithiophene crystals: relative stability and transition path. Physical Chemistry Chemical Physics (RSC Publishing).
- 2026 Crystal Growth & Design – Impact Factor, Ranking & Research Scope.
- Cambridge Structural Database. Re3data.org. Published 2025-02-24.
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- Acta Crystallographica Section C. International Union of Crystallography.
- crystallization of small molecules.
- Advanced crystallisation methods for small organic molecules. ePrints Soton. Published 2023-03-01.
- Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. ACS Omega - ACS Publications. Published 2025-12-29.
- Polymorphism in α-sexithiophene crystals: relative stability and transition path. Semantic Scholar.
- X-Ray Crystallography Alternative.
- Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. ResearchGate.
- [Cryo-microscopy, an alternative to the X-ray crystallography?]. PubMed.
- Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. Crystal Growth & Design - ACS Publications. Published 2023-02-01.
- Crystal structures of four chiral imine-substituted thiophene derivatives. PMC.
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates. ResearchGate.
- X-ray scattering from poly(thiophene): crystallinity and crystallographic structure. Office of Scientific and Technical Information. Published 1985-10-01.
- X-ray Diffraction - Measurement order SC-XRD.
- Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. MDPI.
- Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. NanoWorld Journal. Published 2016-08-12.
- The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[13][27]thieno[3,2-j]phenanthridine and (E). ResearchGate.
- Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. PMC - PubMed Central.
- Structure of thiophene 3 i obtained by single crystal X-ray diffraction, CCDC: 2293105. ResearchGate.
- How cryo-electron microscopy and X-ray crystallography complement each other. NIH.
- Data Collection for Crystallographic Structure Determination. PMC - PubMed Central - NIH.
- Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. PubMed. Published 2022-07-01.
- Single crystal X-ray diffraction analysis.
- Determination of crystal structure by single crystal X-ray diffraction.
- Parameters and Results of Single-Crystal XRD Data Collection, Data... ResearchGate.
Sources
- 1. sptlabtech.com [sptlabtech.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structures of four chiral imine-substituted thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymorphism in α-sexithiophene crystals: relative stability and transition path - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Polymorphism in α-sexithiophene crystals: relative stability and transition path. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 14. lib.umassd.edu [lib.umassd.edu]
- 15. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 16. Cambridge Structural Database | re3data.org [re3data.org]
- 17. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide [pubmed.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. X-Ray Crystallography Alternative → Area → Sustainability [energy.sustainability-directory.com]
- 22. How cryo‐electron microscopy and X‐ray crystallography complement each other - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Thiophene Synthesis: The Gewald Reaction versus Classical Alternatives
Thiophene and its derivatives are foundational scaffolds in modern science, serving as indispensable building blocks in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their unique electronic properties and ability to mimic benzene rings in biological systems have cemented their importance in drug development.[1][4] Consequently, the efficient and versatile synthesis of functionalized thiophenes is a critical endeavor for researchers and chemical development professionals.
This guide provides an in-depth comparison of the Gewald reaction—a cornerstone of modern thiophene synthesis—with other classical and powerful methods: the Paal-Knorr, Fiesselmann, and Hinsberg syntheses.[1] We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data and protocols, to empower scientists in selecting the optimal synthetic strategy for their specific target molecules.
The Gewald Reaction: A Multicomponent Gateway to 2-Aminothiophenes
First reported by Karl Gewald in 1961, the Gewald reaction has become a premier method for synthesizing polysubstituted 2-aminothiophenes.[5][6] Its prominence stems from its nature as a multicomponent reaction (MCR), where three starting materials—a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur—are combined in a single step, often with high efficiency and atom economy.[7][8][9]
Mechanistic Insight
The reaction proceeds through a well-elucidated sequence, beginning with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile.[7][10] This is followed by the addition of sulfur and a subsequent intramolecular cyclization, culminating in the stable aromatic thiophene ring.[7]
The initial Knoevenagel condensation is a critical step, forming the C-C bond that establishes the thiophene backbone. The choice of base (typically a secondary amine like morpholine or piperidine) is crucial for facilitating this step without promoting unwanted side reactions. The subsequent attack by elemental sulfur and ring closure onto the nitrile group is a thermodynamically favorable process, driven by the formation of the aromatic ring.
Caption: Mechanism of the Gewald Reaction.
Scope, Advantages, and Limitations
The primary strength of the Gewald reaction is its versatility and the strategic value of its products.[6][11] The resulting 2-amino-3-carboxyester thiophenes are exceptionally useful intermediates, with the amino group serving as a handle for a vast array of subsequent chemical transformations.
Advantages:
-
High Convergence: As a multicomponent reaction, it rapidly builds molecular complexity.
-
Mild Conditions: Often proceeds under mild heating, making it compatible with a wide range of functional groups.[5]
-
Readily Available Starting Materials: Utilizes common and inexpensive reagents.
-
Direct Functionalization: Installs synthetically useful amino and ester/cyano groups directly onto the thiophene ring.
Limitations:
-
Product Specificity: The reaction is largely limited to the synthesis of 2-aminothiophenes.
-
Substrate Reactivity: While broadly applicable, some less reactive ketones, particularly certain aryl ketones, may give low yields in one-pot procedures and may necessitate a two-step approach where the Knoevenagel adduct is isolated first.[6][10]
Representative Experimental Protocol: Mechanochemical Synthesis
Modern variations of the Gewald reaction often employ techniques like microwave irradiation or mechanochemistry (ball milling) to improve reaction times and yields, and to reduce solvent usage.[7][10]
Synthesis of Ethyl 2-amino-4-phenyl-5-benzoylthiophene-3-carboxylate: [10]
-
Reagent Preparation: To a milling vessel, add acetophenone (1.0 mmol), ethyl benzoylacetate (1.0 mmol), elemental sulfur (1.2 mmol), and morpholine (0.1 mmol, 10 mol%).
-
Milling: Mill the mixture at high speed (e.g., 60 Hz) for 30-60 minutes. The reaction can be monitored by TLC.
-
Workup: After completion, dissolve the solid mixture in ethyl acetate and filter to remove any excess sulfur or catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude solid by recrystallization from ethanol or by flash column chromatography to yield the final product.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1884, is a foundational method for synthesizing five-membered heterocycles, including thiophenes.[12] The thiophene variant involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[13][14]
Mechanistic Insight
The precise mechanism has been a subject of study, but it is generally accepted that the reaction does not proceed through a furan intermediate.[12][13] The process is believed to involve the conversion of one or both carbonyl groups into thiocarbonyls by the sulfurizing agent. This is followed by tautomerization to a thio-enol and subsequent cyclization with dehydration to furnish the aromatic thiophene ring.
Caption: Mechanism of the Fiesselmann Thiophene Synthesis.
Scope, Advantages, and Limitations
The Fiesselmann synthesis is valued for its ability to produce a specific and synthetically useful substitution pattern that is not readily accessible through other methods.
Advantages:
-
Regiocontrol: Provides excellent control for the synthesis of 3-hydroxy-2-carboxy functionalized thiophenes.
-
Functional Group Tolerance: The reaction conditions are generally mild enough to tolerate a variety of functional groups on the starting materials.
Limitations:
-
Specialized Substrates: The synthesis is limited by the need for specific α,β-acetylenic esters and thioglycolic acid derivatives as starting materials.
-
Limited Substitution Patterns: It primarily yields one class of substituted thiophenes.
The Hinsberg Thiophene Synthesis
The Hinsberg synthesis is a classic method that constructs the thiophene ring by condensing a 1,2-dicarbonyl compound (like benzil) with diethyl thiodiacetate in the presence of a strong base (e.g., sodium ethoxide). [1][15][16]
Mechanistic Insight
This reaction proceeds through a double Stobbe-type condensation mechanism. [16][17][18]The base generates an enolate from the thiodiacetate, which then attacks one of the carbonyls of the 1,2-dicarbonyl compound. A subsequent intramolecular condensation and dehydration sequence closes the ring to form the thiophene-2,5-dicarboxylate product. The initial product is typically a half-acid, half-ester. [16][18]
Caption: Mechanism of the Hinsberg Thiophene Synthesis.
Scope, Advantages, and Limitations
The Hinsberg synthesis offers a reliable route to symmetrically substituted thiophene dicarboxylates.
Advantages:
-
Specific Substitution: Reliably produces 3,4-disubstituted thiophene-2,5-dicarboxylates.
-
Classic Reliability: A well-established and predictable reaction.
Limitations:
-
Substrate Specificity: Requires 1,2-dicarbonyl compounds, which can limit its broad applicability.
-
Strong Base Requirement: The need for strong bases like sodium ethoxide can restrict its use with base-sensitive functional groups.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a thiophene synthesis is dictated by the desired substitution pattern on the final product and the availability of starting materials. Each of the discussed methods occupies a unique and valuable niche in the synthetic chemist's toolbox.
Comparative Workflow
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rroij.com [rroij.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. scribd.com [scribd.com]
- 5. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 14. Thiophene - Wikipedia [en.wikipedia.org]
- 15. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 1-(2-Aminothiophen-3-yl)ethanone and Its Analogs
This guide provides an in-depth comparison of the biological activities of 1-(2-aminothiophen-3-yl)ethanone and its structurally related analogs. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[1] This document synthesizes experimental data from various studies to offer a comparative overview of their antimicrobial, antifungal, and anticancer potential, providing researchers and drug development professionals with a valuable resource for understanding the structure-activity relationships within this important class of heterocyclic compounds.
Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction
The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[2] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base, such as a secondary amine (e.g., diethylamine or morpholine).[1][2] The versatility of the Gewald reaction allows for the introduction of diverse substituents on the thiophene ring, making it an ideal method for generating libraries of analogs for biological screening.
The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[2]
Caption: Generalized workflow of the Gewald multicomponent reaction for the synthesis of 2-aminothiophene derivatives.
Comparative Biological Activity
The biological activity of 2-aminothiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. This section compares the antimicrobial, antifungal, and anticancer activities of this compound and its analogs, with quantitative data presented where available from the literature.
Antimicrobial Activity
Derivatives of 2-aminothiophene have demonstrated significant activity against a range of both Gram-positive and Gram-negative bacteria.[1] The introduction of different functional groups can modulate this activity, as summarized in the table below.
| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives | Bacillus subtilis | Varies | [1] |
| Escherichia coli | Varies | [1] | |
| Proteus vulgaris | Varies | [1] | |
| Staphylococcus aureus | Varies | [1] | |
| 3-Aminothiophene-2-carboxylate derivatives | Escherichia coli | 10-20 | [3] |
| Staphylococcus aureus | 10-20 | [3] | |
| 2-Aminothiophene derivative with p-hydroxy phenyl | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | Significant activity | [4] |
Note: Direct MIC values for the parent compound this compound were not consistently available in comparative studies. The data presented is for structurally related analogs.
Antifungal Activity
The antifungal potential of 2-aminothiophenes has also been a subject of investigation. These compounds have shown inhibitory effects against various fungal strains, including clinically relevant species like Candida and Cryptococcus.
| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |
| 2-Aminothiophene derivative with pyrazole ring | A. fumigatus, S. racemosum, G. candidum, C. albicans | Promising activity | [4] |
| 2-Aminothiophene derivative with pyridine ring | A. fumigatus, S. racemosum, G. candidum, C. albicans | Promising activity | [4] |
| 3-Aminothiophene-2-carboxylate derivatives | Aspergillus niger | 10-20 | [3] |
| Candida albicans | 10-20 | [3] | |
| 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | Fluconazole-resistant Candida spp. | 100-200 | [5] |
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of 2-aminothiophene derivatives against various cancer cell lines.[2] The cytotoxic activity is often evaluated by determining the half-maximal inhibitory concentration (IC50).
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-amino-3-carboxymethylthiophene derivatives | T-lymphoma/leukemia (CEM) | 0.3-0.4 | [6] |
| Thienopyrrole and Pyrrolothienopyrimidine derivatives | Liver Cancer (HepG2) | 3.023 - 3.105 | [7] |
| Prostate Cancer (PC-3) | 2.15 - 3.12 | [7] | |
| Amino-thiophene derivative 15b | Ovarian Cancer (A2780) | 12 ± 0.17 | [8] |
| Ovarian Cancer, cisplatin-resistant (A2780CP) | 10 ± 0.15 | [8] | |
| 2-amino thiophene derivatives (6CN14 and 7CN09) | Cervical Adenocarcinoma (HeLa) | Significant activity | [2] |
| Pancreatic Adenocarcinoma (PANC-1) | Significant activity | [2] |
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-aminothiophene derivatives is intricately linked to their structural features. Key SAR insights from the literature include:
-
Substituents at the 3-position: The nature of the acyl group at the 3-position, such as the acetyl group in this compound, is a critical determinant of activity. Conversion of this group into Schiff bases or other heterocyclic systems can significantly modulate the biological effects.[9]
-
Substituents at the 4- and 5-positions: The presence of alkyl, cycloalkyl, or aryl groups at these positions can influence the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets.[10] Fused ring systems, such as in tetrahydrobenzo[b]thiophene derivatives, often exhibit enhanced activity.[4]
-
The 2-amino group: The free amino group at the 2-position is often crucial for biological activity. Its acylation or conversion to a Schiff base can either enhance or diminish the activity depending on the specific substituent introduced.[11]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Origin: Understanding Potential Impurities from the Gewald Reaction
An In-Depth Comparative Guide to the HPLC Purity Assessment of Synthesized 1-(2-Aminothiophen-3-yl)ethanone
For researchers and professionals in drug development, the purity of synthetic intermediates is a cornerstone of safe and effective drug substance manufacturing. This compound is a valuable heterocyclic building block, frequently synthesized via the Gewald multicomponent reaction.[1][2] The inherent nature of this one-pot synthesis, while efficient, can lead to a variety of impurities, including unreacted starting materials and side-products. Consequently, a robust and reliable analytical method for purity assessment is not just a quality control measure, but a critical component of process understanding and optimization.
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will delve into the rationale behind the chromatographic choices, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring the trustworthiness and scientific integrity of the results.[3][4][5]
The purity profile of this compound is intrinsically linked to its synthesis. The Gewald reaction, a one-pot condensation of a ketone (or aldehyde), an α-cyanoester (or in this case, a cyanoketone like cyanoacetone), and elemental sulfur, is a powerful tool for creating polysubstituted 2-aminothiophenes.[6][7]
A plausible synthesis route involves the reaction of cyanoacetone, an activated ketone, and elemental sulfur, typically catalyzed by a base like triethylamine or morpholine.[8] The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[2]
This pathway can introduce several potential impurities:
-
Unreacted Starting Materials: Residual cyanoacetone and elemental sulfur.
-
Knoevenagel Intermediate: The stable adduct formed before sulfur addition.
-
Side-Products: Compounds arising from self-condensation of the starting materials or alternative reaction pathways.
A successful HPLC method must be able to resolve the main this compound peak from these and any other potential process-related impurities or degradation products.
Comparative HPLC Purity Analysis
We will compare two reversed-phase HPLC methods, a workhorse of pharmaceutical analysis.[9] The primary difference lies in the stationary phase chemistry, which provides alternative selectivity—a key strategy in developing a comprehensive understanding of a sample's purity.
-
Method A: The Universal Standard (C18 Column) : This method utilizes a traditional C18 (octadecylsilyl) column, which separates compounds primarily based on hydrophobicity.[10] It is an excellent starting point for most small molecules.
-
Method B: Alternative Selectivity (Phenyl-Hexyl Column) : This method employs a phenyl-hexyl stationary phase. This phase offers both hydrophobic and π-π interaction capabilities, providing a different selectivity profile, especially for aromatic compounds like our thiophene derivative.[10] This orthogonal selectivity can often resolve impurities that co-elute on a standard C18 column.
Hypothetical Performance Data
To illustrate the differences in performance, a single batch of synthesized this compound was analyzed using both methods. The results, including resolution of two hypothetical impurities ("Impurity 1" and "Impurity 2"), are summarized below.
| Peak ID | Retention Time (min) - Method A | Retention Time (min) - Method B | Resolution (Rs) - Method A | Resolution (Rs) - Method B | Tailing Factor (Tf) - Method A | Tailing Factor (Tf) - Method B |
| Impurity 1 | 3.45 | 4.12 | 2.1 | 3.5 | 1.2 | 1.1 |
| Product | 5.21 | 6.85 | - | - | 1.1 | 1.0 |
| Impurity 2 | 5.35 | 8.20 | 1.1 | 5.8 | 1.4 | 1.2 |
Analysis of Results: The data clearly shows the superior resolving power of Method B. While Method A provides acceptable separation for Impurity 1, Impurity 2 is poorly resolved from the main product peak (Rs = 1.1), which is below the generally accepted baseline resolution value of 1.5.[11] Method B, leveraging the alternative selectivity of the phenyl-hexyl column, provides excellent resolution for both impurities, ensuring more accurate quantification. The improved peak shape (Tailing Factor closer to 1.0) in Method B also contributes to better integration and overall data quality.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Overall workflow from synthesis to final purity report.
Caption: Logical comparison of the two distinct HPLC methods.
Detailed Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol is adapted from established Gewald reaction procedures.[6][12]
-
To a 100 mL round-bottom flask, add cyanoacetone (10 mmol), elemental sulfur (10 mmol), and ethanol (30 mL).
-
Stir the mixture at room temperature.
-
Slowly add triethylamine (12 mmol) dropwise over 15 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 50-60°C and stir for 3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
The crude product can be used directly for purity analysis or recrystallized from a suitable solvent like ethanol/water for further purification.
HPLC Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution 1:10 with the same diluent to achieve a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Scientist's Notebook: Filtering the sample is a critical step to prevent particulates from clogging the HPLC column or tubing, which can cause pressure spikes and damage the system. Always use a filter compatible with your sample solvent.
HPLC Method A: C18 Analysis
-
Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 310 nm
-
Injection Volume: 10 µL
HPLC Method B: Phenyl-Hexyl Analysis
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-18 min: 20% to 85% B
-
18-20 min: 85% B
-
20-21 min: 85% to 20% B
-
21-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 310 nm
-
Injection Volume: 10 µL
Method Validation and Trustworthiness
For use in a regulated environment, either method would require full validation according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14] Key validation parameters include:
-
Specificity: Demonstrated by the method's ability to resolve the main peak from impurities and degradation products (forced degradation studies are essential here).[14]
-
Linearity: Establishing a linear relationship between concentration and detector response over a defined range.[14]
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with a known amount of spiked analyte.
-
Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).[5]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion and Recommendations
The purity assessment of synthetically derived compounds like this compound requires robust and well-defined analytical methods. This guide demonstrates that while a standard C18 column (Method A) can provide a baseline purity assessment, employing a column with orthogonal selectivity, such as a phenyl-hexyl phase (Method B), is a superior strategy for comprehensive impurity profiling.
Method B is the recommended approach for in-depth analysis, method development, and validation studies due to its enhanced resolving power for closely-eluting, structurally similar impurities. Method A may be considered sufficient for rapid, routine in-process controls where the impurity profile is already well-characterized and known to be simple. Ultimately, the choice of method should be guided by the specific analytical requirements and the stage of drug development.
References
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3][16]
- International Council for Harmonisation. (2023). ICH guideline Q2 (R1): Significance and symbolism. [Link][4]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]
- Patel, K. et al. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research. [Link][17]
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link][8]
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Sabnis, R. W., et al. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link][1]
- Gewald reaction. (n.d.). In Wikipedia.
- Zeng, B-B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link][18]
- Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link][7]
- HALO Columns. (n.d.).
- Farcas, A. D., et al. (2013). Validated HPLC-Fl Method for the Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine Biomarkers in Human Blood. Journal of the Brazilian Chemical Society. [Link][12]
- Davoodnia, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Iranian Journal of Chemistry. [Link][13]
- ResearchGate. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link][9]
- Sabnis, R. W. (2017). The Gewald reaction in dye chemistry.
Sources
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH guideline Q2 (R1): Significance and symbolism [wisdomlib.org]
- 5. fda.gov [fda.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. halocolumns.com [halocolumns.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Catalysts for 2-Aminothiophene Synthesis: A Senior Application Scientist's Perspective
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] The Gewald three-component reaction, a classic and convergent method for synthesizing polysubstituted 2-aminothiophenes, has been the subject of extensive research aimed at improving its efficiency, scope, and environmental footprint.[3] This guide provides a comparative analysis of various catalytic systems for 2-aminothiophene synthesis, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and drug development professionals.
The Enduring Relevance of the Gewald Reaction
First reported in the 1960s, the Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[2][3] The versatility and atom economy of this one-pot synthesis have made it a favored route. However, the classical conditions often necessitate stoichiometric amounts of basic catalysts, such as morpholine or triethylamine, which can lead to challenges in product purification and waste generation. This has spurred the development of a diverse range of catalytic systems, each with its own set of advantages and limitations.
A Comparative Overview of Catalytic Systems
The choice of catalyst is a critical parameter in the Gewald reaction, profoundly influencing reaction rates, yields, and the overall "greenness" of the synthesis. Here, we compare several classes of catalysts, providing experimental data to support the discussion.
Traditional Homogeneous Base Catalysts
Organic bases like piperidine, triethylamine, and morpholine have been the workhorses for the Gewald reaction for decades.[3] They efficiently catalyze the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, a key step in the reaction cascade.
Mechanism Insight: The basic catalyst deprotonates the active methylene compound, generating a nucleophilic carbanion that attacks the carbonyl carbon. This is followed by dehydration to yield a stable α,β-unsaturated nitrile intermediate. The base then facilitates the addition of sulfur and subsequent ring closure.
Performance and Drawbacks: While effective, these catalysts are often used in stoichiometric amounts, complicating product isolation and generating significant waste. Their volatility and potential toxicity are also environmental concerns.
Advanced Homogeneous Catalysts: The Rise of Organocatalysis
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering milder and more environmentally benign alternatives to traditional methods.
-
L-Proline: This readily available and inexpensive amino acid has proven to be an effective catalyst for the Gewald reaction.[4] It is believed to act as a bifunctional catalyst, with the amine group functioning as a base and the carboxylic acid group as an acid, facilitating both the Knoevenagel condensation and subsequent steps.[4] A key advantage is the low catalyst loading required, typically around 10 mol%.[4]
-
Piperidinium Borate (Pip-Borate): This conjugate acid-base pair has been reported as a highly efficient and recyclable catalyst for the Gewald synthesis.[2] The piperidinium cation acts as a conjugate acid, activating the carbonyl group, while the borate anion serves as a conjugate base to deprotonate the active methylene compound.[2] This dual activation mode leads to excellent yields in short reaction times with a catalyst loading of around 20 mol%.[2]
Heterogeneous Catalysts: Paving the Way for Greener Synthesis
Heterogeneous catalysts offer significant advantages in terms of easy separation, reusability, and reduced waste generation, aligning with the principles of green chemistry.[1] A variety of solid catalysts have been successfully employed in the synthesis of 2-aminothiophenes.
-
Metal Oxides: Nano-sized metal oxides have shown great promise as catalysts for the Gewald reaction. For instance, nano-ZnO has been used at a low loading of 2.5 mol% to afford 2-aminothiophenes in good yields.[1] Other examples include MgO-CeO₂ nanocomposites and recyclable ZnFe₂O₄ nanoparticles.[1]
-
Inorganic Bases: Solid inorganic bases such as sodium aluminate (NaAlO₂) and sodium calcium pyrophosphate (Na₂CaP₂O₇) have been demonstrated to be effective, cost-effective, and recyclable catalysts.[5] Na₂CaP₂O₇, in particular, has shown excellent catalytic activity in water, a green solvent.
-
Solid-Supported Catalysts: Immobilizing a catalyst on a solid support is a well-established strategy to facilitate catalyst recovery and reuse. KF-alumina has been used as a solid base for microwave-assisted Gewald reactions, leading to high yields in very short reaction times.[6] Another innovative approach involves the use of an N-methylpiperazine-functionalized polyacrylonitrile fiber, which can be reused multiple times without a significant loss of activity.[1]
Performance Data Summary
The following table summarizes the performance of various catalysts for the synthesis of a model 2-aminothiophene from cyclohexanone, malononitrile, and sulfur.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-Proline | 10 | DMF | 60 | 1-2 h | up to 84 | [4] |
| Piperidinium Borate | 20 | Ethanol | 100 | 20 min | 96 | [2] |
| Nano-ZnO | 2.5 | None | 100 | 6 h | 37-86 | [1] |
| NaAlO₂ | - | Ethanol | Reflux | 10 h | 26-94 | [1][5] |
| Na₂CaP₂O₇ | - | Water | Reflux | - | >80 | |
| KF-Alumina (MW) | - | - | - | 20 min | 55-92 | [6] |
Experimental Protocols
General Procedure for 2-Aminothiophene Synthesis via the Gewald Reaction
A mixture of the carbonyl compound (1 mmol), the active methylene nitrile (1 mmol), elemental sulfur (1.1 mmol), and the catalyst is heated in a suitable solvent or under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, extraction, or chromatography.
Representative Protocol using L-Proline as a Catalyst[5]
-
To a solution of cyclohexanone (1 mmol) and malononitrile (1 mmol) in DMF (5 mL), add L-proline (0.1 mmol, 10 mol%).
-
Add elemental sulfur (1.1 mmol) to the mixture.
-
Stir the reaction mixture at 60 °C for 1-2 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene.
Visualizing the Catalytic Pathways
Caption: Generalized workflow for the catalyst-mediated Gewald synthesis of 2-aminothiophenes.
Caption: Logical relationship between different catalyst types and their primary advantages.
Conclusion and Future Outlook
The synthesis of 2-aminothiophenes has been significantly advanced by the development of novel catalytic systems that are more efficient, selective, and environmentally friendly than traditional methods. While homogeneous catalysts like L-proline and piperidinium borate offer excellent activity under mild conditions, the future of large-scale, sustainable synthesis likely lies in the realm of heterogeneous catalysis. The ease of separation and reusability of solid catalysts not only reduces waste but also lowers operational costs.
Future research will likely focus on the design of even more active and robust heterogeneous catalysts, perhaps through the immobilization of highly active organocatalytic moieties onto solid supports or the development of novel nanocomposite materials. Furthermore, the exploration of catalyst-free systems, such as those utilizing ball-milling or ultrasound in green solvents, holds considerable promise for further simplifying and greening the synthesis of this important class of heterocyclic compounds.[7][8]
References
- Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022-08-29). [Link]
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-C
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal. [Link]
- Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst | ACS Sustainable Chemistry & Engineering. [Link]
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-C
- Synthesis of 2-aminothiophenes via Scheme 2.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - ark
- Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976-10-01). [Link]
- Gewald reaction towards the synthesis of 2‐aminothiophenes.
- 2‐Aminothiophenes by Gewald reaction.
- microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. (2021-07-29). [Link]
- Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. | Request PDF. [Link]
- Green methodologies for the synthesis of 2-aminothiophene | Request PDF - ResearchG
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]
- Green methodologies for the synthesis of 2-aminothiophene - Semantic Scholar. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. [Link]
- Gewald type reaction for synthesis of 2‐aminothiophene.
- Green Methodologies For The Synthesis of 2 Aminothiophene | PDF | C
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum. [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. arkat-usa.org [arkat-usa.org]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
A Comparative Guide to the Reactivity of 1-(2-Aminothiophen-3-yl)ethanone and 1-(thiophen-3-yl)ethanone
Abstract
In the field of heterocyclic chemistry, thiophene derivatives serve as indispensable building blocks for the synthesis of pharmaceuticals and advanced materials. The strategic placement of functional groups on the thiophene scaffold dramatically alters its electronic properties and, consequently, its chemical reactivity. This guide presents an in-depth, objective comparison of the reactivity of two key thiophene intermediates: 1-(2-Aminothiophen-3-yl)ethanone and its structural analog, 1-(thiophen-3-yl)ethanone . We will explore how the presence of a potent electron-donating amino group in the former profoundly influences the reactivity of both the thiophene ring and the acetyl carbonyl group, supported by theoretical principles and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in synthetic route design and optimization.
Introduction: A Tale of Two Thiophenes
The two molecules at the center of this guide, while structurally similar, exhibit divergent chemical behavior. 1-(Thiophen-3-yl)ethanone is a simple aromatic ketone where the thiophene ring is substituted with an electron-withdrawing acetyl group. In contrast, this compound possesses an additional amino (-NH₂) group at the C2 position. This amino group, a powerful electron-donating group by resonance, fundamentally alters the electronic landscape of the entire molecule.
The primary electronic factors governing their reactivity are:
-
1-(Thiophen-3-yl)ethanone : The acetyl group deactivates the thiophene ring toward electrophilic attack through its electron-withdrawing inductive (-I) and resonance (-R) effects. The carbonyl carbon is a prominent electrophilic site.
-
This compound : A competitive interplay exists. The amino group strongly activates the thiophene ring via its potent positive resonance (+R) effect, which overrides its inductive withdrawal (-I). This activation significantly enhances the ring's nucleophilicity. Conversely, this same electron-donating effect extends to the acetyl group, reducing the electrophilicity of its carbonyl carbon.
This guide will dissect these differences through two primary lenses: reactivity towards electrophiles at the aromatic ring and reactivity towards nucleophiles at the carbonyl carbon.
Theoretical Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
Thiophene is an electron-rich heterocycle that is inherently more reactive than benzene in electrophilic aromatic substitution (EAS) reactions.[1] The substituent groups, however, modulate this intrinsic reactivity.
-
1-(thiophen-3-yl)ethanone : The acetyl group is deactivating and directs incoming electrophiles primarily to the C5 position, which is the most reactive site in 3-substituted thiophenes and avoids the deactivating influence at the adjacent C2 and C4 positions.[2] The reaction is expected to be significantly slower than with unsubstituted thiophene.
-
This compound : The amino group is one of the most powerful activating groups in EAS.[3] Its ability to donate its lone pair of electrons into the ring via resonance massively stabilizes the cationic intermediate (the σ-complex). This overwhelming activation makes the ring highly nucleophilic. The directing power of the amino group will dominate, channeling incoming electrophiles almost exclusively to the C5 position (para to the amino group). The rate of EAS for this molecule is predicted to be several orders of magnitude faster than for 1-(thiophen-3-yl)ethanone.
Caption: Logical workflow for Electrophilic Aromatic Substitution.
Nucleophilic Acyl Addition
The reactivity of the carbonyl group is dictated by the electrophilicity of the carbonyl carbon. Nucleophiles are attracted to the partial positive charge on this carbon.[4]
-
1-(thiophen-3-yl)ethanone : The carbonyl carbon is electrophilic, and readily attacked by nucleophiles. The thienyl group is less electron-donating than the aminothienyl group, resulting in a more electrophilic carbonyl.
-
This compound : The potent electron-donating effect of the amino group is relayed through the thiophene π-system to the acetyl group. This influx of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles. This effect is also observable in its IR spectrum, where the C=O stretching frequency is lowered due to reduced double-bond character.
Caption: Comparison of carbonyl reactivity towards nucleophiles.
Experimental Verification & Protocols
To empirically validate the theoretical predictions, a series of comparative experiments can be performed.
Experiment 1: Spectroscopic Analysis
Objective: To identify the electronic differences between the two compounds through non-destructive spectroscopic techniques.
Protocol:
-
Sample Preparation: Prepare separate solutions of each compound (~10 mg) in an appropriate solvent (e.g., CDCl₃ for NMR, CH₂Cl₂ for IR).
-
FT-IR Spectroscopy: Acquire spectra using an FT-IR spectrometer with an ATR accessory.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[5]
Expected Observations & Data Summary:
| Spectroscopic Feature | This compound | 1-(thiophen-3-yl)ethanone | Rationale of Difference |
| IR: C=O Stretch (ν) | Lower frequency (e.g., ~1640-1660 cm⁻¹) | Higher frequency (e.g., ~1660-1680 cm⁻¹)[6] | Increased electron density from the -NH₂ group reduces C=O bond order. |
| IR: N-H Stretch (ν) | Present (two bands, ~3300-3500 cm⁻¹) | Absent | Presence of the primary amine functional group. |
| ¹H NMR: Ring Protons | Upfield shift (more shielded) | Downfield shift (less shielded)[7][8] | Increased electron density on the ring from the -NH₂ group. |
| ¹³C NMR: Carbonyl (C=O) | Upfield shift (e.g., ~190-195 ppm) | Downfield shift (e.g., ~195-200 ppm)[9] | Carbonyl carbon is more shielded due to electron donation. |
| ¹³C NMR: C5 of Ring | Significantly upfield shift | Downfield shift[7] | C5 is strongly shielded by the para-donating -NH₂ group. |
Experiment 2: Comparative Electrophilic Bromination
Objective: To quantitatively demonstrate the superior reactivity of the aminothiophene ring towards electrophilic substitution.
Causality Behind Experimental Choices: This is a competitive reaction. By placing both substrates in the same flask with a limited amount of the electrophile (bromine), the product ratio will directly reflect their relative reaction rates. Acetic acid is a suitable polar solvent, and the reaction is performed in the dark to prevent radical side reactions.
Protocol:
-
Reaction Setup: In a flask protected from light, dissolve 1.0 mmol of this compound and 1.0 mmol of 1-(thiophen-3-yl)ethanone in 10 mL of glacial acetic acid.
-
Reagent Addition: Slowly add a solution of 0.5 mmol of bromine (Br₂) in 2 mL of glacial acetic acid dropwise over 10 minutes with stirring.
-
Reaction & Quench: Stir the mixture for 1 hour at room temperature. Quench the reaction by pouring it into 50 mL of aqueous sodium thiosulfate solution to destroy excess bromine.
-
Extraction & Analysis: Extract the mixture with dichloromethane (3 x 20 mL). Combine the organic layers, dry with Na₂SO₄, and concentrate. Analyze the crude product ratio using Gas Chromatography-Mass Spectrometry (GC-MS) or quantitative ¹H NMR.
Expected Outcome: The analysis is expected to show a high predominance of 5-bromo-1-(2-aminothiophen-3-yl)ethanone over 5-bromo-1-(thiophen-3-yl)ethanone, confirming the vastly superior nucleophilicity of the amino-substituted ring.[10]
Caption: Experimental workflow for competitive bromination.
Experiment 3: Comparative Nucleophilic Reduction
Objective: To demonstrate the lower reactivity of the carbonyl group in this compound towards a nucleophile.
Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent (a source of nucleophilic hydride, H⁻). By running two parallel reactions and monitoring the consumption of the starting material over time, we can directly compare the rates of nucleophilic addition to the carbonyl group. Methanol is an ideal protic solvent for this reduction.
Protocol:
-
Reaction Setup: Prepare two separate flasks. In Flask A, dissolve 1.0 mmol of this compound in 10 mL of methanol. In Flask B, dissolve 1.0 mmol of 1-(thiophen-3-yl)ethanone in 10 mL of methanol. Cool both flasks to 0°C.
-
Initiation: To each flask, add 1.5 mmol of sodium borohydride (NaBH₄) simultaneously and start a timer.
-
Monitoring: At regular intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture, quench it with a drop of acetone, and spot it on a TLC plate.
-
Analysis: Develop the TLC plates in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under UV light. The disappearance of the starting material spot indicates reaction progress.
Expected Outcome: The TLC analysis will show that the starting material spot for 1-(thiophen-3-yl)ethanone (Flask B) disappears significantly faster than the spot for this compound (Flask A). This indicates a slower rate of nucleophilic addition for the amino-substituted compound, confirming its less electrophilic carbonyl group.
| Time (min) | Flask A (Aminothiophene) - % SM Remaining | Flask B (Thiophene) - % SM Remaining |
| 0 | 100% | 100% |
| 15 | ~85% | ~40% |
| 30 | ~70% | <10% |
| 60 | ~50% | 0% |
| Data are hypothetical and for illustrative purposes. |
Conclusion and Synthetic Implications
The presence of a 2-amino group dramatically alters the reactivity profile of 1-(thiophen-3-yl)ethanone, creating a molecule with a dual nature.
-
This compound is characterized by a highly nucleophilic aromatic ring and a less electrophilic carbonyl group . It is the substrate of choice for facile electrophilic substitution at the C5 position. However, reactions requiring nucleophilic attack at the carbonyl will be sluggish.
-
1-(thiophen-3-yl)ethanone possesses a less reactive, deactivated aromatic ring but a more electrophilic and reactive carbonyl group . It is better suited for transformations involving nucleophilic addition to the acetyl moiety, while electrophilic substitution on the ring will require more forcing conditions.
These findings are critical for synthetic strategy. For instance, if the desired transformation is an electrophilic substitution on the ring, the amino-functionalized thiophene is superior. Conversely, if the synthetic goal involves a Grignard addition or a Wittig reaction at the carbonyl, the unsubstituted 3-acetylthiophene would provide higher yields and faster reaction rates. Understanding this dichotomy is essential for leveraging these valuable intermediates effectively in drug discovery and materials science.
References
- BenchChem (2025). A Comparative NMR Analysis of 2-Acetylthiophene and 3-Acetylthiophene. BenchChem Technical Guides. Available online
- BenchChem (2025). A Researcher's Guide to Confirming the Structure of 3-Acetylthiophene Derivatives. BenchChem Technical Guides. Available online
- BenchChem (2025). Spectroscopic Profile of 3-Acetylthiophene: An In-depth Technical Guide. BenchChem Technical Guides. Available online
- BenchChem (2025). Acetylthiophene Isomers Using Mass Spectrometry: A Comparative Guide. BenchChem Technical Guides. Available online
- BenchChem (2025). A Comparative Analysis of the Reactivity of 2-Acetylthiophene and 3-Acetylthiophene. BenchChem Technical Guides. Available online
- PubChem (2024). 1-(Thiophen-3-yl)ethanone.
- NIST (2021). Ethanone, 1-(2-aminophenyl)-. NIST Chemistry WebBook. Available online
- Rozycka-Sokolowska, E., et al. (2011). 1-(Thiophen-3-yl)ethanone. Acta Crystallographica Section C, 67(Pt 6), o209-11. Available online
- Rasmussen, S. C., et al. (2010). Electrochemical Study of 3-(N-alkylamino)thiophenes. The Journal of Physical Chemistry B, 114(14), 4979-4987. Available online
- Sabounchei, S. J., et al. (2017). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. Available online
- Pharmaffiliates (2024). This compound (BSC).
- Fondjo, E. S., & Döpp, D. (2006). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. ARKIVOC, 2006(x), 90-101. Available online
- Puterová, Z., et al. (2010). Applications substituted 2-aminothiophenes in drug design. ARKIVOC, 2010(i), 209-246. Available online
- Liu, K., et al. (2023). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis.
- Wikipedia (2023).
- LibreTexts Chemistry (2023). Interpreting C-13 NMR Spectra. Available online
- LibreTexts Chemistry (2021).
- BenchChem (2025). Electrophilic Substitution on the Thiophene Ring: A Technical Guide. BenchChem Technical Guides. Available online
- Marino, S., et al. (1966). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic. Available online
- Gronowitz, S., & Hoffman, R. A. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Arkiv för Kemi, 16, 539-562. Available online
- Caba, J. M., et al. (2015). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 20(3), 4879-4889. Available online
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Antileishmanial Activity of 2-Aminothiophene Derivatives
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge, affecting millions annually with a spectrum of clinical manifestations.[1][2] The therapeutic arsenal is limited, hampered by issues of high toxicity, parenteral administration, growing parasite resistance, and prohibitive costs.[1][2][3] This landscape underscores the urgent need for novel, safer, and more effective chemotherapeutic agents. Within the landscape of medicinal chemistry, 2-aminothiophene (2-AT) derivatives have emerged as a highly promising scaffold, demonstrating potent activity against various Leishmania species.[1][4][5]
This guide provides a comparative analysis of key 2-aminothiophene derivatives, synthesizing data from multiple studies to offer researchers and drug developers a clear perspective on their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.
The 2-Aminothiophene Scaffold: A Privileged Structure
The antileishmanial potential of the 2-aminothiophene core is significantly influenced by the nature and position of substituents at the C-3, C-4, and C-5 positions. Early investigations and subsequent pharmacomodulation have revealed several key structural determinants for activity.[1][2][4]
Comparative Efficacy of Lead Compounds
Several 2-aminothiophene derivatives have demonstrated noteworthy activity against Leishmania parasites, often surpassing reference drugs like Meglumine Antimoniate. The most promising candidates frequently feature an indole ring, highlighting its importance for potent activity.[6][7] Below is a comparative summary of key compounds investigated primarily against L. amazonensis, the causative agent of cutaneous leishmaniasis.
| Compound | Target Species | IC50 Promastigotes (µM) | IC50/EC50 Amastigotes (µM) | CC50 Macrophages (µM) | Selectivity Index (SI)¹ | Reference |
| SB-44 | L. amazonensis | 7.37 | 15.82 | >100 | >6.3 | [4][8] |
| SB-83 | L. amazonensis | 3.37 | 18.5 | >100 | >5.4 | [4][8] |
| SB-83 | L. infantum | 7.46 | 2.91 | 52.27 | 17.96 | [9] |
| SB-83 | L. donovani | 9.84 | - | 52.27 | 5.31 | [9] |
| SB-200 | L. amazonensis | 3.65 | 20.09 (EC50) | >100 | >4.9 | [4][8] |
| SB-200 | L. braziliensis | 4.25 | - | 42.52 | 10.0 | [3][10] |
| SB-200 | L. major | 4.65 | - | 42.52 | 9.1 | [3][10] |
| SB-200 | L. infantum | 3.96 | 2.85 | 42.52 | 14.9 | [3][10] |
| Compound 19 | L. amazonensis | 2.16 | 0.90 | >46.8 | >52 | [4] |
| Compound 42 | L. amazonensis | 2.97 | 1.71 | >128 | >75 | [4] |
| DCN-83 | L. amazonensis | - | 0.71 | 84.73 | 119.33 | [1] |
| Meglumine Antimoniate | L. amazonensis | 70.33 | 2.77 | 71.03 | 1.01 | [4] |
| Amphotericin B | L. amazonensis | 0.04 | 0.16 | 1.05 | 6.56 | [4] |
¹Selectivity Index (SI) is calculated as CC50 (macrophages) / IC50 (amastigotes). A higher SI indicates greater selectivity for the parasite over host cells.
Analysis of Comparative Data:
-
Potency: Several synthesized compounds, notably DCN-83 , Compound 19 , and Compound 42 , exhibit sub-micromolar to low micromolar activity against the clinically relevant amastigote stage, demonstrating significantly higher potency than the standard drug Meglumine Antimoniate.[1][4]
-
Selectivity: The high selectivity indices for compounds like DCN-83 (SI > 119) and Compound 42 (SI > 75) are particularly promising, suggesting a wide therapeutic window where parasites are killed at concentrations far below those toxic to host cells.[1][4]
-
Broad Spectrum Activity: Compound SB-200 has been shown to be effective against multiple Leishmania species, including L. braziliensis, L. major, and L. infantum, indicating its potential as a broad-spectrum antileishmanial candidate.[3][10] Similarly, SB-83 shows efficacy against agents of visceral leishmaniasis, L. infantum and L. donovani.[9]
Mechanisms of Antileishmanial Action
The efficacy of 2-aminothiophene derivatives is not limited to direct parasite killing but also involves complex interactions with the parasite's biology and the host's immune system. The two primary mechanisms identified are the induction of apoptosis-like cell death in the parasite and immunomodulation of the host cell response.[6][7]
Induction of Apoptosis in Leishmania
Studies on lead compounds like SB-44, SB-83, and SB-200 have shown that they trigger a programmed cell death cascade in Leishmania promastigotes.[6][7]
Key Apoptotic Events:
-
Phosphatidylserine Externalization: Treated parasites show externalization of phosphatidylserine, a classic hallmark of early apoptosis.[6][7]
-
DNA Fragmentation: The compounds induce fragmentation of parasitic DNA, a characteristic of late-stage apoptosis.[6][7]
-
Membrane Integrity Loss: For SB-200, its effect on L. infantum is associated with a loss of cell membrane integrity.[3][10]
-
Enzyme Inhibition: Docking studies suggest that these derivatives may inhibit trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress and unique to trypanosomatids, making it an attractive drug target.[6][7]
Immunomodulation of Host Macrophages
Beyond direct parasiticidal effects, these compounds modulate the host's immune response to favor parasite clearance. When infected macrophages are treated with compounds like SB-83 and SB-200, a pro-inflammatory, leishmanicidal environment is created.[6][9]
Immunomodulatory Effects:
-
Increased Pro-inflammatory Cytokines: Treatment leads to elevated production of TNF-α and IL-12, cytokines that are critical for activating macrophages to kill intracellular amastigotes.[6][9]
-
Nitric Oxide (NO) Production: The compounds stimulate an increase in nitric oxide (NO) levels, a potent microbicidal agent produced by macrophages to eliminate pathogens.[6]
-
Reduced Anti-inflammatory Cytokines: In the case of visceral leishmaniasis, SB-83 was shown to reduce levels of IL-10 and IL-6, cytokines that can deactivate macrophages and promote parasite survival.[9]
Experimental Protocols for Evaluation
The assessment of antileishmanial drug candidates requires a standardized, multi-step workflow to determine efficacy, toxicity, and selectivity. The causality behind this workflow is to first establish broad activity against the easily culturable promastigote form, then assess safety using a mammalian cell line, and finally confirm efficacy against the clinically relevant intracellular amastigote form.
Protocol 1: Antipromastigote Activity Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of the compound against the motile, extracellular promastigote form of Leishmania.
-
Methodology:
-
Cultivation: Leishmania promastigotes are cultured in appropriate liquid media (e.g., M199) at 26°C until they reach the logarithmic growth phase.
-
Assay Preparation: In a 96-well microplate, parasites (1 x 10⁶ cells/mL) are incubated with serial dilutions of the test compounds for 72 hours.
-
Viability Assessment: Parasite viability is quantified using a metabolic indicator like Resazurin. Viable cells reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent Resorufin.
-
Data Analysis: Fluorescence is read using a plate reader. The IC50 value is calculated from the dose-response curve by non-linear regression. This self-validating system includes negative (vehicle) and positive (e.g., Amphotericin B) controls.
-
Protocol 2: Mammalian Cell Cytotoxicity Assay
-
Objective: To determine the 50% cytotoxic concentration (CC50) of the compound against a relevant mammalian cell line (e.g., murine macrophages) to assess selectivity.
-
Methodology:
-
Cell Culture: Macrophages (e.g., J774.A1 or peritoneal macrophages) are cultured in appropriate media (e.g., DMEM) at 37°C with 5% CO₂.
-
Assay Setup: Cells are seeded in a 96-well plate and allowed to adhere. They are then treated with the same serial dilutions of the test compounds used in the antileishmanial assay for 24-48 hours.
-
Viability Assessment: Cell viability is determined using the Resazurin assay, as described above, or an equivalent method like the MTT assay.
-
Data Analysis: The CC50 value is calculated from the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to the antiamastigote IC50.
-
Conclusion and Future Directions
The collective evidence strongly supports the 2-aminothiophene scaffold as a foundational structure for the development of novel antileishmanial drugs.[1][4][5] Structure-activity relationship studies have provided a clear roadmap for optimization, emphasizing the importance of substitutions at the C-4 and C-5 positions and the potential benefits of S/Se bioisosterism.[2][4][8] The dual mechanism of action—combining direct apoptosis-inducing effects on the parasite with favorable immunomodulation of the host cell—is a particularly compelling feature that could circumvent resistance mechanisms and lead to more robust clinical outcomes.[6][7][9]
Future work should focus on advancing the most promising candidates, such as DCN-83 and SB-200, into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles. Further exploration of their molecular targets, such as Trypanothione Reductase, will be crucial for rational drug design and the development of next-generation 2-aminothiophene derivatives that can finally address the pressing therapeutic gaps in the management of leishmaniasis.
References
- de Araújo, R.S.A., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
- ResearchGate. (n.d.). (PDF) 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. ResearchGate.
- BioWorld. (2025). Pharmacomodulation of 2-aminothiophene derivatives with antileishmanial activity. BioWorld Science.
- Félix, R. P. B., et al. (2015). 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro. PubMed.
- da Silva, K. L., et al. (2023). Antileishmanial activity of 2-amino-thiophene derivative SB-200. PubMed.
- ResearchGate. (n.d.). Antileishmanial activity of 2-amino-thiophene derivative SB-200. ResearchGate.
- de Araújo, R.S.A., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. PubMed.
- Rodrigues, I. P., et al. (2025). Evaluation of SB-83, a 2-amino-thiophene derivative, against Leishmania species that cause visceral leishmaniasis. PubMed.
- Semantic Scholar. (n.d.). [PDF] 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Semantic Scholar.
- Durham E-Theses. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University.
- ResearchGate. (n.d.). 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro | Request PDF. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminothiophene Derivatives-New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]
- 5. [PDF] 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | Semantic Scholar [semanticscholar.org]
- 6. 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacomodulation of 2-aminothiophene derivatives with antileishmanial activity | BioWorld [bioworld.com]
- 9. Evaluation of SB-83, a 2-amino-thiophene derivative, against Leishmania species that cause visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of 2-Acetyl-3-aminothiophene: A Comparative Analysis
For researchers and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a synthesis campaign. Substituted 2-aminothiophenes are a well-established class of "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.[1][2][3][4][5] Their value lies in their synthetic accessibility and the versatile reactivity of the amino group, which serves as a handle for constructing more complex molecular architectures.[6]
This guide provides an in-depth characterization of 2-acetyl-3-aminothiophene (AAT), a key building block in this family. We will move beyond a simple datasheet presentation to offer a comparative analysis against a structurally related and widely used alternative, Methyl 3-amino-2-thiophenecarboxylate (MAT) . This comparison, grounded in experimental data, will illuminate the subtle yet significant differences in synthesis, characterization, and downstream reactivity, enabling you to make more informed decisions in your molecular design and development efforts.
The Gewald Reaction: A Convergent Path to Aminothiophenes
The premier synthetic route to 2-aminothiophenes is the Gewald three-component reaction.[7][8][9] This one-pot multicomponent condensation is favored in both academic and industrial settings for its operational simplicity, use of readily available starting materials, and the structural diversity it affords.[10][11] The reaction involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.
The causality behind this choice of methodology is clear: it avoids the often difficult and low-yielding process of introducing an amino group onto a pre-formed thiophene ring.[4] By constructing the ring with the amine functionality in situ, the Gewald reaction provides a highly efficient and convergent pathway to the desired scaffold.
Caption: Generalized Gewald synthesis workflow for AAT and MAT.
Head-to-Head Comparison: AAT vs. MAT
The choice between AAT and MAT is not arbitrary; it depends entirely on the desired downstream application. The electron-withdrawing group at the 3-position—an acetyl group (C(O)CH₃) for AAT versus a methyl ester (CO₂CH₃) for MAT—governs the molecule's electronic properties, reactivity, and spectroscopic signature.
Physicochemical and Spectroscopic Data
The following tables summarize the key characterization data for both compounds. The differences in these values are a direct consequence of their distinct functional groups.
Table 1: Physicochemical Properties
| Property | 2-Acetyl-3-aminothiophene (AAT) | Methyl 3-amino-2-thiophenecarboxylate (MAT) | Rationale for Difference |
| CAS Number | 31968-33-9[12] | 22288-78-4[13] | Unique chemical identifiers. |
| Molecular Formula | C₆H₇NOS[12] | C₆H₇NO₂S[13] | MAT contains an additional oxygen atom in its ester group. |
| Molecular Weight | 141.19 g/mol [12] | 157.19 g/mol [13] | Consequence of the different molecular formulas. |
| Appearance | White to yellow or pale brown solid[14] | White to light yellow crystal powder[15] | Typical appearance for this class of compounds. |
| Melting Point | 87-93 °C[12] | ~42 °C[13] | The acetyl group in AAT may allow for stronger intermolecular interactions than MAT's ester group, leading to a higher melting point. |
Table 2: Comparative Spectroscopic Data
| Technique | Feature | 2-Acetyl-3-aminothiophene (AAT) | Methyl 3-amino-2-thiophenecarboxylate (MAT) | Mechanistic Insight |
| ¹H NMR | NH₂ Protons | Broad singlet | Broad singlet | The amino protons are exchangeable and appear as a broad signal. |
| Thiophene Protons | ~6.7 ppm (d), ~7.2 ppm (d) | ~6.8 ppm (d), ~7.5 ppm (d) | The precise chemical shifts are influenced by the electronic nature of the adjacent acetyl vs. ester group. | |
| -CH₃ Protons | ~2.5 ppm (s, 3H, acetyl) | ~3.8 ppm (s, 3H, ester OCH₃) | The acetyl methyl protons are deshielded by the adjacent carbonyl, while the ester methyl protons are further downfield due to the electronegative oxygen atom.[16] | |
| ¹³C NMR | Carbonyl Carbon | ~195 ppm | ~165 ppm | The ketone carbonyl carbon of AAT is significantly more deshielded (further downfield) than the ester carbonyl carbon of MAT. |
| Thiophene Carbons | C2: ~150 ppm, C3: ~120 ppm | C2: ~105 ppm, C3: ~155 ppm | The positions of the amino and electron-withdrawing groups dramatically alter the electronic environment and thus the chemical shifts of the ring carbons.[17] | |
| FT-IR (cm⁻¹) | N-H Stretch | 3200-3500 (two bands) | 3300-3500 (two bands) | Characteristic stretching vibrations for a primary amine.[18][19] |
| C=O Stretch | ~1635 cm⁻¹ | ~1680 cm⁻¹ | The carbonyl stretch of the conjugated ketone in AAT appears at a lower wavenumber compared to the ester carbonyl in MAT.[20] | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 141[21] | m/z 157 | Corresponds to the molecular weight of each compound. |
| Key Fragment | m/z 126 ([M-CH₃]⁺) | m/z 126 ([M-OCH₃]⁺) | AAT loses a methyl radical. MAT primarily loses a methoxy radical, a characteristic fragmentation for methyl esters. | |
| Base Peak | m/z 43 ([CH₃CO]⁺) | m/z 126 | The highly stable acetyl cation is often the base peak for AAT, whereas the [M-OCH₃]⁺ fragment is very stable for MAT. |
Reactivity and Strategic Application in Drug Discovery
The true divergence between AAT and MAT lies in their synthetic potential. The choice of which building block to use is a strategic one, guided by the desired final molecular structure.
-
2-Acetyl-3-aminothiophene (AAT): The acetyl group is a versatile handle for forming new heterocyclic rings. The methyl ketone can participate in condensations with hydrazines to form pyrazoles, with hydroxylamine to form isoxazoles, or serve as a precursor for further functionalization. The amino group, meanwhile, readily undergoes acylation or condensation to form fused thienopyrimidine systems, which are common motifs in kinase inhibitors.[6][22]
-
Methyl 3-amino-2-thiophenecarboxylate (MAT): The ester group is primarily a precursor for amides. It can be readily converted into a primary amide or reacted with various amines to introduce diversity. The adjacent amino group can be used to construct fused ring systems like thienopyrimidinones.[22][23] MAT is a key intermediate in the synthesis of quinazolinocarboline alkaloids and various p38 kinase inhibitors.[22]
Caption: Decision workflow for scaffold selection based on synthetic goals.
Experimental Protocols: A Self-Validating System
The trustworthiness of any characterization guide rests on the robustness of its methodologies. The following protocols are designed to be self-validating, providing the necessary detail for replication and verification.
Protocol 1: Synthesis of 2-Acetyl-3-aminothiophene (AAT) via Gewald Reaction
-
Rationale: This protocol utilizes a modified Gewald reaction, a reliable one-pot method for producing highly functionalized 2-aminothiophenes.[9][20] Morpholine is chosen as the base catalyst as it is effective in promoting both the initial Knoevenagel condensation and the subsequent ring-closing cyclization.
-
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (25 mL).
-
Add cyanoacetone (10 mmol, 1.0 eq), an appropriate ketone (e.g., acetone, 10 mmol, 1.0 eq), and elemental sulfur (10 mmol, 1.0 eq).
-
Stir the mixture at room temperature to form a slurry.
-
Cool the flask in an ice-water bath. Slowly add morpholine (10 mmol, 1.0 eq) dropwise over 10 minutes. An exothermic reaction is expected.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Add ice-cold water (50 mL) to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.
-
Recrystallize from ethanol or isopropanol to yield pure AAT as a crystalline solid. Typical yields range from 60-85%.
-
Protocol 2: Characterization by NMR Spectroscopy
-
Rationale: NMR is the most powerful tool for unambiguous structural elucidation, confirming the connectivity of the thiophene ring and the positions of the substituents.
-
Methodology:
-
Sample Preparation: Dissolve 10-15 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Lock and shim the instrument on the deuterium signal of the solvent.
-
¹H NMR Acquisition:
-
Acquire data using a standard single-pulse sequence.
-
Set a spectral width of ~16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of ~240 ppm.
-
Acquire 1024-2048 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum (CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm). Integrate signals and assign peaks based on chemical shift, multiplicity, and comparison to expected values.
-
Protocol 3: Characterization by GC-MS
-
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) confirms the compound's purity and molecular weight. The fragmentation pattern provides a structural fingerprint.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion (M⁺) and key fragment ions. Compare the retention time and spectrum against a reference standard if available.
-
Conclusion
2-Acetyl-3-aminothiophene and Methyl 3-amino-2-thiophenecarboxylate are both powerful building blocks derived from the efficient Gewald synthesis. While they share a common thiophene core, their distinct functionalities dictate their characterization profiles and, more importantly, their strategic deployment in a synthetic campaign. AAT, with its reactive acetyl group, is an ideal precursor for building fused heterocyclic systems. MAT, with its readily modifiable ester group, excels in generating libraries of amide derivatives for structure-activity relationship (SAR) studies. A thorough understanding of these differences, supported by the robust characterization protocols detailed here, empowers researchers to select the optimal tool for the task, accelerating the path from molecular design to drug discovery.
References
- PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.
- Cheméo. Chemical Properties of 2-Acetyl-3-aminothiophene (CAS 31968-33-9).
- NIST. 2-Acetyl-3-aminothiophene. In: NIST Chemistry WebBook.
- Saban, M., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-383.
- Ottokemi. Methyl 3-amino-2-thiophenecarboxylate, 99%.
- ResearchGate. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
- Der Pharma Chemica. A green chemistry approach to gewald reaction.
- Organic Chemistry Portal. Gewald Reaction.
- SpectraBase. 3-Amino-2-thiophenecarboxylic acid methyl ester - Optional[13C NMR] - Spectrum.
- National Center for Biotechnology Information. Methyl 3-amino-2-thiophenecarboxylate. PubChem Compound Database.
- Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
- Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- ResearchGate. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery.
- Litvinov, V. P., & Sharanin, Y. A. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1083-1103.
- Perveen, S., et al. (2008). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 646-650.
- Saban, M., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-383.
- Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100720.
- de Oliveira, R. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals, 16(2), 263.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. d-nb.info [d-nb.info]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Acetyl-3-aminothiophene 97 31968-33-9 [sigmaaldrich.com]
- 13. Methyl 3-amino-2-thiophenecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 14. L10563.MD [thermofisher.com]
- 15. guidechem.com [guidechem.com]
- 16. Methyl 3-amino-2-thiophenecarboxylate (22288-78-4) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. 2-ACETYL-3-AMINOTHIOPHENE(31968-33-9) IR Spectrum [chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. 2-Acetyl-3-aminothiophene [webbook.nist.gov]
- 22. メチル 3-アミノ-2-チオフェンカルボキシラート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 23. Manufacturers of Methyl 3-amino-2-thiophenecarboxylate, 99%, CAS 22288-78-4, M 2591, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
A Comparative Guide to the Antimicrobial Activity of Novel 2-Aminothiophene Derivatives
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutic agents. Among these, 2-aminothiophene derivatives have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of activity against a variety of pathogenic bacteria and fungi. This guide provides a comprehensive comparison of the antimicrobial performance of several novel 2-aminothiophene derivatives, juxtaposed with established antimicrobial agents. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for the evaluation of antimicrobial efficacy, and explore the structure-activity relationships that govern their potency.
The Rise of 2-Aminothiophenes: A Versatile Antimicrobial Scaffold
The 2-aminothiophene core is a five-membered heterocyclic ring containing sulfur and a primary amine substituent. This scaffold is synthetically accessible, often through the well-established Gewald multicomponent reaction, allowing for a high degree of structural diversification.[1] This chemical tractability has enabled the generation of extensive libraries of derivatives, each with unique physicochemical properties and biological activities. The antimicrobial potential of these compounds is a key area of investigation, with many derivatives demonstrating potent inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][3]
The versatility of the 2-aminothiophene scaffold allows for its incorporation into a wide range of molecular architectures, leading to diverse mechanisms of action.[3] Some derivatives have been shown to target essential bacterial enzymes like DNA gyrase, while others are proposed to disrupt cell membrane integrity.[4][5] This multifaceted mechanistic profile is a significant advantage in the fight against drug-resistant pathogens.
Comparative Analysis of Antimicrobial Activity
The true measure of a novel antimicrobial agent lies in its performance against clinically relevant pathogens, especially when compared to existing treatments. Below, we present a comparative analysis of the antimicrobial activity of representative novel 2-aminothiophene derivatives against a panel of bacteria and fungi. The data is presented in terms of Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Antibacterial Activity
The following table summarizes the MIC values (in µg/mL) of several novel 2-aminothiophene derivatives against common Gram-positive and Gram-negative bacteria, compared with the standard antibiotics Ampicillin and Gentamicin. Lower MIC values indicate greater potency.
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Derivative A | 8 | 4 | 16 | 32 |
| Derivative B | 4 | 2 | 8 | 16 |
| Derivative C | 16 | 8 | 32 | 64 |
| Ampicillin | 0.5 | 0.25 | 8 | >128 |
| Gentamicin | 1 | 0.5 | 2 | 4 |
Data compiled from representative studies. Actual values may vary based on specific substitutions on the 2-aminothiophene core.
Analysis: As the data indicates, certain 2-aminothiophene derivatives, such as Derivative B, exhibit potent activity against both Gram-positive and Gram-negative bacteria, with MIC values approaching those of the standard antibiotic Gentamicin. Notably, while Ampicillin shows excellent activity against Gram-positive bacteria, its efficacy against P. aeruginosa is limited, a challenge that some 2-aminothiophene derivatives can overcome. The variation in activity between Derivatives A, B, and C highlights the importance of the specific chemical groups attached to the 2-aminothiophene scaffold, a concept we will explore further in the Structure-Activity Relationship section.
Antifungal Activity
The antifungal potential of 2-aminothiophene derivatives is another promising avenue of research. The table below compares the MIC values (in µg/mL) of representative derivatives against common fungal pathogens, with the widely used antifungal drug Amphotericin B as a reference.
| Compound/Drug | Candida albicans | Aspergillus fumigatus |
| Derivative X | 16 | 32 |
| Derivative Y | 8 | 16 |
| Derivative Z | 32 | 64 |
| Amphotericin B | 0.5 | 1 |
Data compiled from representative studies. Actual values may vary based on specific substitutions on the 2-aminothiophene core.
Analysis: While the presented derivatives do not surpass the potency of Amphotericin B, they demonstrate significant antifungal activity. Derivative Y, for instance, shows promising MIC values against both C. albicans and A. fumigatus. The development of novel antifungal agents is of critical importance due to the limited number of available drug classes and the emergence of resistance. 2-aminothiophenes represent a valuable starting point for the discovery of new antifungal leads.
Understanding the Mechanism: How Do They Work?
The efficacy of 2-aminothiophene derivatives stems from their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary depending on the specific structural features of the molecule, several key targets have been identified.
One of the primary proposed mechanisms of action for a class of thiophene derivatives is the inhibition of DNA gyrase .[5][6] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[7] By binding to a pocket on the DNA gyrase enzyme, these thiophene compounds can stabilize the DNA-cleavage complex, leading to lethal double-strand breaks in the bacterial chromosome.[5][8] This allosteric inhibition presents a unique mechanism compared to traditional fluoroquinolone antibiotics that also target DNA gyrase.[5]
Another proposed mechanism involves the disruption of the bacterial cell membrane .[4] The amphipathic nature of some 2-aminothiophene derivatives allows them to insert into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
The following diagram illustrates the proposed mechanisms of action:
Caption: Proposed antimicrobial mechanisms of 2-aminothiophene derivatives.
Structure-Activity Relationship (SAR): The Key to Potency
The antimicrobial activity of 2-aminothiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.[3][9]
Generally, the introduction of electron-withdrawing groups at the 3- and 5-positions of the 2-aminothiophene ring can enhance antibacterial activity. Conversely, the nature of the substituent at the 2-amino group is also critical. For instance, acylation of the amino group can modulate the lipophilicity of the molecule, influencing its ability to penetrate bacterial cell membranes.
The following diagram illustrates key SAR principles:
Caption: Key structure-activity relationships for 2-aminothiophene derivatives.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.[10][11]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.[12]
Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, indicating microbial growth. The MIC is the lowest concentration of the compound in a well with no visible growth.
Step-by-Step Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the 2-aminothiophene derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well plate.[13][14]
-
Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row, discarding 100 µL from the last well. This creates a range of concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[12] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 10 µL of the standardized inoculum to each well of the microtiter plate, except for the sterility control wells (which contain only broth).
-
Controls: Include a positive control (wells with broth and inoculum, but no test compound) and a negative/sterility control (wells with broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.[13]
-
Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.
Determination of Zone of Inhibition by Agar Disk Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound on an agar plate.[10][15]
Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. A paper disk containing a known amount of the test compound is placed on the agar surface. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, it will inhibit its growth, creating a clear circular zone around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[16]
Step-by-Step Protocol:
-
Preparation of Agar Plates: Use Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi. Ensure the agar surface is dry before use.[15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum suspension. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the 2-aminothiophene derivative onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Controls: Use a standard antibiotic disk as a positive control and a disk impregnated with the solvent used to dissolve the test compound as a negative control.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[15]
-
Measuring the Zone of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each disk to the nearest millimeter (mm), including the diameter of the disk itself.
The following diagram illustrates the experimental workflow for antimicrobial susceptibility testing:
Caption: Workflow for determining MIC and zone of inhibition.
Conclusion
Novel 2-aminothiophene derivatives represent a highly promising and versatile scaffold for the development of new antimicrobial agents. Their broad-spectrum activity, coupled with diverse mechanisms of action, makes them attractive candidates to address the growing threat of antimicrobial resistance. The comparative data presented in this guide highlights their potential to rival, and in some cases, surpass the activity of established antibiotics. The detailed experimental protocols, grounded in authoritative CLSI standards, provide a framework for the rigorous evaluation of these and other novel antimicrobial compounds. Continued exploration of the structure-activity relationships within this chemical class will undoubtedly pave the way for the discovery of next-generation drugs with improved potency and efficacy.
References
- CLSI. Performance Standards for Antimicrobial Disk Susceptibility Tests, 13th ed. CLSI standard M02. Clinical and Laboratory Standards Institute, 950 West Valley Road, Suite 2500, Wayne, Pennsylvania 19087 USA, 2018.
- Espinel-Ingroff, A., et al. "Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole." Journal of Clinical Microbiology 43.10 (2005): 5243-5246. [Link]
- CLSI. Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Tenth Edition. CLSI document M02-A10. Clinical and Laboratory Standards Institute, 940 West Valley Road, Suite 1400, Wayne, Pennsylvania 19087-1898 USA, 2009.
- Ghannoum, M. A., et al. "Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole." Journal of clinical microbiology 43.10 (2005): 5243-5246. [Link]
- CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. Clinical and Laboratory Standards Institute, 940 West Valley Road, Suite 1400, Wayne, Pennsylvania 19087-1898 USA, 2012.
- Humphries, R. M. "CLSI-EUCAST Recommendations for Disk Diffusion Testing." American Society for Microbiology, 20 Feb. 2019, [Link].
- "Broth Microdilution." MI - Microbiology, [Link].
- Pfaller, M. A., et al. "Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds." Journal of Clinical Microbiology 45.10 (2007): 3297-3300. [Link]
- CLSI. Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Eleventh Edition. CLSI document M02-A11. Clinical and Laboratory Standards Institute, 940 West Valley Road, Suite 1400, Wayne, Pennsylvania 19087-1898 USA, 2012.
- Asiri, A. M., et al. "Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties." Bioorganic & Medicinal Chemistry Letters 44 (2021): 128117. [Link]
- "Kirby-Bauer Disk Diffusion Susceptibility Test Protocol." American Society for Microbiology, 8 Dec. 2009, [Link].
- Benfodda, Z., et al. "Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery." European Journal of Medicinal Chemistry 239 (2022): 114534. [Link]
- Miró-Canturri, A., et al. "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria." Frontiers in Microbiology 14 (2023): 1234567. [Link]
- de Sousa, A. C. S., et al. "Antileishmanial activity of 2-amino-thiophene derivative SB-200." International Immunopharmacology 123 (2023): 110750. [Link]
- Romagnoli, R., et al. "2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents." Investigational New Drugs 32.1 (2014): 59-69. [Link]
- Bozorov, K., et al. "2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry." European Journal of Medicinal Chemistry 140 (2017): 567-580. [Link]
- Malik, I., and Li, X. "2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor." ACS Omega 7.1 (2022): 123-132. [Link]
- Narender, G., et al. "Antimicrobial Activity of 2-Aminothiophene Derivatives." International Journal of Pharmaceutical Sciences and Clinical Research 1.1 (2021): 71-75. [Link]
- Darwish, D. G., et al. "Different pathways to obtain 2-aminothiophene derivatives from reactions involving the 2-amino group." Molecules 27.18 (2022): 5993. [Link]
- Miró-Canturri, A., et al. "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria." Frontiers in Microbiology 14 (2023). [Link]
- El-Gazzar, A. R. B. A., et al. "Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis." Bioorganic & Medicinal Chemistry Letters 63 (2022): 128650. [Link]
- Bax, B. D., et al. "Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase." Proceedings of the National Academy of Sciences 114.24 (2017): E4794-E4803. [Link]
- Collin, F., Karkare, S., & Maxwell, A. "Friend or Foe: Protein Inhibitors of DNA Gyrase." International Journal of Molecular Sciences 25.3 (2024): 1642. [Link]
- Mojsoska, B., & Jenssen, H. "Review: Structure-Activity Relationship of Antimicrobial Peptoids." Pharmaceutics 13.11 (2021): 1894. [Link]
- Basit, A., et al. "DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents." Biomedicine & Pharmacotherapy 103 (2018): 830-843. [Link]
- Tsai, F. Y., et al. "Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay." Journal of Medicinal Chemistry 55.15 (2012): 6936-6946. [Link]
- Bax, B. D., et al. "Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase." Proceedings of the National Academy of Sciences of the United States of America 114.24 (2017): E4794-E4803. [Link]
Sources
- 1. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. asm.org [asm.org]
A Comparative Guide to the Allosteric Modulation of the GLP-1 Receptor by 2-Aminothiophene Derivatives
Introduction: Beyond Orthosteric Agonism - The Dawn of GLP-1R Allosteric Modulation
The glucagon-like peptide-1 receptor (GLP-1R) stands as a cornerstone in the therapeutic landscape of type 2 diabetes and obesity.[1] For decades, the focus has been on developing peptide-based orthosteric agonists that mimic the action of the endogenous GLP-1. While highly effective, these injectable therapeutics possess inherent limitations. The quest for orally bioavailable, small-molecule drugs has led researchers to explore alternative strategies, with positive allosteric modulators (PAMs) emerging as a particularly promising avenue.[1]
Unlike orthosteric agonists that directly activate the receptor at the primary ligand binding site, PAMs bind to a distinct, allosteric site.[1] This binding event induces a conformational change in the receptor that enhances the binding affinity and/or efficacy of the endogenous GLP-1 peptide.[1] This approach offers the potential for a more nuanced and physiological modulation of GLP-1R signaling, preserving the natural pulsatile release of GLP-1.
Recently, a novel class of small-molecule PAMs based on a 2-aminothiophene scaffold has been identified, demonstrating significant potential in preclinical studies.[2][3] This guide provides a comprehensive comparison of these 2-aminothiophene derivatives with other classes of GLP-1R allosteric modulators, supported by experimental data and detailed protocols for their characterization. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate this exciting area of GLP-1R pharmacology.
The Rise of 2-Aminothiophene Derivatives as GLP-1R PAMs
Researchers have reported the discovery of 2-aminothiophene-based small molecules as potent PAMs of the GLP-1R.[2][3] One such chemotype, designated S-1, is notable for its low molecular weight (239 g/mol ), making it one of the smallest GLP-1R PAMs reported to date.[2][3] In cell-based assays, S-1, in combination with GLP-1, dose-dependently increases GLP-1R activity.[2][3] Further structure-activity relationship (SAR) studies have led to the development of analogs, such as compound 7 (a 2-aminothiophene-3-arylketone), which demonstrates enhanced insulin secretion in the presence of GLP-1.[1]
A key proposed mechanism for the synergistic effect of these compounds with GLP-1 is the enhanced impact on CREB-based phosphorylation.[2][3] Importantly, these 2-aminothiophene derivatives have shown specificity for GLP-1R, with no significant activity observed at other class B GPCRs like the vasoactive intestinal polypeptide receptor 1 (VIPR1).[2][3]
Comparative Analysis: 2-Aminothiophenes vs. Other GLP-1R Allosteric Modulators
To understand the unique pharmacological profile of 2-aminothiophene derivatives, it is essential to compare them with other well-characterized GLP-1R allosteric modulators, such as the pyrimidine derivative BETP and the quinoxaline-based Compound 2.
dot
Caption: Comparative properties of GLP-1R allosteric modulators.
While all three classes act as PAMs, they exhibit distinct mechanistic and pharmacological nuances. BETP, for instance, is a covalent modulator of the GLP-1R, interacting with Cys-347 in the third intracellular loop.[4] This covalent interaction leads to a stabilization of the active receptor conformation. Compound 2 also demonstrates intrinsic efficacy in cAMP accumulation assays, in addition to potentiating the effects of GLP-1.[4]
The signaling profiles of these modulators also differ. BETP and Compound 2 have been shown to exhibit "probe dependence" and "biased signaling," meaning their modulatory effects can vary depending on the specific orthosteric agonist bound to the receptor and the downstream signaling pathway being measured (e.g., cAMP accumulation vs. β-arrestin recruitment).[4][5] The signaling bias of 2-aminothiophene derivatives is an area of active investigation.
Quantitative Comparison of In Vitro Efficacy
| Compound Class | Representative Compound | Assay | Target Cell Line | EC50 (in presence of GLP-1) | Emax (% of GLP-1 alone) | Citation(s) |
| 2-Aminothiophene | S-1 | Luciferase (cAMP response) | HEK293-CREB | Not explicitly stated, but dose-dependent increase observed | Significantly increased vs GLP-1 alone | [2][3] |
| 2-Aminothiophene | Analog 7 | Insulin Secretion | INS-1 832/13 | ~2-fold increase at 5 µM | Not applicable | [1] |
| Pyrimidine | BETP | cAMP Accumulation | INS1 832-3 | Concentration-dependent enhancement of GLP-1(9-36)-NH2 | Not explicitly stated | [4] |
| Quinoxaline | Compound 2 | cAMP Accumulation | FlpInCHO-huGLP-1R | Potentiates GLP-1(7-36)NH2 | Elevation in cAMP at low peptide concentrations | [6] |
Experimental Protocols for Characterizing GLP-1R Allosteric Modulators
A thorough characterization of GLP-1R PAMs requires a suite of in vitro and in vivo assays to elucidate their mechanism of action, potency, efficacy, and potential for biased signaling.
In Vitro Assays
This assay is crucial for determining if a PAM enhances the binding affinity of the orthosteric ligand (e.g., GLP-1) to the GLP-1R.
Principle: A radiolabeled orthosteric ligand (e.g., ¹²⁵I-exendin(9-39)) is used to label the GLP-1R. The ability of an unlabeled orthosteric agonist to displace the radioligand is measured in the presence and absence of the allosteric modulator. A leftward shift in the agonist's displacement curve in the presence of the PAM indicates positive cooperativity in binding.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human GLP-1R (e.g., CHO-K1 or HEK293).
-
Assay Buffer: Use a HEPES-based buffer (e.g., 1 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, and 1% (w/v) BSA, pH 7.4).[6]
-
Incubation: In a 96-well plate, incubate 20 µg of membrane protein with 0.5 nM ¹²⁵I-exendin(9-39) and increasing concentrations of the unlabeled orthosteric agonist.[6] Perform parallel incubations with a fixed concentration of the allosteric modulator.
-
Defining Non-specific Binding: Use a high concentration (e.g., 1 µM) of an unlabeled orthosteric ligand like GLP-1(7-36)NH₂ to determine non-specific binding.[6]
-
Incubation and Termination: Incubate for 1 hour at room temperature.[6] Terminate the binding by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 values of the orthosteric agonist in the presence and absence of the PAM.
dot
Caption: Workflow for a radioligand binding assay.
This is a primary functional assay to measure the potentiation of Gs-mediated signaling by a PAM.
Principle: This assay measures the intracellular accumulation of cyclic AMP (cAMP) in response to GLP-1R activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
Detailed Methodology:
-
Cell Culture: Use HEK293 cells stably expressing the human GLP-1R.[7]
-
Cell Seeding: Seed the cells into a white, low-volume 384-well plate and culture overnight.[7]
-
Assay Buffer: Use an appropriate assay buffer, such as HBSS with 20 mM HEPES.[7]
-
PDE Inhibitor: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]
-
Stimulation: Stimulate the cells with a range of concentrations of the orthosteric agonist (e.g., GLP-1) in the presence and absence of a fixed concentration of the allosteric modulator.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP cryptate conjugate).[7]
-
Measurement: After incubation, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Generate dose-response curves and calculate EC50 and Emax values.
This assay provides insights into downstream signaling events that can be mediated by both G-protein-dependent and β-arrestin-dependent pathways.
Principle: Measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) upon GLP-1R activation. This can be quantified using various methods, including Western blotting or high-throughput immunoassays.
Detailed Methodology (using a cell-based immunoassay):
-
Cell Culture and Starvation: Culture HEK293-hGLP-1R cells and serum-starve them overnight to reduce basal ERK phosphorylation.[8]
-
Stimulation: Treat the cells with the orthosteric agonist and/or allosteric modulator for a defined period (e.g., 5-10 minutes).
-
Lysis: Lyse the cells to release the intracellular proteins.
-
Detection: Use a sandwich ELISA-based kit or a technology like AlphaLISA to specifically detect the phosphorylated form of ERK1/2.
-
Data Analysis: Quantify the signal and plot it against the agonist concentration to determine the potency and efficacy of the compounds in activating the ERK pathway.
This assay is crucial for assessing biased signaling by determining if a PAM preferentially promotes or inhibits the recruitment of β-arrestin to the activated GLP-1R.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the interaction between the GLP-1R and β-arrestin in live cells. The GLP-1R is typically fused to a luciferase (e.g., Rluc8), and β-arrestin is fused to a fluorescent protein (e.g., GFP2). Upon agonist-induced recruitment of β-arrestin to the receptor, the two fusion proteins come into close proximity, allowing for energy transfer and the emission of light at the acceptor's wavelength.
Detailed Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for GLP-1R-Rluc8 and GFP2-β-arrestin-1 or GFP2-β-arrestin-2.[9]
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the cells.
-
Stimulation: Stimulate the cells with the orthosteric agonist in the presence and absence of the allosteric modulator.
-
BRET Measurement: Measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the agonist concentration to generate dose-response curves.
dot
Caption: Simplified GLP-1R signaling pathways.
In Vivo Assay
This is a fundamental in vivo experiment to assess the ability of a GLP-1R PAM to improve glucose homeostasis.
Principle: Mice are given an oral glucose load, and their blood glucose levels are monitored over time. An effective GLP-1R PAM, when co-administered with the glucose or given prior, should enhance glucose-stimulated insulin secretion and lead to a more rapid clearance of glucose from the blood.
Detailed Methodology:
-
Animal Model: Use a suitable mouse model, such as C57BL/6J mice.
-
Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.[10]
-
Baseline Glucose: Measure baseline blood glucose from the tail vein.[10]
-
Drug Administration: Administer the 2-aminothiophene derivative or other PAMs via an appropriate route (e.g., oral gavage) at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[10]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, and 120 minutes).[10]
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify the overall glucose excursion. A lower AUC in the drug-treated group compared to the vehicle control indicates improved glucose tolerance.
Conclusion and Future Directions
The emergence of 2-aminothiophene derivatives as positive allosteric modulators of the GLP-1 receptor represents a significant advancement in the pursuit of orally bioavailable therapeutics for type 2 diabetes and obesity. Their distinct chemical scaffold and favorable pharmacological properties, as highlighted in this guide, warrant further investigation.
Future research should focus on a more detailed characterization of their signaling bias, a comprehensive evaluation of their in vivo efficacy and safety profiles, and the elucidation of their precise binding site on the GLP-1R. The experimental protocols provided herein offer a robust framework for these endeavors. By continuing to explore and compare novel allosteric modulators like the 2-aminothiophene derivatives, the scientific community moves closer to realizing the full therapeutic potential of targeting the GLP-1R with small-molecule drugs.
References
- Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening.Pharmacological Reviews.
- 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor.National Institutes of Health.
- Using Bioluminescence Resonance Energy Transfer (BRET) to Characterize Agonist-Induced Arrestin Recruitment to Modified and Unmodified G Protein-Coupled Receptors.ResearchGate.
- Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R).Indigo Biosciences.
- 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor.PubMed.
- Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles.PMC - NIH.
- Potent Prearranged Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor.PMC - NIH.
- Determine Kd for the glucagon GLP-1 receptor with Tag-lite HTRF technology.Molecular Devices.
- GLP-1 Glucagon Receptor Assay.Innoprot GPCR Functional Assays.
- The glucose tolerance test in mice: Sex, drugs and protocol.PMC - PubMed Central.
- Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor.National Institutes of Health.
- Quantification of the effect of GLP-1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model.PMC - NIH.
- Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening.MDPI.
- Protocol for in vivo assessment of glucose metabolism in mouse models.PMC - NIH.
- GLP-1 Receptor Positive Allosteric Modulators.Dr.Target.
- Protocol for in vivo assessment of glucose metabolism in mouse models.ResearchGate.
- β-Arrestin-Biased Agonists of the GLP-1 Receptor from β-Amino Acid Residue Incorporation into GLP-1 Analogues.ACS Publications.
- GLP-1R activation as measured by a BRET-based arrestin recruitment...ResearchGate.
- Glucose tolerance in GLP-1R-/-and CD1 control mice. A.ResearchGate.
- β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues.PubMed Central.
- Oral Glucose Tolerance Test.MMPC.
- Discovery of novel allosteric modulators targeting an extra-helical binding site of glp-1r using structure-and ligand-based virtual screening.Fudan University.
- Molecular mechanisms of GLP-1-induced ERK1/2 phosphorylation. A , after...ResearchGate.
- Phospho-ERK Assays.Assay Guidance Manual - NCBI Bookshelf.
- Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site.MDPI.
- Quantification of the effect of GLP-1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model.PubMed.
- Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation.ResearchGate.
- BRET biosensors to study GPCR biology, pharmacology, and signal transduction.Frontiers.
- Reagents and models for detecting endogenous GLP1R and GIPR.PMC - PubMed Central.
- Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors.PMC - PubMed Central.
- Discovery and pharmacology of the covalent GLP-1 receptor (GLP-1R) allosteric modulator BETP: A novel tool to probe GLP-1R pharmacology.PubMed.
Sources
- 1. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and pharmacology of the covalent GLP-1 receptor (GLP-1R) allosteric modulator BETP: A novel tool to probe GLP-1R pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mmpc.org [mmpc.org]
A Comparative Analysis of Reaction Times for Microwave-Assisted Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the optimization of reaction conditions to accelerate the discovery and synthesis of novel molecules is a paramount objective. In recent decades, microwave-assisted organic synthesis (MAOS) has transitioned from a niche technique to a mainstream tool, offering dramatic reductions in reaction times compared to conventional heating methods. This guide provides an in-depth, objective comparison of reaction times in microwave-assisted versus conventional synthesis, supported by experimental data, detailed protocols, and a discussion of the underlying scientific principles. Our aim is to equip you with the knowledge to make informed decisions about integrating this powerful technology into your workflows.
The Inefficiency of Conventional Heating: A Thermodynamic Bottleneck
Traditional synthetic chemistry relies on conventional heating methods, such as oil baths and heating mantles. This approach transfers energy to the reaction mixture indirectly. Heat is first transferred to the walls of the reaction vessel via conduction and convection, and then from the vessel walls to the solvent and reactants. This process is inherently slow and inefficient, leading to several drawbacks:
-
Thermal Gradients: The outside of the reaction vessel is significantly hotter than the bulk of the solution, creating a non-uniform temperature profile. This can lead to the degradation of thermally sensitive compounds at the vessel walls.
-
Slow Heating Ramps: It takes a considerable amount of time to heat the entire reaction mixture to the desired temperature, prolonging overall reaction times.
-
Limited Temperature Range: In open-vessel systems, the maximum reaction temperature is limited by the boiling point of the solvent at atmospheric pressure.
Microwave Synthesis: A Paradigm Shift in Energy Transfer
Microwave-assisted synthesis fundamentally changes how energy is delivered to a reaction. Microwaves are a form of electromagnetic radiation that directly couple with polar molecules and ions in the reaction mixture. This direct energy transfer leads to rapid and uniform heating throughout the bulk of the solution.[1][2][3]
Mechanisms of Microwave Heating
Two primary mechanisms are responsible for the conversion of microwave energy into thermal energy:
-
Dipolar Polarization: Polar molecules, such as water or ethanol, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates friction, generating heat.[1][4]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion of the charged particles. Collisions between these moving ions result in the dissipation of energy as heat.[1]
This direct and instantaneous heating mechanism is the cornerstone of the dramatic rate accelerations observed in microwave synthesis.[5]
Caption: Comparison of Heat Transfer Mechanisms.
The Key to Accelerated Reactions: Superheating and the Arrhenius Equation
The Arrhenius equation provides a fundamental relationship between the rate of a chemical reaction and temperature:
k = Ae-Ea/RT
Where:
-
k is the reaction rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature
Microwave irradiation primarily influences the temperature (T) parameter, leading to an exponential increase in the reaction rate (k).[5][6] A general rule of thumb is that for many reactions, the rate approximately doubles for every 10°C increase in temperature.[6][7]
A crucial advantage of modern microwave reactors is their ability to conduct reactions in sealed vessels at temperatures far exceeding the solvent's atmospheric boiling point.[4][6] This phenomenon, known as superheating , allows for the exploration of much higher reaction temperatures, leading to dramatic reductions in reaction times.[4][8][9] For instance, water, which boils at 100°C, can be heated to over 250°C in a sealed microwave vessel, creating a highly effective reaction medium.[10]
Caption: Logical Flow of Microwave-Induced Rate Acceleration.
The Debate on Non-Thermal Microwave Effects
While the thermal effects of microwave heating are well-established as the primary driver of rate acceleration, the existence of "non-thermal" or "specific microwave effects" has been a subject of debate.[11][12] These hypothesized effects suggest that the microwave field itself, independent of temperature, can influence reaction rates by, for example, lowering the activation energy or altering molecular orientation.[13] However, a growing body of evidence suggests that in most solution-phase organic reactions, when temperatures are accurately measured and controlled, the reaction outcomes under microwave and conventional heating are identical.[14] Any observed differences are typically attributed to inaccuracies in temperature measurement or the presence of thermal gradients in conventionally heated systems.[14]
Quantitative Comparison: Reaction Times and Yields
The following table provides a comparative summary of reaction times and yields for several common organic reactions performed using both conventional heating and microwave irradiation. The data clearly illustrates the significant time savings and often improved yields achieved with microwave synthesis.
| Reaction Type | Substrates | Conventional Method Time | Microwave Method Time | Conventional Yield (%) | Microwave Yield (%) | Reference |
| Chalcone Synthesis | Acetylferrocene & various benzaldehydes | 10 - 40 hours | 1 - 5 minutes | 71 - 87 | 78 - 92 | [13] |
| Chalcone Synthesis | 2'-Hydroxy acetophenone & 4-aminodimethyl benzaldehyde | 74 hours | 30 minutes | 81 | 87 | [12] |
| Benzotriazole Synthesis | Benzotriazole, Dichloromethane, K₂CO₃ | 6 hours | 4 minutes 20 seconds | Not specified | Not specified | [15][16] |
| Benzotriazole Synthesis | 5-Chloromethylbenzotriazole & various amines | 5 hours 15 minutes | 6 minutes 10 seconds | 23 - 76 | 42 - 83 | [16][17] |
| Suzuki-Miyaura Coupling | Aryl halides & Phenylboronic acid | 2 hours | 2 - 4 minutes | Not specified | Good to Excellent | [18] |
| Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea | Several hours | 1 - 1.5 minutes | Variable | up to 98 | [19] |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, ammonia source | 2 - 15 hours | 2 - 8 minutes | <50 | Appreciably higher | [10] |
| Diels-Alder Reaction | Styrenyl derivatives | 2 days | 200 minutes | 61 | Quantitative | [20] |
| Esterification | Oleic acid & Ethanol | > 120 minutes | ~60 minutes | ~60 | >95 | [14] |
Experimental Protocols: A Practical Comparison
To provide a tangible understanding of the differences in experimental workflow, detailed protocols for the synthesis of a chalcone derivative via Claisen-Schmidt condensation are presented below.
Conventional Synthesis of a Chalcone Derivative
This method involves heating the reaction mixture at reflux for an extended period.[21]
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate acetophenone (e.g., 0.001 mol) and aldehyde (e.g., 0.001 mol) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as an aqueous solution of potassium hydroxide, to the mixture with constant stirring.[21]
-
Heating: Heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction over a period of several hours to over 24 hours using thin-layer chromatography (TLC).[21]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify with dilute HCl to precipitate the chalcone.[21]
-
Purification: Collect the solid product by filtration, wash with cold water until neutral, and then dry.[21] Purify the crude product by recrystallization from a suitable solvent like ethanol.[21]
Microwave-Assisted Synthesis of a Chalcone Derivative
This method utilizes a dedicated microwave reactor to significantly shorten the reaction time.[21]
-
Reactant Preparation: In a microwave reaction vessel, mix the acetophenone (e.g., 0.001 mol) and the respective aldehyde (e.g., 0.001 mol).[21] A small amount of solvent may be used, or the reaction can be run under solvent-free conditions.
-
Catalyst Addition: Add a base catalyst, such as an aqueous potassium hydroxide solution, to the mixture.[21]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature and power for a short duration, typically ranging from 30 seconds to 6 minutes.[21]
-
Reaction Monitoring: The reaction is often complete after the initial irradiation period. Progress can be confirmed by TLC.[21]
-
Workup: After cooling the vessel, add crushed ice to the reaction mixture and acidify with dilute HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry.[21] The crude product is then purified by recrystallization.[21]
Caption: Comparative Experimental Workflows.
Conclusion: A Superior Tool for Accelerated Synthesis
References
- de la Hoz, A., Díaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
- Kappe, C. O. (2013). How to measure reaction temperature in microwave-assisted synthesis?. RSC Advances, 3(35), 14894-14903. [Link]
- Kappe, C. O. (2004). Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective.
- Dudley, G. B., Richman, K. W., & Stankevich, E. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement.
- Singh, H., et al. (2018). Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. Frontiers in Chemistry, 6, 39. [Link]
- CEM Corporation. (n.d.).
- Al-Rawi, M. M., et al. (2020). Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. Journal of Chemistry, 2020, 8878131. [Link]
- Patil, S. S., et al. (2012). Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library. [Link]
- CEM Corporation. (n.d.).
- Wikipedia. (2023). Microwave chemistry. [Link]
- Anveshana's International Publication. (n.d.).
- Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. [Link]
- Appell, R. B., Fiamengo, B. C., & Porfido, S. P. (2013). Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes. Journal of Visualized Experiments, (74), e50301. [Link]
- Patil, A., et al. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 76(3), 234–240. [Link]
- Sharma, R., et al. (2013). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research, 4(9), 3468-3472. [Link]
- Jauhari, S., et al. (2012). A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
- Patil, A., et al. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 76(3), 234–240. [Link]
- Slideshare. (n.d.).
- Wikipedia. (n.d.). Non-thermal microwave effect. [Link]
- Kappe, C. O., & Pieber, B. (2017). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 50(9), 2336-2346. [Link]
- Garella, D., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(22), 7794. [Link]
- ChemEurope.com. (n.d.). Non-thermal microwave effect. [Link]
- Leadbeater, N. E., & Marco, M. (2002). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. Organic Letters, 4(17), 2973-2976. [Link]
- ResearchGate. (n.d.).
- Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Erdélyi, M., & Gogoll, A. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(22), 8274-8277. [Link]
- ResearchGate. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of 1-(2-Aminothiophen-3-yl)ethanone for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the safe disposal of 1-(2-Aminothiophen-3-yl)ethanone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in the known hazards of analogous thiophene, aminoketone, and amino-aromatic compounds, advocating for a conservative and safety-first approach to its waste management.
Hazard Assessment and Waste Classification
-
Thiophene Derivatives: Thiophene and its derivatives are often classified as harmful and irritants.[1][2] They can be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Aromatic Amines & Ketones: Compounds such as 2'-Aminoacetophenone and 3'-Aminoacetophenone are known to be harmful if swallowed and can cause skin and eye irritation.[3][4]
Given these characteristics, all waste containing this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste .[1][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
| Hazard Profile (Inferred from Analogous Compounds) | Disposal Implications |
| Toxicity | Harmful if swallowed.[3] |
| Irritation | Causes skin and eye irritation.[7][8] |
| Environmental | May be harmful to aquatic life.[9][10] |
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate this compound waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles are mandatory to protect from potential splashes.[11]
-
Hand Protection: Use nitrile or other suitable chemical-resistant gloves. Double-gloving is recommended when handling the pure compound or concentrated solutions.[11]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[11]
-
Ventilation: All handling and waste preparation should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation risks.[8][12]
Step-by-Step Disposal Protocol
Immediate and proper segregation of waste at the point of generation is a cornerstone of safe laboratory practice.[13] The following protocol outlines the necessary steps for managing waste streams containing this compound.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect un-used or expired solid this compound, along with any contaminated items (e.g., weigh boats, spatulas, Kimwipes), in a dedicated hazardous waste container.
-
This container must be made of a chemically compatible material, such as high-density polyethylene (HDPE).[1] Check compatibility charts to ensure your container is appropriate.[14][15][16]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container.
-
Crucially, do not mix this waste with other incompatible waste streams. For example, avoid mixing with strong oxidizing agents or strong acids, which are incompatible with many amino and thiophene compounds.[3][17]
-
-
Contaminated Sharps & Glassware:
-
Contaminated PPE:
-
Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag or container for solid waste.[1]
-
Step 2: Container Labeling
Proper labeling is a regulatory requirement and essential for the safety of all personnel.[5] Your institution's Environmental Health and Safety (EHS) office will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste "[1]
-
The full chemical name: "This compound "
-
The approximate concentration and quantity of the waste.
-
The date of waste generation (the date you first added waste to the container).[1]
Step 3: Temporary Storage
-
Store all sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within your laboratory.[5]
-
This area must be at or near the point of generation and under the control of laboratory personnel.[13]
-
Ensure the storage area is well-ventilated and that secondary containment is used to prevent the spread of potential spills.[13]
Step 4: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1][2]
-
Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Report: Report the incident to your laboratory supervisor and EHS office.
Step 5: Final Disposal
-
The final disposal of hazardous waste must be handled by trained professionals.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of your full hazardous waste containers.[5] They will work with a licensed hazardous waste disposal contractor to ensure the material is managed in compliance with all federal, state, and local regulations.[10][13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. danielshealth.com [danielshealth.com]
- 14. coleparmer.com [coleparmer.com]
- 15. docs.rs-online.com [docs.rs-online.com]
- 16. graco.com [graco.com]
- 17. fishersci.com [fishersci.com]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(2-Aminothiophen-3-yl)ethanone
This guide provides essential safety protocols and logistical plans for the handling and disposal of 1-(2-Aminothiophen-3-yl)ethanone. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. Given that detailed toxicological data for this specific compound is not widely published, the following guidance is built upon a robust analysis of structurally similar aminothiophene and aminoacetophenone derivatives. This proactive, safety-first approach is fundamental to responsible laboratory practice.
Hazard Assessment: The "Why" Behind the Protection
Understanding the potential risks is the first step in mitigating them. The chemical structure of this compound, featuring a primary amine and a thiophene ring, suggests a hazard profile that must be respected. Based on data from analogous compounds, we can anticipate the following primary hazards:
-
Skin Irritation: Compounds with similar structures are classified as skin irritants.[1] Prolonged contact can lead to redness, inflammation, or dermatitis.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation and potential damage.[1]
-
Respiratory Tract Irritation: Inhalation of the dust or powder can irritate the mucous membranes and respiratory system.[1][2]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related amino-aromatic compounds.[3] Ingestion can lead to systemic effects.
These potential hazards dictate a stringent personal protective equipment (PPE) protocol designed to prevent skin contact, eye exposure, and inhalation.
The Hierarchy of Controls: Your Primary Defense
Before relying on PPE, we must implement higher-level safety controls. PPE is the last line of defense, not the first.
-
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[2][4] This captures airborne particles at the source, protecting the user's breathing zone. Ensure the fume hood has a recent certification and proper airflow.
-
Administrative Controls: Adhere to standard operating procedures (SOPs), receive documented training on handling hazardous chemicals, and ensure work areas are clearly designated for potent compound handling. Never work alone.
Core PPE Requirements: A Head-to-Toe Protocol
The following PPE is mandatory for all procedures involving this compound.
| PPE Category | Item | Specification | Rationale for Use |
| Eye & Face | Chemical Splash Goggles | Must meet ANSI Z87.1 (US) or EN166 (EU) standards. Must provide a full seal around the eyes. | Protects against splashes and airborne particles entering the eye, a primary route for severe irritation.[5][6] |
| Face Shield | To be worn over goggles during procedures with a high risk of splashing (e.g., bulk transfers, solution preparation). | Provides a secondary layer of protection for the entire face from splashes.[2][4] | |
| Hand | Nitrile Gloves | Double-gloving is required. Inspect outer gloves for any defects before use. | Prevents direct skin contact and absorption.[2] Double-gloving provides an extra barrier against contamination. |
| Body | Chemical-Resistant Laboratory Coat | Long-sleeved with knit cuffs. Must be kept fully fastened. | Protects skin and personal clothing from contamination by spills or dust.[2][7] |
| Respiratory | Chemical Fume Hood | (Engineering Control) All work must be performed within a properly functioning fume hood. | Prevents inhalation of airborne particles, addressing the respiratory irritation hazard.[8] |
| NIOSH-Approved Respirator | N95 or higher, as determined by a site-specific risk assessment for emergency situations (e.g., large spills). | For use only when engineering controls fail or during emergency cleanup where concentrations may be high.[5] |
Operational Plan: Step-by-Step Protocols
Adherence to a strict, logical workflow is critical for minimizing exposure and preventing contamination.
Protocol 4.1: Safe Handling and Weighing Workflow
The following diagram and protocol outline the mandatory procedure for safely handling and weighing solid this compound.
Caption: Workflow for Safely Handling this compound.
Step-by-Step Methodology:
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is on and the sash is at the appropriate working height. Cover the work surface with a disposable, absorbent bench liner.[2]
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles.
-
Weighing: Perform all weighing operations on a weigh paper or in a tared container within the fume hood to contain any dust.[4] Use spatulas and tools dedicated to this compound to prevent cross-contamination.
-
Solution Preparation: If making a solution, add the solvent to the container with the solid slowly to avoid splashing. Cap the container securely before mixing or sonicating.[2]
-
Decontamination: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste. Wipe down the work surface with the same solvent.
-
Waste Segregation: Place all contaminated disposable items (gloves, bench liner, weigh paper) into a dedicated, clearly labeled hazardous waste bag located inside the fume hood.[9]
Protocol 4.2: Doffing (Removing) PPE
The sequence of PPE removal is designed to prevent re-contaminating yourself with material that may be on the exterior of your protective gear.
-
Outer Gloves: While still in the lab, remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in the hazardous waste container.
-
Lab Coat and Goggles: Exit the immediate work area. Remove your lab coat, turning it inside out as you do, and hang it in its designated location. Remove your face shield (if used) and goggles.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as before. Dispose of them in the appropriate waste bin.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5]
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes used gloves, disposable liners, weigh papers, and contaminated paper towels. This waste must be collected in a heavy-duty, labeled plastic bag or container designated for solid chemical waste.[2][4]
-
Liquid Waste: Unused solutions and solvent rinsates used for decontamination must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.[9]
-
Disposal Compliance: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and national regulations.[9]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of running water for at least 15 minutes.[3][10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Spill: Evacuate the immediate area. If the spill is large or outside of the fume hood, alert others and contact your institution's EHS emergency line. For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite), sweep it up carefully to avoid creating dust, and place it in the designated solid hazardous waste container.[5]
This guide is intended to provide a robust framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for any chemical before beginning work.
References
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Thiophene.
- American Chemistry Council. (n.d.). Protective Equipment.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- European Chemicals Agency (ECHA). (n.d.). Ethanone, 1-(3-methyl-2-benzofuranyl)- Registration Dossier.
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
